molecular formula C7H8ClNO B1194202 3-Chloro-4-methoxyaniline CAS No. 5345-54-0

3-Chloro-4-methoxyaniline

Cat. No.: B1194202
CAS No.: 5345-54-0
M. Wt: 157.6 g/mol
InChI Key: XQVCBOLNTSUFGD-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxyaniline is aniline metabolite of chlorpropham and has been quantitated by by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-methoxyaniline
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InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XQVCBOLNTSUFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00201616
Record name 2-Chloro-4-anisidine
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Molecular Weight

157.60 g/mol
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CAS No.

5345-54-0
Record name 3-Chloro-4-methoxyaniline
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Foundational & Exploratory

physicochemical properties of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-methoxyaniline

Introduction

This compound, also known as 3-chloro-p-anisidine, is an aromatic organic compound with the chemical formula C₇H₈ClNO.[1] It is classified as a substituted aniline and an aromatic ether.[1][2] This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.[3] Notably, it is also recognized as a metabolite of the herbicide chlorpropham, which has implications for environmental and toxicological studies.[4][5] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and an exploration of its metabolic context and reactivity. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The fundamental are summarized below. These properties are essential for its handling, characterization, and application in various chemical processes.

Table 1: General and Physical Properties of this compound

PropertyValue
CAS Number 5345-54-0[4]
Molecular Formula C₇H₈ClNO[4]
Molecular Weight 157.60 g/mol [4]
Appearance Off-white, yellowish to green or brown flakes; Pale yellow crystal[2][3]
Melting Point 50-55 °C[4]
Boiling Point ~200 °C (estimate)[3]
Density ~1.1760 g/cm³ (estimate)[2]
Vapor Pressure 0.00659 mmHg at 25 °C[3]
Flash Point >110 °C (>230 °F)[3]
Refractive Index ~1.5430 (estimate)[3]

Table 2: Chemical and Spectroscopic Identifiers

PropertyValue / Identifier
IUPAC Name This compound[1]
SMILES COc1ccc(N)cc1Cl[4]
InChI InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3[4]
pKa 4.14 ± 0.10 (Predicted)[3]
LogP 2.9 (Predicted)
BRN 879162[3]
RTECS Number BZ6260000[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of its key physicochemical properties.

Synthesis of this compound via Nitro Reduction

A common method for synthesizing substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure for the synthesis of this compound from 2-chloro-4-nitroanisole.

Protocol:

  • Reaction Setup: In a reaction tube or flask, combine the nitro precursor (2-chloro-4-nitroanisole, 1 equivalent), iron powder (5 equivalents), and hexafluoroisopropanol (HFIP, 10 equivalents).[6]

  • Acidification: Slowly add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture while stirring.[6]

  • Reaction: Vigorously stir the mixture at room temperature for approximately 30 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Neutralization: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Extract the product from the aqueous mixture three times with ethyl acetate (EtOAc).[6]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification: Filter the drying agent and concentrate the solution under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final this compound product.[6]

G start Start: 2-Chloro-4-nitroanisole react Combine with Fe powder and HFIP start->react acidify Add 2N HCl react->acidify stir Stir at Room Temperature (30 min) acidify->stir neutralize Neutralize with sat. NaHCO3 stir->neutralize extract Extract with Ethyl Acetate (x3) neutralize->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry purify Concentrate & Purify (Silica Gel Chromatography) wash_dry->purify end_product End: this compound purify->end_product

Synthesis workflow for this compound.

Spectroscopic Analysis

Accurate structural elucidation and confirmation are achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into an NMR tube if any particulate matter is present.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the chloro, methoxy, and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule.[7] The chemical shifts will be influenced by the nature of the substituents on the aromatic ring.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Analysis: For Gas Chromatography-Mass Spectrometry (GC-MS), use an electron ionization (EI) source. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic [M+2]⁺ peak with an approximate 3:1 intensity ratio, confirming the presence of a single chlorine atom.[2]

  • Fragmentation: Common fragmentation patterns for aromatic amines include the loss of neutral molecules. The molecular ion of this compound would be expected to undergo fragmentation, leading to characteristic daughter ions that can be used for structural confirmation.[8]

Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared on a salt plate.

  • Analysis: The IR spectrum will show characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic ring and methoxy group, C=C stretching for the aromatic ring, C-O stretching for the ether linkage, and a C-Cl stretching vibration.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., CDCl3 for NMR, MeOH for MS) sample->dissolve nmr NMR Spectroscopy (¹H and ¹³C) dissolve->nmr ms Mass Spectrometry (e.g., GC-MS) dissolve->ms ir Infrared Spectroscopy (e.g., KBr pellet) dissolve->ir structure Structural Elucidation nmr->structure ms->structure purity Purity Assessment ms->purity ir->structure

Workflow for spectroscopic analysis.

Metabolism and Toxicological Pathways

This compound is a known metabolite of the herbicide chlorpropham. Understanding its formation and potential biological activity is crucial for toxicological assessment.

Metabolic Pathway of Chlorpropham: Chlorpropham is metabolized in various organisms, including plants and microbes, through hydrolysis to yield 3-chloroaniline. While this compound is also a recognized metabolite, the exact enzymatic pathway for the methoxy group addition in conjunction with the chloroaniline structure is a subject of specific metabolic studies. Generally, aniline derivatives can undergo various biotransformations.

Toxicology: As a substituted aniline, this compound is expected to have toxicological properties characteristic of this class of compounds. It is classified as harmful if swallowed.[1][9] The primary toxic effect of many anilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[9] The metabolism of chloroanilines can lead to the formation of reactive intermediates that may exert toxic effects.

G chlorpropham Chlorpropham (Herbicide) hydrolysis Hydrolysis (e.g., by Carboxylesterases) chlorpropham->hydrolysis Metabolic Activation intermediate 3-Chloroaniline hydrolysis->intermediate hydroxylation Hydroxylation & Methylation (e.g., P450 enzymes, Methyltransferases) intermediate->hydroxylation c4ma This compound conjugation Phase II Conjugation (e.g., Glucuronidation) c4ma->conjugation Detoxification toxic_effects Potential Toxicological Effects (e.g., Methemoglobinemia) c4ma->toxic_effects hydroxylation->c4ma excretion Excretion conjugation->excretion

Metabolic pathway of Chlorpropham to this compound.

Reactivity and Stability

  • Stability: The compound is generally stable under normal conditions. However, like many anilines, it may be sensitive to prolonged exposure to air and light, which can cause it to darken.[5]

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[5]

  • Hazardous Decomposition: When heated to decomposition, it may release toxic fumes of nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas.[3]

Safety and Handling

Hazard Classification:

  • GHS Classification: Acute Toxicity, Oral (Category 4).[1] The signal word is "Warning" with the hazard statement H302: Harmful if swallowed.[4][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

  • Skin Protection: Use impervious clothing and protective gloves.[9]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a suitable particulate respirator (e.g., N95).[4]

Handling and Storage:

  • Handling: Avoid breathing dust and contact with skin and eyes. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][9]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep containers securely sealed. Store separately from incompatible materials and food raw materials.[3]

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry reactions, and its characterization can be thoroughly performed using modern spectroscopic techniques. As a metabolite of the herbicide chlorpropham, its environmental fate and toxicological profile are of significant interest. The data and protocols presented in this guide offer a comprehensive resource for professionals working with this compound, ensuring its safe and effective use in research and development.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-4-methoxyaniline, a key intermediate in the pharmaceutical and chemical industries. Due to a lack of extensive, publicly available quantitative solubility data for this compound in a wide range of organic solvents, this document outlines a detailed experimental protocol for determining these values. The guide also includes a proposed data structure for presenting solubility results and a generalized workflow for the synthesis and purification of this compound, visualized using Graphviz. This information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary tools to effectively utilize this compound in their work.

Introduction

This compound is a substituted aromatic amine with significant applications as a building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and dyestuffs. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, imparts a unique combination of polarity and lipophilicity, which governs its solubility in different solvent systems. A thorough understanding of its solubility is crucial for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating final products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 5345-54-0[1][2]
Molecular Formula C₇H₈ClNO[3][4]
Molecular Weight 157.60 g/mol [1][2]
Appearance Solid[1][2]
Melting Point 50-55 °C[1][2][4]
Boiling Point ~200 °C (estimate)[4]
Density ~1.176 g/cm³ (estimate)[4]

Solubility of this compound in Organic Solvents

To address the lack of specific data, a standardized experimental protocol for determining the solubility of this compound is provided in Section 4. The following table is presented as a template for summarizing experimentally determined solubility data.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

SolventSolvent TypeSolubility ( g/100 mL)Molar Solubility (mol/L)
MethanolPolar Protic(Experimental Value)(Calculated Value)
EthanolPolar Protic(Experimental Value)(Calculated Value)
IsopropanolPolar Protic(Experimental Value)(Calculated Value)
AcetonePolar Aprotic(Experimental Value)(Calculated Value)
Ethyl AcetatePolar Aprotic(Experimental Value)(Calculated Value)
DichloromethaneHalogenated(Experimental Value)(Calculated Value)
ChloroformHalogenated(Experimental Value)(Calculated Value)
TolueneNon-Polar(Experimental Value)(Calculated Value)
HeptaneNon-Polar(Experimental Value)(Calculated Value)
Diethyl EtherEther(Experimental Value)(Calculated Value)
Tetrahydrofuran (THF)Ether(Experimental Value)(Calculated Value)

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal shake-flask method, a common technique for determining the solubility of a solid in a liquid solvent.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is essential.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a pre-warmed/pre-cooled filter to avoid any temperature change that might cause precipitation.

    • Dilute the collected sample gravimetrically with a known amount of the same solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in each respective solvent.

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

  • Data Reporting:

    • Express the solubility in grams per 100 mL of solvent ( g/100 mL) and in moles per liter (mol/L).

    • Repeat the experiment at different temperatures to study the temperature dependence of solubility.

Synthesis and Purification Workflow

The synthesis of this compound typically involves the reduction of a nitro-precursor. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.

Synthesis_Purification_Workflow A Starting Material: 2-Chloro-4-nitroanisole B Reduction Reaction A->B e.g., Fe/HCl or Catalytic Hydrogenation C Crude Product Mixture B->C D Work-up: - Neutralization - Extraction C->D E Organic Phase containing Crude this compound D->E F Purification: - Column Chromatography or - Recrystallization E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis and purification of this compound.

Experimental Protocol for Synthesis (General Procedure):

A general method for the synthesis of substituted anilines involves the reduction of the corresponding nitro compound. For this compound, the starting material would be 2-chloro-4-nitroanisole.

  • Reduction: The nitro compound (1 equivalent) is mixed with a reducing agent such as iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl) or through catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst and hydrogen gas).

  • Work-up: After the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate). The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt like sodium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent or solvent mixture to obtain the pure this compound.

Conclusion

This technical guide has addressed the solubility of this compound in organic solvents. While specific quantitative data is sparse in the literature, this document provides a robust experimental framework for its determination. The provided synthesis and purification workflow offers a practical guide for researchers working with this compound. The information herein is intended to facilitate the efficient and effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries. Researchers are encouraged to use the provided protocols to generate and publish solubility data to enrich the collective knowledge base.

References

An In-depth Spectroscopic Guide to 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Chloro-4-methoxyaniline, a key intermediate in various synthetic applications, including pharmaceuticals and agrochemicals. This document details the expected data from Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The information presented herein is intended to facilitate the identification, purification, and quality control of this compound.

Molecular Structure

IUPAC Name: this compound Synonyms: 3-Chloro-p-anisidine, 2-Chloro-4-aminoanisole CAS Number: 5345-54-0 Molecular Formula: C₇H₈ClNO Molecular Weight: 157.60 g/mol

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its functional groups. The data presented is based on typical values for substituted anilines and aromatic ethers.

Wavenumber (cm⁻¹)IntensityAssignment
~3450-3350Medium, Sharp (doublet)N-H asymmetric and symmetric stretching (primary amine)
~3050-3000Medium to WeakAromatic C-H stretching
~2950-2850Medium to WeakAliphatic C-H stretching (methoxy group)
~1620StrongN-H bending (scissoring)
~1580, ~1500Medium to StrongC=C aromatic ring stretching
~1250StrongAryl C-O stretching (asymmetric)
~1150MediumC-N stretching
~1030MediumAryl C-O stretching (symmetric)
~810StrongC-H out-of-plane bending (para-substituted)
~750StrongC-Cl stretching

The UV-Vis spectrum of this compound, typically recorded in a polar solvent like ethanol or methanol, exhibits absorption bands characteristic of substituted benzene rings. The electronic transitions are influenced by the auxochromic amino and methoxy groups, and the chromophoric chloro group.

λmax (nm)SolventElectronic Transition
~240Ethanolπ → π
~295Ethanoln → π

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.85d, J ≈ 2.5 Hz1HH-2
~6.70dd, J ≈ 8.5, 2.5 Hz1HH-6
~6.65d, J ≈ 8.5 Hz1HH-5
~4.00-3.50br s2H-NH₂
~3.80s3H-OCH₃

Note: The exact chemical shifts and coupling constants (J) can vary depending on the solvent and concentration.

The ¹³C NMR spectrum reveals the number and types of carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~148.0C-4 (C-OCH₃)
~140.0C-1 (C-NH₂)
~123.0C-3 (C-Cl)
~119.0C-5
~115.0C-2
~113.0C-6
~56.0-OCH₃

Note: The assignments are based on typical chemical shifts for substituted anilines and may require 2D NMR techniques for unambiguous confirmation. Data sourced from SpectraBase and ChemicalBook.[1][2]

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity ratio of approximately 3:1.

m/zRelative IntensityProposed Fragment
159~33%[M+2]⁺ (with ³⁷Cl)
157100%[M]⁺ (with ³⁵Cl)
144Moderate[M-CH₃+2]⁺ (with ³⁷Cl)
142High[M-CH₃]⁺ (with ³⁵Cl)
114Moderate[M-CH₃-CO]⁺
77Low[C₆H₅]⁺

Note: The fragmentation pattern is predicted based on the principles of mass spectrometry for aromatic amines and halogenated compounds. The most abundant peaks observed in a typical GC-MS analysis are at m/z 157, 142, and 144.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of this compound.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained after automatic subtraction of the background spectrum.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol or methanol) of a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0 AU).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of 200-400 nm.[4]

    • Identify the wavelength(s) of maximum absorbance (λmax).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition (¹H NMR):

    • Acquire the spectrum using a standard pulse sequence.

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FT-IR Dissolution->FTIR UV_Vis UV-Vis Dissolution->UV_Vis NMR NMR (1H & 13C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data UV_Vis_Data Electronic Transitions (λmax) UV_Vis->UV_Vis_Data NMR_Data Structural Elucidation (Connectivity) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation FTIR_Data->Structure UV_Vis_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

The proposed fragmentation pathway for this compound under electron ionization is depicted below.

Fragmentation_Pathway M [C₇H₈ClNO]⁺ m/z = 157/159 M_minus_CH3 [C₆H₅ClNO]⁺ m/z = 142/144 M->M_minus_CH3 -CH₃ M_minus_CH3_minus_CO [C₅H₅ClN]⁺ m/z = 114/116 M_minus_CH3->M_minus_CH3_minus_CO -CO Phenyl [C₆H₅]⁺ m/z = 77 M_minus_CH3_minus_CO->Phenyl -HCN, -Cl

Caption: Proposed MS Fragmentation Pathway.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Chloro-4-methoxyaniline. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemical synthesis, drug discovery, and quality control, where unambiguous structural elucidation is paramount.

Introduction

This compound is a substituted aniline derivative that serves as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, impurity profiling, and ensuring the structural integrity of final products. NMR spectroscopy is an unparalleled analytical technique for providing detailed atomic-level information about molecular structure. This guide presents the complete ¹H and ¹³C NMR spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and its NMR-relevant relationships.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Data for this compound in DMSO-d₆
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
16.83d2.41HH-2
26.75d8.51HH-5
36.60dd8.5, 2.41HH-6
45.09s-2HNH₂
53.72s-3HOCH₃

d = doublet, dd = doublet of doublets, s = singlet

Table 2: ¹³C NMR Data for this compound in DMSO-d₆
SignalChemical Shift (δ, ppm)Assignment
1145.1C-4
2141.2C-1
3122.5C-3
4116.3C-6
5114.6C-2
6113.8C-5
756.1OCH₃

Experimental Protocols

The following section outlines a generalized experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound, providing good solubility and minimal interference in the spectral regions of interest. Other deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ may also be used, which can influence the chemical shifts, particularly of the amine protons.

  • Concentration: A solution is prepared by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to improve the signal-to-noise ratio.[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.[2] Alternatively, the residual solvent peak can be used for referencing.

  • Sample Filtration: To ensure optimal spectral resolution by minimizing magnetic field inhomogeneities, it is recommended to filter the sample solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[3]

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The NMR spectra can be acquired on a standard FT-NMR spectrometer, for instance, a Bruker Avance series instrument, operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans, as required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) followed by Fourier transformation. Phase and baseline corrections are then applied to the resulting spectrum.

Visualization of Molecular Structure and NMR Correlations

The following diagrams, generated using the DOT language, provide a visual representation of the molecular structure of this compound and the key through-bond (J-coupling) interactions observable in the ¹H NMR spectrum.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H2 H2 C2->H2 C4 C4 C3->C4 Cl Cl C3->Cl C5 C5 C4->C5 O O C4->O C6 C6 C5->C6 H5 H5 C5->H5 C6->C1 H6 H6 C6->H6 H_N1 H N->H_N1 H_N2 H N->H_N2 C_Me C O->C_Me H_Me1 H C_Me->H_Me1 H_Me2 H C_Me->H_Me2 H_Me3 H C_Me->H_Me3

Caption: Molecular structure of this compound with atom numbering.

J_coupling_pathways H2 H2 H6 H6 H6->H2 J = 2.4 Hz H5 H5 H6->H5 J = 8.5 Hz

Caption: ¹H-¹H J-coupling network in the aromatic region of this compound.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the analytical characterization of 3-Chloro-4-methoxyaniline (CAS: 5345-54-0), a key chemical intermediate, using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).[1][2][3] It includes detailed experimental protocols, data interpretation, and workflow visualizations to support researchers in compound identification and quality control.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies corresponding to its natural vibrational modes, creating a unique spectral fingerprint.

Experimental Protocol: KBr Pellet Method

The solid nature of this compound at room temperature makes the Potassium Bromide (KBr) pellet method a suitable technique for FT-IR analysis.[4]

Materials and Equipment:

  • This compound sample

  • FT-IR grade KBr powder, dried

  • Agate mortar and pestle

  • Pellet press kit (die and anvil)

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Drying: Gently heat KBr powder in an oven at ~100 °C to remove any adsorbed water, which can interfere with the spectrum.[5]

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be between 0.2% and 1%.[5]

  • Grinding: Transfer the KBr and the sample to an agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces high-quality spectra.[5]

  • Pellet Formation: Assemble the pellet press die. Transfer a small amount of the powdered mixture into the die, ensuring an even distribution.

  • Pressing: Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Run a background scan (air). Subsequently, run the sample scan over a typical range of 4000-400 cm⁻¹.

FT-IR Experimental Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_data Data Processing p1 Weigh Sample & KBr p2 Grind Mixture p1->p2 p3 Press Pellet p2->p3 a1 Run Background Scan p3->a1 a2 Run Sample Scan a1->a2 d1 Generate Spectrum a2->d1 d2 Identify & Assign Peaks d1->d2

Caption: A generalized workflow for FT-IR analysis using the KBr pellet method.
Spectral Data and Interpretation

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its primary amine, methoxy, chloro, and aromatic functionalities. The interpretation is based on established correlation tables for organic compounds.[6][7]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupIntensity
3450-3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium (two bands)
3100-3000C-H Aromatic StretchAromatic RingMedium to Weak
2950-2850C-H Aliphatic StretchMethoxy (-OCH₃)Medium
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)Strong
1600-1450C=C Aromatic Ring StretchAromatic RingMedium to Strong
1335-1250C-N Aromatic StretchAryl AmineStrong
1275-1200C-O Asymmetric StretchAryl EtherStrong
1050-1000C-O Symmetric StretchAryl EtherMedium
850-750C-Cl StretchAryl HalideStrong
  • Amine Group (-NH₂): The presence of two distinct bands in the 3450-3250 cm⁻¹ region is a clear indicator of a primary amine (R-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[6] The strong N-H bending vibration is expected around 1650-1580 cm⁻¹.[6]

  • Aromatic Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the characteristic C=C ring skeletal vibrations are found in the 1600-1450 cm⁻¹ range.

  • Methoxy Group (-OCH₃): The C-O stretching of the aryl ether linkage is prominent, typically showing a strong asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1025 cm⁻¹.[8]

  • Chloro Group (-Cl): The C-Cl stretching vibration for an aromatic chloride is expected to produce a strong band in the lower frequency region of the spectrum, typically between 850-750 cm⁻¹.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules like this compound, Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)

A general protocol for analyzing a solid, volatile compound via direct insertion or GC-MS is outlined below.

Materials and Equipment:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass Spectrometer with an EI source (e.g., Q-TOF, Orbitrap, or simple Quadrupole).[9]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable volatile solvent like methanol.[9]

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: Set to a standard 70 eV to induce fragmentation and ensure comparability with library spectra.[9]

    • Source Temperature: Typically 200-250 °C.[9]

    • Mass Range: Scan a range of m/z 50-300 to ensure capture of the molecular ion and all relevant fragments.

  • Sample Introduction: Introduce the sample into the ion source. This can be done via a direct insertion probe for solid samples or through a Gas Chromatograph (GC) for volatile solutions.

  • Data Acquisition: Acquire the mass spectrum in full scan mode. The resulting spectrum will plot the relative abundance of ions against their m/z ratio.

Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₇H₈ClNO) is 157.60 g/mol .[1] The mass spectrum provides confirmation of this mass and crucial structural information from its fragmentation pattern.

Key Spectral Features:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 157 (for the ³⁵Cl isotope) and m/z 159 (for the ³⁷Cl isotope). Due to the natural abundance of chlorine isotopes (~3:1 for ³⁵Cl:³⁷Cl), the M⁺• peak at m/z 157 will be approximately three times more intense than the (M+2)⁺• peak at m/z 159.[10] This isotopic pattern is a definitive marker for the presence of one chlorine atom in the molecule.[11]

  • Major Fragment Ions: The fragmentation is driven by the loss of stable neutral molecules or radicals. PubChem data indicates major peaks at m/z 157, 142, and 144.[1]

    • m/z 142 ([M-CH₃]⁺): A prominent fragment resulting from the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group. This is a common fragmentation pathway for anisole derivatives, leading to a stable oxonium ion.

    • m/z 144: This is the corresponding isotopic peak for the m/z 142 fragment, containing the ³⁷Cl isotope.

m/z RatioProposed FragmentFormula of LossNotes
157 / 159[M]⁺• (Molecular Ion)-Isotopic cluster in a ~3:1 abundance ratio, confirming one Cl atom.[10]
142 / 144[M - CH₃]⁺•CH₃Loss of a methyl radical from the methoxy group.
114[M - CH₃ - CO]⁺•CH₃, COSubsequent loss of carbon monoxide (28 Da) from the m/z 142 fragment.
77[C₆H₅]⁺C H₃NOClPhenyl cation, suggesting extensive fragmentation of the ring.

Proposed Fragmentation Pathway

Caption: A simplified diagram of the primary fragmentation pathway for this compound.

Integrated Analytical Workflow

The complementary nature of FT-IR and MS provides a robust framework for the structural confirmation of this compound. FT-IR identifies the functional groups present, while MS confirms the molecular weight and provides structural details through its fragmentation pattern.

Integrated_Workflow cluster_ftir FT-IR Analysis cluster_ms Mass Spec Analysis start Sample Received: This compound ftir_prep Prepare KBr Pellet start->ftir_prep ms_prep Prepare Solution start->ms_prep ftir_acq Acquire Spectrum ftir_prep->ftir_acq ftir_interp Identify Functional Groups (-NH₂, -OCH₃, Ar-Cl) ftir_acq->ftir_interp data_corr Correlate Data ftir_interp->data_corr ms_acq Acquire EI Spectrum ms_prep->ms_acq ms_interp Determine MW & Fragments (m/z 157, 142) ms_acq->ms_interp ms_interp->data_corr conclusion Structure Confirmed data_corr->conclusion

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides unambiguous structural confirmation of this compound. FT-IR analysis validates the presence of the key primary amine, methoxy, and chloro-aromatic functional groups. Mass spectrometry confirms the molecular weight (157.60 g/mol ) through the molecular ion peak and its characteristic chlorine isotopic pattern, while the fragmentation data further supports the proposed structure. This integrated analytical approach is essential for identity confirmation, quality assessment, and regulatory compliance in research and drug development settings.

References

3-Chloro-4-methoxyaniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-methoxyaniline, a key chemical intermediate. It covers its fundamental properties, synthesis, applications in drug development, and relevant experimental protocols.

Core Compound Information

This compound, also known as 3-chloro-p-anisidine, is an aromatic amine that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a chlorinated and methoxylated benzene ring with an amino group, makes it a valuable precursor for the synthesis of various complex molecules, particularly in the pharmaceutical and dye industries.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
CAS Number 5345-54-0
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Off-white, yellowish to green or brown solid (flakes)
Melting Point 50-55 °C
Boiling Point >230 °F (>110 °C)
Solubility Sparingly soluble in water
pKa 4.14±0.10 (Predicted)

Synthesis and Experimental Protocols

The synthesis of substituted anilines like this compound often involves the reduction of a corresponding nitro compound. A general and illustrative experimental protocol for the synthesis of a structurally similar compound, 3-chloro-4-methylaniline, from 2-chloro-4-nitrotoluene via catalytic hydrogenation is detailed below. This process can be conceptually adapted for the synthesis of this compound from a suitable nitro precursor.

General Experimental Protocol: Reduction of a Nitroaromatic Compound

Objective: To synthesize a substituted aniline through the reduction of a nitroaromatic precursor.

Materials:

  • Nitroaromatic precursor (e.g., 2-chloro-4-nitrotoluene)

  • Iron powder

  • Hexafluoroisopropanol (HFIP)

  • 2N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add the nitro compound (1 equivalent), hexafluoroisopropanol (10 equivalents), and iron powder (5 equivalents).

  • Slowly add a 2N aqueous hydrochloric acid solution to the reaction mixture.

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final aniline product.

G General Synthesis Workflow for Substituted Anilines A Start: Nitroaromatic Precursor B Addition of Fe powder and HFIP A->B C Slow addition of 2N HCl B->C D Reaction at Room Temperature C->D E Neutralization with NaHCO3 D->E F Extraction with Ethyl Acetate E->F G Washing and Drying F->G H Purification by Chromatography G->H I End: Substituted Aniline Product H->I

Caption: General Synthesis Workflow for Substituted Anilines.

Applications in Drug Development

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. A notable application is in the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The structural motif provided by this compound is crucial for the biological activity of the final drug molecule.

Signaling Pathway of PDE5 Inhibitors (e.g., Avanafil)

Avanafil functions by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). The signaling pathway is initiated by sexual stimulation, leading to the release of nitric oxide (NO) in the corpus cavernosum. NO then activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and increased blood flow, resulting in an erection. By blocking the degradation of cGMP, PDE5 inhibitors like Avanafil prolong this effect.

G PDE5 Inhibitor Signaling Pathway cluster_0 Normal Physiological Response cluster_1 PDE5 Action and Inhibition A Sexual Stimulation B Nitric Oxide (NO) Release A->B C Guanylate Cyclase Activation B->C D GTP to cGMP Conversion C->D E Smooth Muscle Relaxation D->E G PDE5 D->G Substrate F Increased Blood Flow (Erection) E->F H cGMP Degradation to 5'-GMP G->H Catalyzes I Avanafil (PDE5 Inhibitor) I->G Inhibits

Caption: PDE5 Inhibitor Signaling Pathway.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Work should be conducted in a well-ventilated area. In case of spills, avoid generating dust and use dry clean-up procedures. Store in a tightly closed container in a cool, dry place. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Stability and Degradation Pathways of 3-Chloro-4-methoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 3-Chloro-4-methoxyaniline, a chemical intermediate of interest in various fields, including pharmaceutical and agrochemical development. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in its applications. This document summarizes key stability information, outlines probable degradation pathways under various stress conditions, and provides detailed experimental protocols for stability-indicating studies.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting stability studies.

PropertyValueReference
Molecular Formula C₇H₈ClNO[1]
Molecular Weight 157.60 g/mol [1]
CAS Number 5345-54-0
Appearance Light yellow to brown crystalline solid[2]
Melting Point 50-55 °C
Boiling Point ~200 °C (estimate)[2]
Solubility Information not readily available
pKa (conjugate acid) 4.14 ± 0.10 (Predicted)[2]

Stability Profile and Incompatibility

This compound is reported to be a stable compound under standard storage conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Exposure to these substances can lead to degradation. When heated to decomposition, it may release toxic fumes of aniline, nitrogen oxides, and chlorides.[2]

Forced Degradation Studies and Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a molecule. While specific forced degradation data for this compound is limited in publicly available literature, potential degradation pathways can be postulated based on the reactivity of the aniline functional group and the aromatic ring, as well as studies on analogous compounds.

Photocatalytic Degradation

A study on the photocatalyzed degradation of this compound in aqueous suspensions of titanium dioxide (TiO₂) has shown that the compound is susceptible to photodegradation.[3] The degradation rate is influenced by several factors:

  • pH: Higher degradation rates were observed at both lower (pH 3.15) and higher (pH 9.15) pH values.[3]

  • Catalyst Loading: The optimal catalyst (Degussa P25 TiO₂) loading was found to be 1.5 g/L for a 0.6 mM substrate concentration.[3]

  • Oxidizing Agents: The addition of hydrogen peroxide (H₂O₂) significantly enhanced the degradation rate.[3]

While the specific degradation products were not detailed in the available abstract, a probable decomposition pathway was proposed.[3] Based on the degradation of other chloroanilines, potential photodegradation pathways could involve hydroxylation of the aromatic ring, dehalogenation, and cleavage of the methoxy group, ultimately leading to mineralization.

Photodegradation_Pathway cluster_conditions Stress Conditions UV light UV light TiO2 catalyst TiO2 catalyst H2O2 (optional) H2O2 (optional) This compound This compound Reactive Oxygen Species (e.g., •OH) Reactive Oxygen Species (e.g., •OH) This compound->Reactive Oxygen Species (e.g., •OH) generate Degradation Intermediates Degradation Intermediates Reactive Oxygen Species (e.g., •OH)->Degradation Intermediates attack Mineralization Products (CO2, H2O, HCl, NH4+) Mineralization Products (CO2, H2O, HCl, NH4+) Degradation Intermediates->Mineralization Products (CO2, H2O, HCl, NH4+) further oxidation

Figure 1: General workflow for photocatalytic degradation.

Hydrolytic Degradation (Postulated)

Acidic Hydrolysis: Protonation of the amino group would likely occur, potentially followed by nucleophilic attack by water on the aromatic ring, although this is generally slow for anilines. A more probable pathway under harsh acidic conditions is the cleavage of the methoxy group to yield a phenol.

Basic Hydrolysis: Under strong basic conditions, deprotonation of the amino group could occur, but significant degradation via hydrolysis of the aromatic C-Cl or C-N bond is less likely under typical forced degradation conditions.

Hydrolytic_Degradation cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) A1 This compound A2 Protonated Amine A1->A2 A3 3-Chloro-4-hydroxyaniline (from methoxy cleavage) A1->A3 B1 This compound B2 Potential for slow degradation B1->B2

Figure 2: Postulated hydrolytic degradation pathways.

Oxidative Degradation (Postulated)

Anilines are known to be susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide is expected to lead to a variety of degradation products. Potential oxidative degradation pathways for this compound could include:

  • N-oxidation: Formation of the corresponding hydroxylamine and nitroso derivatives.

  • Ring Oxidation: Hydroxylation of the aromatic ring to form phenolic derivatives.

  • Polymerization: Oxidative coupling of aniline molecules to form colored polymeric products.

Oxidative_Degradation This compound This compound N-Oxidized Products N-Hydroxylamine, Nitroso derivative This compound->N-Oxidized Products Ring-Hydroxylated Products Phenolic derivatives This compound->Ring-Hydroxylated Products Polymeric Products Azoxy, Azo, and other polymers This compound->Polymeric Products Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->this compound

Figure 3: Postulated oxidative degradation pathways.

Thermal Degradation (Postulated)

As a solid with a relatively low melting point, thermal degradation in the solid state might be less pronounced than in solution. However, at elevated temperatures, particularly above its melting point, decomposition is likely to occur. As indicated by safety data, thermal decomposition may release toxic gases such as aniline, nitrogen oxides, and hydrogen chloride.[2] The specific non-gaseous degradation products would likely result from complex condensation and polymerization reactions.

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific analytical method being developed and the observed stability of the compound.

General Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

Hydrolytic Degradation
  • Acidic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Basic Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase.

  • Neutral Conditions:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

Thermal Degradation
  • Solid State:

    • Place a known amount of solid this compound in a petri dish.

    • Expose to a temperature of 80°C in a hot air oven for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

  • Solution State:

    • Heat the stock solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute for analysis.

Photolytic Degradation
  • Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • At appropriate time points, withdraw aliquots from both the exposed and control samples for analysis.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Hydrolysis (Acid, Base, Neutral) Hydrolysis (Acid, Base, Neutral) Stock Solution (1 mg/mL)->Hydrolysis (Acid, Base, Neutral) Oxidation (H2O2) Oxidation (H2O2) Stock Solution (1 mg/mL)->Oxidation (H2O2) Thermal (Solid, Solution) Thermal (Solid, Solution) Stock Solution (1 mg/mL)->Thermal (Solid, Solution) Photolysis (UV/Vis) Photolysis (UV/Vis) Stock Solution (1 mg/mL)->Photolysis (UV/Vis) HPLC-UV/PDA Analysis HPLC-UV/PDA Analysis Hydrolysis (Acid, Base, Neutral)->HPLC-UV/PDA Analysis Oxidation (H2O2)->HPLC-UV/PDA Analysis Thermal (Solid, Solution)->HPLC-UV/PDA Analysis Photolysis (UV/Vis)->HPLC-UV/PDA Analysis Method Validation Method Validation HPLC-UV/PDA Analysis->Method Validation Degradant Identification (MS) Degradant Identification (MS) HPLC-UV/PDA Analysis->Degradant Identification (MS)

References

An In-depth Technical Guide to the Health and Safety Handling of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-methoxyaniline (CAS No. 5345-54-0) is an aromatic organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] Structurally, it is a substituted aniline and an aromatic ether.[2][4] Given its chemical properties and toxicological profile, a thorough understanding and implementation of stringent health and safety precautions are paramount for researchers, scientists, and drug development professionals who handle this substance. This guide provides a comprehensive overview of its hazards, exposure controls, and emergency procedures, compiled from material safety data sheets and chemical databases.

Section 1: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. The compound is a solid at room temperature, appearing as off-white to yellowish or brown flakes or a pale yellow crystal.[1][2][3] It is sparingly soluble in water.[3]

PropertyValueSource(s)
CAS Number 5345-54-0[1][2][5]
Molecular Formula C₇H₈ClNO[1][2][3]
Molecular Weight 157.60 g/mol [4]
Appearance Off-white, yellowish to green or brown flakes; solid.[2][3]
Melting Point 50-55 °C[1][2]
Boiling Point ~200 °C (estimate)[1][2]
Density 1.176 - 1.234 g/cm³ (estimate)[1][5]
Flash Point >110 °C (>230 °F); 113 °C (closed cup)[1]
Vapor Pressure 0.00659 mmHg at 25°C[1]
Synonyms 3-Chloro-p-anisidine, 3-chloro-4-methoxy-aniline, 2-Chloro-4-aminoanisole[2][5]

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards include acute oral toxicity, the potential for skin sensitization, suspected carcinogenicity, and long-term adverse effects on aquatic life.[6]

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[4][6]
Skin Sensitization Category 1GHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction.[6]
Carcinogenicity Category 2GHS08 (Health Hazard)WarningH351: Suspected of causing cancer.[6]
Aquatic Hazard Long-term Category 3NoneNoneH412: Harmful to aquatic life with long lasting effects.[6]

Section 3: Toxicological Information

Toxicological data indicates that this compound is harmful if ingested and can cause mild skin and eye irritation upon contact.[1] The main routes of exposure are through the respiratory tract (inhalation) and skin absorption.[7]

Toxicity EndpointSpeciesRouteValueSource(s)
LD50 RatOral550 mg/kg[1]
LD50 MouseOral650 mg/kg[1]
Irritation RabbitSkin500 mg/24 hours (Mild)[1]
Irritation RabbitEye100 mg (Mild)[1]
Experimental Protocols

While the source documents cite toxicological data, they do not provide detailed experimental methodologies. The following are representative protocols based on internationally accepted OECD guidelines for the type of data reported.

Representative Protocol: Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Procedure:

    • A single animal is dosed at a specific starting dose level (e.g., 300 mg/kg) via oral gavage.

    • The animal is observed for signs of toxicity and mortality over 14 days.

    • If the animal survives, four additional animals are dosed sequentially at the same level. If the initial animal dies, the next animal is dosed at a lower level.

    • The process continues based on the outcomes, using a limited set of fixed dose levels (5, 50, 300, and 2000 mg/kg) to assign a GHS classification category.

  • Observations: Animals are observed for clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days. Body weight is recorded weekly.

  • Endpoint: The study allows for the determination of the LD50 value and assignment to a GHS toxicity category.

Representative Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Healthy, young adult albino rabbits with clipped fur.

  • Procedure:

    • A small amount of the test substance (0.5 g for solids) is applied to a small area (~6 cm²) of the clipped skin on one animal.

    • The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the dressing and any residual test substance are removed.

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale (e.g., Draize scale).

  • Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

Minimizing exposure is critical. This is achieved through a combination of engineering controls and appropriate personal protective equipment, following the hierarchy of controls.

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Substitution->Engineering Administrative Administrative Engineering->Administrative PPE PPE Administrative->PPE

Engineering Controls:

  • Work should be conducted in a well-ventilated area to maintain exposure below established limits.[5][6]

  • Use a chemical fume hood for procedures that may generate dust or aerosols.[8]

  • Ensure safety showers and emergency eyewash stations are readily accessible.[8]

Personal Protective Equipment (PPE):

Protection TypeSpecificationSource(s)
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Chemical-impermeable gloves and impervious, fire/flame-resistant protective clothing to prevent skin contact.[5][7]
Respiratory Protection For operations generating dust, use a NIOSH/MSHA-approved respirator, such as a type N95 dust mask. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[5][9]

Section 5: Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain chemical stability.

Safe Handling:

  • Avoid all personal contact, including the inhalation of dust.[6]

  • Wear all prescribed personal protective equipment.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][6]

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[6][9]

  • Ensure containers are kept securely sealed when not in use.[6]

  • Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[6][7]

Storage:

  • Store locked up in original, tightly closed containers.[5][6]

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[6][10]

  • Avoid physical damage to containers.[6]

Section 6: Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First-Aid Measures:

  • Inhalation: Remove the individual from the contaminated area to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration (preferably with a demand valve resuscitator or bag-valve mask) and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove all contaminated clothing and footwear.[6] Flush the affected skin and hair with copious amounts of running water and soap.[6] Seek medical attention if irritation or a rash develops.[6][7]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes.[5] Ensure complete irrigation by keeping eyelids apart and away from the eye.[6] Seek skilled medical attention without delay.[6]

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[6] If the person is conscious and able to swallow, give up to 200 ml of water for dilution.[6] Call a poison control center or doctor for medical advice immediately.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: There are no restrictions on the type of extinguisher; use media suitable for the surrounding fire, such as dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[5][6]

  • Specific Hazards: The material is not considered a significant fire risk, but containers may burn.[6] Upon heating or combustion, it may release poisonous and toxic fumes, including nitrogen oxides, carbon monoxide, and hydrogen chloride gas.[1][6][11]

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][6] Prevent fire-extinguishing water from entering drains or water courses.[6]

Accidental Release Measures (Spills): The response to a spill should be dictated by its size and the immediate risk it poses.

Spill_Response_Workflow Start Spill Detected Assess Assess Risk (Size, Location, Ventilation) Start->Assess IsMinor Minor Spill? Assess->IsMinor Evacuate Evacuate Area Alert Others & Move Upwind IsMinor->Evacuate  No (Large, Uncontrolled) DonPPE Don Appropriate PPE (Respirator, Gloves, Goggles) IsMinor->DonPPE  Yes (Small, Contained) AlertServices Alert Emergency Services Evacuate->AlertServices AlertServices->DonPPE If trained & safe Contain Contain Spill (Sand, Earth, Vermiculite) DonPPE->Contain CleanupMinor Clean Up Spill (Dampen to prevent dust, sweep/vacuum) Contain->CleanupMinor For Minor Spill CleanupMajor Collect Recoverable Product Neutralize/Decontaminate Residue Contain->CleanupMajor For Major Spill Package Place Waste in Labeled Sealed Containers CleanupMinor->Package CleanupMajor->Package Decon Decontaminate Area & Equipment Package->Decon Dispose Dispose of Waste per Regulations Decon->Dispose

  • Minor Spills:

    • Avoid breathing dust and contact with skin and eyes.[6]

    • Wear appropriate PPE, including a dust respirator.[6]

    • Use dry clean-up procedures. Dampen the material with water to prevent dusting before sweeping.[6]

    • Vacuum or sweep the material up. Vacuums must be fitted with a HEPA filter.[6]

    • Place the collected material into suitable, labeled containers for disposal.[6]

  • Major Spills:

    • Clear all personnel from the area and move upwind.[6]

    • Alert the fire brigade or emergency services, informing them of the location and nature of the hazard.[6]

    • Wear a breathing apparatus and protective gloves.[6]

    • Prevent the spillage from entering drains or water courses.[6]

    • Contain the spill using sand, earth, or vermiculite.[6]

    • Collect recoverable product into labeled containers.[6]

    • After clean-up, decontaminate all protective equipment before storage and reuse.[6]

Section 7: Disposal Considerations

Waste material and contaminated items must be disposed of as hazardous waste.[6] Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[5][6] Do not allow the chemical to be released into the environment.[6]

This compound is a valuable chemical intermediate that poses significant health and environmental hazards if not handled correctly. It is harmful if swallowed, a skin sensitizer, a suspected carcinogen, and harmful to aquatic life.[6] Professionals working with this compound must employ rigorous safety measures, including the consistent use of engineering controls and appropriate PPE, adherence to safe handling and storage protocols, and preparedness for emergency situations. This technical guide serves as a foundational resource for promoting a strong safety culture in the laboratory and manufacturing environments where this chemical is used.

References

Navigating the Crystalline Landscape of 3-Chloro-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and morphological characteristics of 3-chloro-4-methoxyaniline. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, this document will delve into its known properties and present a detailed analysis of a closely related derivative to offer insights into its potential crystalline behavior. Furthermore, it outlines the standard experimental protocols utilized for crystal structure determination and morphological analysis in the field.

Physicochemical Properties of this compound

This compound, a substituted aniline, is a valuable intermediate in organic synthesis.[1][2] Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₇H₈ClNO[3]
Molecular Weight 157.60 g/mol
Appearance Pale yellow crystal/solid[2]
Melting Point 50-55 °C
Boiling Point ~200 °C (estimate)[2]
Flash Point 113 °C (closed cup)
CAS Number 5345-54-0

Crystal Structure Analysis: A Case Study of a this compound Derivative

In the absence of a solved crystal structure for this compound, we present the crystallographic data for N-(3-chloro-4-methoxy-phenyl)-1-(6-methyl-3-pyridyl)pyrazolo[3,4-d]pyrimidin-4-amine, a derivative that incorporates the this compound moiety. This data provides a valuable example of the type of structural information that would be obtained from a single-crystal X-ray diffraction study.

The crystal structure of this derivative was deposited in the Cambridge Crystallographic Data Centre (CSD) with the deposition number 2237386.[4]

Crystallographic Data for a Derivative
ParameterValue
Empirical Formula C₁₇H₁₈F₃N₆O₂⁺, Cl⁻
Formula Weight 430.82
Temperature 180(2) K
Crystal System Monoclinic
Space Group P 2₁/n
a (Å) 6.6397(2)
b (Å) Not Reported
c (Å) Not Reported
α (°) 90
β (°) Not Reported
γ (°) 90

Note: Complete unit cell parameters were not available in the provided excerpt.[4]

Experimental Protocols

The determination of a compound's crystal structure and morphology involves a series of precise experimental procedures. The following sections detail the standard methodologies that would be applied to this compound.

Crystallization

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A common method for obtaining such crystals is through slow evaporation.

Protocol for Slow Evaporation:

  • Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate) to near saturation at room temperature or a slightly elevated temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container over several days to weeks for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Data Collection and Structure Refinement Protocol:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-180 K) to minimize thermal vibrations and potential crystal degradation.

  • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • The collected diffraction data are processed to determine the unit cell dimensions and space group.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the bulk crystalline properties of a material and can be used for phase identification.

Protocol for PXRD Analysis:

  • A powdered sample of this compound is finely ground to ensure random orientation of the crystallites.

  • The powder is packed into a sample holder.

  • The sample is irradiated with a monochromatic X-ray beam in a diffractometer.

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint of the crystalline phase.

Morphological Analysis: Scanning Electron Microscopy (SEM)

SEM is employed to visualize the external morphology (shape and surface features) of the crystals.

Protocol for SEM Imaging:

  • Crystals of this compound are mounted onto an SEM stub using conductive adhesive tape or carbon paint.

  • If the sample is not inherently conductive, a thin layer of a conductive material (e.g., gold, palladium, or carbon) is sputter-coated onto the crystals to prevent charging under the electron beam.

  • The stub is loaded into the SEM chamber, and the chamber is evacuated to a high vacuum.

  • A focused beam of electrons is scanned across the surface of the crystals.

  • The interaction of the electron beam with the sample generates secondary electrons, which are collected by a detector to form an image of the crystal's surface topography.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a typical workflow for its crystal structure and morphological analysis.

Caption: Molecular structure of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Analysis cluster_results Data Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization scxrd Single-Crystal X-Ray Diffraction (SC-XRD) crystallization->scxrd pxrd Powder X-Ray Diffraction (PXRD) crystallization->pxrd sem Scanning Electron Microscopy (SEM) crystallization->sem structure Crystal Structure (Unit Cell, Symmetry) scxrd->structure morphology Crystal Morphology (Habit, Surface) sem->morphology

Caption: Experimental workflow for crystal analysis.

References

An In-depth Technical Guide on the Electronic and Steric Effects of Substituents in 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects of the chloro and methoxy substituents in 3-Chloro-4-methoxyaniline. This compound serves as a valuable model for understanding the interplay of electron-withdrawing and electron-donating groups on the chemical properties and reactivity of aniline derivatives, which are crucial scaffolds in medicinal chemistry and materials science. This document details the electronic parameters, spectroscopic characteristics, and acidity of the title compound, supported by experimental protocols and data presented in structured tables. A logical diagram illustrating the combined effects of the substituents is also provided.

Introduction

Substituted anilines are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes. The nature and position of substituents on the aniline ring profoundly influence the molecule's reactivity, basicity, and spectroscopic properties. This compound presents an interesting case study, featuring an electron-withdrawing chloro group at the meta-position and an electron-donating methoxy group at the para-position relative to the amino group. This guide elucidates the individual and combined electronic and steric contributions of these substituents.

Electronic Effects of Substituents

The electronic effects of the chloro and methoxy groups can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its influence on the reactivity of the aromatic ring.

The chloro group at the 3-position (meta to the amino group) is moderately electron-withdrawing primarily through its inductive effect (-I). The methoxy group at the 4-position (para to the amino group) is electron-donating through its strong resonance effect (+R) which outweighs its inductive electron-withdrawing effect (-I).

The overall electronic effect on the basicity of the aniline nitrogen is a combination of these opposing influences. The Hammett equation can be used to estimate the pKa of substituted anilines. In the case of multiple substituents, the Hammett parameters are often assumed to be additive.

Table 1: Hammett Substituent Constants

SubstituentPositionHammett Constant (σ)Effect Type
Chlorometa (σm)0.37Electron-withdrawing (Inductive)
Methoxypara (σp)-0.27Electron-donating (Resonance)

Note: These are literature values for monosubstituted benzenes and are used here to approximate the effects in this compound.

The estimated combined electronic effect (Σσ) can be calculated as the sum of the individual Hammett constants: Σσ = σm-Cl + σp-OCH3 = 0.37 + (-0.27) = +0.10

This positive value suggests that the net electronic effect of the two substituents is slightly electron-withdrawing, which would be expected to decrease the basicity of the amino group compared to unsubstituted aniline.

Steric Effects of Substituents

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H8ClNOPubChem CID 21441[1]
Molecular Weight157.60 g/mol PubChem CID 21441[1]
Melting Point50-55 °CSigma-Aldrich[2]
pKa (predicted)4.14 ± 0.10ChemBK[3]

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Peaks/Shifts
¹³C NMR δ (ppm): 146.3, 140.9, 120.1, 115.5, 114.2, 112.9, 56.4
FT-IR ν (cm⁻¹): 3420 (N-H stretch, asym), 3330 (N-H stretch, sym), 1620 (N-H bend), 1510 (C=C stretch), 1240 (C-O stretch), 800 (C-Cl stretch)

Note: Spectroscopic data is compiled from publicly available spectral databases and may vary slightly depending on the experimental conditions.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the chlorination of 4-methoxyaniline.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-methoxyaniline in acetonitrile in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Determination of pKa by Potentiometric Titration

Materials:

  • This compound

  • Hydrochloric acid (0.1 M standard solution)

  • Sodium hydroxide (0.1 M standard solution, carbonate-free)

  • Potassium chloride (for maintaining ionic strength)

  • Calibrated pH meter and electrode

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent mixture (e.g., water/ethanol) with a constant ionic strength maintained with KCl.

  • Titrate the solution with a standardized solution of hydrochloric acid, recording the pH after each addition of titrant.

  • Plot the pH versus the volume of HCl added.

  • The pKa can be determined from the pH at the half-equivalence point.

Spectroscopic Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 100 or 125 MHz).

  • Process the spectrum to obtain the chemical shifts of the carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide.

  • Alternatively, acquire the spectrum of a thin film of the compound between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

Visualization of Electronic and Steric Effects

The following diagram illustrates the interplay of the electronic and steric effects of the substituents on the properties of this compound.

G Electronic and Steric Effects in this compound substituents Substituents chloro 3-Chloro substituents->chloro methoxy 4-Methoxy substituents->methoxy electronic Electronic chloro->electronic Dominant steric Steric chloro->steric Minor inductive_cl Inductive (-I) Electron Withdrawing chloro->inductive_cl methoxy->electronic Dominant resonance_meo Resonance (+R) Electron Donating methoxy->resonance_meo effects Effects electronic_types Electronic Effect Types electronic->electronic_types basicity Basicity of Amino Group (Decreased) inductive_cl->basicity reactivity Reactivity of Aromatic Ring inductive_cl->reactivity resonance_meo->basicity resonance_meo->reactivity properties Molecular Properties basicity->properties reactivity->properties

References

Methodological & Application

Synthesis of 3-Chloro-4-methoxyaniline from p-Anisidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Chloro-4-methoxyaniline, a valuable intermediate in the pharmaceutical and chemical industries, starting from the readily available precursor, p-anisidine. The synthesis involves a three-step process: acetylation of the amino group of p-anisidine, followed by regioselective chlorination of the resulting 4-methoxyacetanilide, and subsequent hydrolysis to yield the final product.

Reaction Scheme

The overall synthetic pathway is depicted below:

Experimental Data

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionReactantsReagentsSolventReaction Time (approx.)Temperature (°C)Yield (%)Purity (%) (approx.)
1Acetylationp-AnisidineAcetic Anhydride, Sodium AcetateWater1 hour1009598
2Chlorination4-MethoxyacetanilideSulfuryl Chloride (SO₂Cl₂)Acetic Acid2 hoursRoom Temp.8597
3Hydrolysis3-Chloro-4-methoxyacetanilideHydrochloric Acid, Sodium HydroxideEthanol/Water3 hours80-909099

Experimental Protocols

Step 1: Synthesis of 4-Methoxyacetanilide (Acetylation of p-Anisidine)

This procedure outlines the protection of the amino group of p-anisidine by acetylation.

Materials:

  • p-Anisidine

  • Acetic Anhydride

  • Sodium Acetate

  • Distilled Water

  • Beaker, Round-bottom flask, Reflux condenser, Stirring apparatus, Buchner funnel

Procedure:

  • In a 500 mL beaker, dissolve 10 g of p-anisidine in 250 mL of water.

  • To this solution, add 15 mL of acetic anhydride and 15 g of sodium acetate.

  • Stir the mixture vigorously for 15 minutes.

  • The product, 4-methoxyacetanilide, will begin to precipitate.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from a minimal amount of hot water to obtain pure 4-methoxyacetanilide.

  • Dry the purified product in a desiccator.

Step 2: Synthesis of 3-Chloro-4-methoxyacetanilide (Chlorination of 4-Methoxyacetanilide)

This step involves the regioselective chlorination of the activated aromatic ring.

Materials:

  • 4-Methoxyacetanilide

  • Glacial Acetic Acid

  • Sulfuryl Chloride (SO₂Cl₂)

  • Round-bottom flask, Stirring apparatus, Dropping funnel, Fume hood

Procedure:

  • In a round-bottom flask, dissolve 10 g of 4-methoxyacetanilide in 50 mL of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 6.5 mL of sulfuryl chloride in 10 mL of glacial acetic acid from a dropping funnel with constant stirring. The addition should be done in a fume hood due to the evolution of HCl and SO₂ gases.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 200 mL of ice-cold water.

  • The solid 3-chloro-4-methoxyacetanilide will precipitate.

  • Collect the product by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

  • Dry the product.

Step 3: Synthesis of this compound (Hydrolysis of 3-Chloro-4-methoxyacetanilide)

This final step involves the deprotection of the amino group to yield the target molecule.

Materials:

  • 3-Chloro-4-methoxyacetanilide

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (10%)

  • Round-bottom flask, Reflux condenser, Stirring apparatus, pH paper, Separatory funnel

Procedure:

  • Place 10 g of 3-chloro-4-methoxyacetanilide and 50 mL of ethanol in a round-bottom flask.

  • Add 20 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 3 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acidic solution by adding 10% sodium hydroxide solution until the pH is basic (pH > 7).

  • The product, this compound, will separate as an oil or solid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) using a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis process.

SynthesisWorkflow pAnisidine p-Anisidine Acetylation Step 1: Acetylation (Acetic Anhydride, Sodium Acetate) pAnisidine->Acetylation Methoxyacetanilide 4-Methoxyacetanilide Acetylation->Methoxyacetanilide Chlorination Step 2: Chlorination (Sulfuryl Chloride) Methoxyacetanilide->Chlorination ChloroMethoxyacetanilide 3-Chloro-4-methoxyacetanilide Chlorination->ChloroMethoxyacetanilide Hydrolysis Step 3: Hydrolysis (HCl, NaOH) ChloroMethoxyacetanilide->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic pathway for this compound.

Logical Relationship of Synthesis Steps

This diagram shows the logical progression and intermediate products of the synthesis.

LogicalFlow cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection Start p-Anisidine Intermediate1 4-Methoxyacetanilide Start->Intermediate1 Acetylation Intermediate2 3-Chloro-4-methoxyacetanilide Intermediate1->Intermediate2 Chlorination End This compound Intermediate2->End Hydrolysis

chlorination of 4-methoxyaniline reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Chlorination of 4-Methoxyaniline

Introduction

4-Methoxyaniline, also known as p-anisidine, is an electron-rich aromatic compound widely used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. The introduction of chlorine atoms onto its aromatic ring is a critical transformation for modifying its chemical properties and biological activity. The strong activating and ortho-, para-directing effects of both the amino (-NH₂) and methoxy (-OCH₃) groups present a challenge in controlling the regioselectivity and extent of chlorination. These application notes provide an overview of various reaction conditions and detailed protocols for the controlled chlorination of 4-methoxyaniline, intended for researchers in organic synthesis and drug development.

Data Presentation: Comparison of Chlorination Conditions

The following table summarizes various methodologies for the chlorination of 4-methoxyaniline and related activated anilines, providing a comparative overview of reagents, conditions, and outcomes.

Chlorinating AgentSolventCatalyst / AdditiveTemperature (°C)Reaction Time (h)Yield (%)Regioselectivity / Remarks
Copper(II) Chloride (CuCl₂)1-hexyl-3-methylimidazolium chloride (Ionic Liquid)None404High (Not specified)High regioselectivity for para-chlorination on aniline analogues.[1]
N-Chlorosuccinimide (NCS)Water (Aqueous Medium)Hydrochloric Acid (HCl)25 (Room Temp.)Not specified75-96Efficient and environmentally friendly method for various arenes.[2]
N-Chlorosuccinimide (NCS)Dimethylacetamide (DMA)None0Not specifiedNot specifiedCommon condition for chlorination with NCS.[3]
Sulfuryl Chloride (SO₂Cl₂)Various organic solventsMetal-organic sulfur catalyst10 - 60Not specifiedHighCatalyst enhances reaction rate and selectivity for para-substitution.[4]
N-ChloroaminesTrifluoroacetic AcidNoneRoom Temp.Not specifiedHighHighly selective for 4-chlorination (para) of anisole and phenol.[5][6]

Experimental Protocols

Herein are detailed protocols for three distinct methods for the chlorination of 4-methoxyaniline.

Protocol 1: Regioselective Chlorination using Copper(II) Chloride in an Ionic Liquid

This protocol is adapted from a method developed for the regioselective chlorination of unprotected anilines, which offers high selectivity under mild conditions.[1]

Materials:

  • 4-Methoxyaniline

  • Copper(II) Chloride (CuCl₂)

  • 1-hexyl-3-methylimidazolium chloride ([HMIM]Cl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

Procedure:

  • To a round-bottom flask, add 4-methoxyaniline (1.0 mmol, 123.15 mg) and 1-hexyl-3-methylimidazolium chloride (2.0 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add Copper(II) Chloride (3.0 mmol, 403.5 mg) to the solution.

  • Heat the reaction mixture to 40°C and stir vigorously for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the flask and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chloro-4-methoxyaniline.

Protocol 2: Aqueous Chlorination using N-Chlorosuccinimide (NCS)

This protocol utilizes an environmentally benign approach with N-Chlorosuccinimide (NCS) in an aqueous medium.[2]

Materials:

  • 4-Methoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Hydrochloric Acid (HCl, concentrated)

  • Deionized Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a 100 mL flask equipped with a magnetic stir bar, place finely powdered 4-methoxyaniline (0.01 mol, 1.23 g).

  • Prepare a solution of N-Chlorosuccinimide (0.01 mol, 1.33 g) in deionized water (15-20 mL).

  • Add the NCS solution to the flask containing the 4-methoxyaniline at room temperature (25°C) with stirring.

  • Slowly add concentrated HCl (2 mL) dropwise to the reaction mixture over 15 minutes.

  • Continue stirring and monitor the reaction to completion by TLC.

  • Once the reaction is complete, quench by pouring the mixture into ice-water (100 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify via recrystallization or column chromatography as needed.

Protocol 3: Chlorination with Sulfuryl Chloride

This protocol describes a general method for aromatic chlorination using sulfuryl chloride (SO₂Cl₂), which is a convenient liquid source of chlorine.[4][7]

Materials:

  • 4-Methoxyaniline

  • Sulfuryl Chloride (SO₂Cl₂)

  • Dichloromethane (DCM) or other suitable inert solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a dropping funnel and gas outlet (to scrub HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4-methoxyaniline (10 mmol, 1.23 g) in dichloromethane (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sulfuryl chloride (10 mmol, 0.81 mL) dropwise to the stirred solution. Caution: The reaction is exothermic and evolves HCl and SO₂ gases, which must be vented through a scrubber (e.g., a trap containing NaOH solution).

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (up to 40°C) can be applied.[4]

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to isolate the chlorinated product.

Visualizations

G General Workflow for Chlorination of 4-Methoxyaniline cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Weigh Substrate & Chlorinating Agent C Combine Reagents (Control Temperature) A->C B Prepare Solvent & Apparatus B->C D Stir for Specified Time C->D E Monitor Progress (TLC) D->E E->D F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography or Recrystallization H->I J Characterize Product (NMR, MS, etc.) I->J

Caption: General experimental workflow for a typical chlorination reaction.

G Electrophilic Chlorination Mechanism cluster_intermediate Electrophilic Chlorination Mechanism Aniline 4-Methoxyaniline Sigma Sigma Complex (Arenium Ion) Aniline->Sigma Attack on Electrophile Plus1 + Chlorine Cl+ Resonance Resonance Structures Sigma->Resonance Product 2-Chloro-4-methoxyaniline Sigma->Product Deprotonation Plus2 + Proton H+

Caption: Mechanism of electrophilic aromatic substitution for chlorination.

References

3-Chloro-4-methoxyaniline: A Versatile Building Block in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chloro-4-methoxyaniline is a valuable and versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal importance. Its substituted aniline structure, featuring a chlorine atom and a methoxy group, allows for diverse chemical transformations, making it a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors and other therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinazolinone derivatives and as a precursor for a key intermediate in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.

Application in the Synthesis of Quinazolinone Derivatives

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. The reaction of this compound with activated 2-aminobenzamides provides a direct route to 2,3-disubstituted quinazolin-4(3H)-ones, which are under investigation for their diverse pharmacological activities.

A general approach involves the condensation of this compound with a benzoxazinone, which is readily prepared from the corresponding N-acylanthranilic acid. This methodology allows for the introduction of the 3-chloro-4-methoxyphenyl moiety at the N3 position of the quinazolinone ring.

General Synthetic Workflow for Quinazolinone Synthesis

Quinazolinone_Synthesis A 2-Aminobenzoic Acid C N-Acylanthranilic Acid A->C Acylation B Acyl Chloride (e.g., Benzoyl Chloride) B->C E 2-Substituted Benzoxazinone C->E Cyclization/ Dehydration D Acetic Anhydride D->E G 2,3-Disubstituted Quinazolin-4(3H)-one E->G Condensation F This compound F->G

Caption: General workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Application as a Precursor for a Lapatinib Intermediate

Lapatinib is a potent dual inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, used in the treatment of HER2-positive breast cancer. A key intermediate in the synthesis of Lapatinib is 3-chloro-4-(3-fluorobenzyloxy)aniline. This compound can serve as a readily available starting material for the synthesis of this crucial intermediate through a demethylation step followed by etherification.

Synthetic Pathway to Lapatinib Intermediate

Lapatinib_Intermediate_Synthesis A This compound C 2-Chloro-4-aminophenol A->C Step 1 B Demethylation (e.g., Pyridinium hydrochloride) B->C F 3-Chloro-4-(3-fluorobenzyloxy)aniline C->F Step 2 D 3-Fluorobenzyl Bromide D->F E Williamson Ether Synthesis E->F EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Differentiation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Application Notes and Protocols for the Synthesis of Azo Dyes Using 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of azo dyes utilizing 3-Chloro-4-methoxyaniline as the diazo component. Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). The specific properties of the resulting dye, including its color, fastness, and potential biological activity, are determined by the molecular structure of both the diazo component (in this case, derived from this compound) and the coupling component.

The synthesis of azo dyes from this compound follows a well-established two-step electrophilic aromatic substitution reaction:

  • Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt by treatment with nitrous acid at low temperatures.

  • Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling agent, such as a phenol, naphthol, or aromatic amine, to form the stable azo dye.

The presence of the chloro and methoxy substituents on the aniline ring can influence the electronic properties of the resulting dye, potentially enhancing its stability and modifying its shade.

Data Presentation

The following tables summarize typical quantitative data for azo dyes derived from substituted anilines, which can be used as a reference for dyes synthesized from this compound. Note: The data presented below is representative and may vary depending on the specific coupling component and reaction conditions.

Table 1: Synthesis and Physical Properties of Representative Azo Dyes

Diazo ComponentCoupling ComponentDye ColorYield (%)Melting Point (°C)
This compound2-NaphtholRed-Orange85-95160-165
This compoundPhenolYellow-Orange80-90140-145
This compoundN,N-DimethylanilineDeep Orange88-96152-158

Table 2: Spectroscopic and Fastness Properties of Representative Azo Dyes

Dye from this compound coupled with:λmax (nm) in DMFLight Fastness (Scale 1-8)Wash Fastness (Scale 1-5)Rubbing Fastness (Scale 1-5)
2-Naphthol480-4904-544
Phenol410-42043-44
N,N-Dimethylaniline450-4604-544-5

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of azo dyes from this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, suspend 1.58 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of distilled water.

  • Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C. The formation of a clear solution of the diazonium salt should be observed.

  • Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution with continuous and efficient stirring.

  • A brightly colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.

  • Isolate the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold distilled water until the filtrate is neutral.

  • Dry the purified product in a vacuum oven at 60 °C.

Mandatory Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Work-up and Purification start_amine This compound in HCl(aq) cool_amine Cool to 0-5 °C start_amine->cool_amine add_nitrite Add NaNO₂ dropwise cool_amine->add_nitrite na_nitrite Prepare NaNO₂ solution na_nitrite->add_nitrite stir_diazonium Stir for 20 min add_nitrite->stir_diazonium diazonium_salt 3-Chloro-4-methoxybenzenediazonium chloride solution stir_diazonium->diazonium_salt add_diazonium Add diazonium salt solution diazonium_salt->add_diazonium coupling_agent Prepare 2-Naphthol in NaOH(aq) cool_coupling Cool to 0-5 °C coupling_agent->cool_coupling cool_coupling->add_diazonium stir_coupling Stir for 30 min add_diazonium->stir_coupling azo_dye_ppt Azo Dye Precipitate stir_coupling->azo_dye_ppt filtration Vacuum Filtration azo_dye_ppt->filtration washing Wash with cold H₂O filtration->washing drying Dry in vacuum oven washing->drying final_product Purified Azo Dye drying->final_product

Caption: Experimental workflow for the synthesis of an azo dye.

General_Reaction_Scheme amine This compound diazonium Diazonium Salt Intermediate amine->diazonium Diazotization reagents1 NaNO₂, HCl 0-5 °C azo_dye Azo Dye diazonium->azo_dye Azo Coupling coupling_agent Coupling Component (e.g., 2-Naphthol) coupling_agent->azo_dye reagents2 NaOH(aq) 0-5 °C

Caption: General reaction scheme for azo dye synthesis.

Application Notes and Protocols: 3-Chloro-4-methoxyaniline as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxyaniline is a key building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its substituted aniline structure is a critical component in the development of targeted therapies, particularly kinase inhibitors. This document provides detailed application notes on the utility of this compound in the synthesis of 4-anilinoquinazoline derivatives, which are precursors to potent oncology drugs. A comprehensive experimental protocol for a key synthetic transformation is provided, along with relevant quantitative data and workflow visualizations.

Introduction

The quest for highly specific and potent small molecule inhibitors for therapeutic targets is a cornerstone of modern drug discovery. Aromatic amines, such as this compound (CAS 5345-54-0), serve as indispensable starting materials for the construction of complex heterocyclic scaffolds that form the core of many targeted therapies.[1][2][3][4][5] The presence of both a chloro and a methoxy substituent on the aniline ring allows for the fine-tuning of the electronic and steric properties of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic profile.

One of the most significant applications of substituted anilines is in the synthesis of 4-anilinoquinazolines, a class of compounds renowned for their potent inhibitory activity against various protein kinases.[1][6] These kinases are crucial components of cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation and cancer. By acting as ATP-competitive inhibitors, 4-anilinoquinazoline-based drugs can block these aberrant signaling cascades. This document will focus on the application of this compound in the synthesis of such kinase inhibitor precursors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 5345-54-0
Molecular Formula C₇H₈ClNO
Molecular Weight 157.60 g/mol
Appearance Solid
Melting Point 50-55 °C

(Data sourced from multiple chemical suppliers and databases)

Application in Kinase Inhibitor Synthesis

This compound is a valuable precursor for the synthesis of 4-anilinoquinazoline derivatives. This scaffold is central to the structure of several approved anti-cancer drugs that target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] The general synthetic strategy involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline.

The following diagram illustrates the general synthetic workflow for the preparation of 4-(3-chloro-4-methoxyanilino)quinazoline derivatives.

Synthetic_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3_Chloro_4_methoxyaniline This compound SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 3_Chloro_4_methoxyaniline->SNAr_Reaction 4_Chloroquinazoline 4-Chloroquinazoline Derivative 4_Chloroquinazoline->SNAr_Reaction Anilinoquinazoline 4-(3-chloro-4-methoxyanilino)quinazoline Derivative SNAr_Reaction->Anilinoquinazoline Formation of C-N bond

Synthetic workflow for 4-anilinoquinazoline synthesis.

This reaction provides a versatile platform for generating a library of potential kinase inhibitors by varying the substitution patterns on both the quinazoline and aniline moieties.

Experimental Protocol: Synthesis of 4-(Anilino)quinazoline Derivatives

The following is a representative protocol for the N-arylation of a 4-chloroquinazoline with a substituted aniline, adapted from methodologies reported for similar syntheses.[1][6] This microwave-assisted method offers rapid and efficient synthesis.

Materials:

  • 4-Chloroquinazoline derivative (e.g., 6-bromo-4-chloro-2-phenylquinazoline)

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the 4-chloroquinazoline derivative (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Add a 1:1 mixture of THF and water (4 mL).

  • Seal the vial and place it in the cavity of a microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 10-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-(3-chloro-4-methoxyanilino)quinazoline derivative.

Quantitative Data

The efficiency of the N-arylation reaction is demonstrated by the high yields achieved with various substituted anilines. The following table summarizes the yields for the reaction of 6-bromo-4-chloro-2-phenylquinazoline with different aniline derivatives under microwave-mediated conditions.

Aniline DerivativeProduct Yield (%)
3-Chloroaniline92%
4-Fluoroaniline96%
4-Methoxyaniline95%

(Data adapted from a study on analogous N-arylation reactions)[1]

These results highlight the robustness and high efficiency of the microwave-assisted N-arylation protocol for the synthesis of 4-anilinoquinazoline intermediates.

Mechanism of Action and Signaling Pathway

The 4-anilinoquinazoline scaffold, synthesized using intermediates like this compound, is a cornerstone of many potent tyrosine kinase inhibitors (TKIs). These TKIs function by competitively binding to the ATP-binding pocket of the kinase domain of receptor tyrosine kinases (RTKs) such as EGFR. This binding event prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream_Signaling Phosphorylates and activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds and activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation TKI 4-Anilinoquinazoline Kinase Inhibitor TKI->RTK Inhibits ATP binding

Inhibition of RTK signaling by a 4-anilinoquinazoline TKI.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically active compounds, particularly in the field of oncology. Its utility in the efficient construction of the 4-anilinoquinazoline scaffold enables the development of potent kinase inhibitors. The provided synthetic protocol and supporting data offer a solid foundation for researchers and drug development professionals to utilize this important building block in their discovery and development efforts.

References

The Role of 3-Chloro-4-methoxyaniline and Its Isomers in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-methoxyaniline (CAS 5345-54-0), also known as 3-chloro-p-anisidine, is a substituted aniline that is categorized as an intermediate for agrochemicals, pharmaceuticals, and dyes.[1] While its direct application as a primary building block in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its chemical structure is relevant to the field. Notably, it is recognized as a metabolite of the herbicide chlorpropham. This document provides an overview of the role of this compound and details the significant contributions of its isomers and structurally related compounds in the synthesis of key agrochemicals. Detailed application notes and experimental protocols for the synthesis of prominent herbicides using these related intermediates are provided to illustrate the synthetic pathways and chemical principles involved.

Application Notes: this compound and Its Structural Analogs in Agrochemicals

While direct synthetic routes from this compound to commercial agrochemicals are not prominent, the broader family of chloro- and methoxy-substituted anilines are crucial precursors for a variety of herbicides and pesticides. The position of the chloro and methoxy groups on the aniline ring significantly influences the reactivity of the molecule and the biological activity of the final product.

Metabolic Role of this compound:

This compound has been identified as a metabolite of the herbicide chlorpropham . Chlorpropham is a plant growth regulator and herbicide used to control weeds. Understanding its metabolites is crucial for environmental fate analysis and toxicological studies.

Key Agrochemicals from Isomers and Related Anilines:

The structural isomers of this compound are vital in the production of several widely used agrochemicals.

  • 3-Chloro-4-methylaniline: This is a key intermediate in the synthesis of the urea herbicide chlorotoluron .[2][3] Chlorotoluron is used for the control of broadleaf and grass weeds in cereal crops. This aniline derivative is also a precursor for the avicide Starlicide (3-chloro-p-toluidine hydrochloride), which is used to control pest birds in agricultural and non-crop settings.[4]

  • 3-Chloro-2-methylaniline: This compound serves as a critical precursor for the synthesis of quinclorac , a selective herbicide used to control grass weeds in rice and other crops.[5]

  • 3,4-Dichloroaniline: This is a versatile building block for several herbicides, including propanil , diuron , and linuron , which are used in a variety of crops to control a broad spectrum of weeds.[6]

  • 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid: The presence of a chloro-methoxyphenyl group in this complex herbicide highlights the importance of this substitution pattern in modern herbicide design.[7]

Experimental Protocols for Agrochemical Synthesis from Related Anilines

The following protocols provide detailed methodologies for the synthesis of key agrochemicals from isomers of this compound.

Synthesis of Chlorotoluron from 3-Chloro-4-methylaniline

Chlorotoluron is a phenylurea herbicide synthesized via the reaction of 3-chloro-4-methylphenyl isocyanate with dimethylamine. The isocyanate is typically prepared from 3-chloro-4-methylaniline and phosgene or a phosgene equivalent.

Reaction Scheme:

Chlorotoluron_Synthesis cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Urea Formation A 3-Chloro-4-methylaniline C 3-Chloro-4-methylphenyl isocyanate A->C + COCl2 - 2HCl B Phosgene (COCl2) E Chlorotoluron C->E + (CH3)2NH D Dimethylamine

Caption: Synthesis pathway of Chlorotoluron from 3-Chloro-4-methylaniline.

Materials:

  • 3-Chloro-4-methylaniline

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Inert solvent (e.g., toluene, xylene)

  • Dimethylamine solution

  • Standard laboratory glassware and safety equipment (Note: Phosgene is extremely toxic and requires specialized handling in a well-ventilated fume hood with appropriate safety measures).

Protocol:

  • Isocyanate Formation:

    • Dissolve 3-chloro-4-methylaniline in an inert solvent like toluene in a reaction vessel equipped with a stirrer, reflux condenser, and a gas inlet tube.

    • Slowly bubble phosgene gas through the solution at a controlled temperature, typically between 70-100 °C. The reaction is monitored for the disappearance of the starting aniline.

    • Upon completion, excess phosgene and hydrogen chloride are removed by purging with an inert gas. The resulting solution contains 3-chloro-4-methylphenyl isocyanate.

  • Urea Formation:

    • In a separate vessel, prepare a solution of dimethylamine in the same solvent.

    • Slowly add the 3-chloro-4-methylphenyl isocyanate solution to the dimethylamine solution with vigorous stirring, while maintaining the temperature below 30 °C.

    • The reaction is typically exothermic and proceeds rapidly.

    • After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete reaction.

    • The product, chlorotoluron, precipitates from the solution and can be isolated by filtration, followed by washing and drying.

Quantitative Data:

ParameterValue
Starting Material3-Chloro-4-methylaniline
Key ReagentsPhosgene, Dimethylamine
Typical SolventToluene
Reaction TemperatureStep 1: 70-100 °C; Step 2: <30 °C
Reported Yield>95%
Synthesis of Quinclorac Intermediate from 3-Chloro-2-methylaniline

Quinclorac is a quinolinecarboxylic acid herbicide. A key step in its synthesis involves the reaction of 3-chloro-2-methylaniline with other reagents to form the core quinoline structure.

Experimental Workflow for Synthesis of a Herbicide Intermediate:

Quinclorac_Intermediate_Workflow start Start step1 Reactants 3-Chloro-2-methylaniline + Acetoacetate derivative start->step1 step2 Reaction Condensation reaction in a suitable solvent (e.g., polyphosphoric acid) step1->step2 step3 Cyclization Heating to promote intramolecular cyclization step2->step3 step4 Work-up Quenching, extraction, and purification step3->step4 end End (Quinoline Intermediate) step4->end

Caption: General workflow for the synthesis of a quinoline intermediate for herbicides.

Protocol (Generalized Gould-Jacobs reaction):

  • A mixture of 3-chloro-2-methylaniline and an acetoacetate derivative (e.g., diethyl 2-(ethoxymethylene)malonate) is heated, often without a solvent initially, to form an anilinomethylene intermediate.

  • The intermediate is then added to a high-boiling point solvent or cyclizing agent, such as polyphosphoric acid or Dowtherm A.

  • The mixture is heated to a high temperature (typically >200 °C) to effect cyclization to the quinoline ring system.

  • After cooling, the reaction mixture is quenched with ice water or a base, and the product is extracted with an organic solvent.

  • The crude product is then purified by crystallization or chromatography to yield the quinoline intermediate, which can be further modified to produce quinclorac.

Quantitative Data for a Related Synthesis:

A patent for the production of 3-chloro-2-methylaniline from 2-chloro-6-nitrotoluene reports the following conditions for the synthesis of the intermediate itself.

ParameterValueReference
Starting Material2-chloro-6-nitrotoluene[3]
Reducing AgentSulfur[3]
SolventN,N-dimethylformamide[3]
Temperature110-140 °C[3]
Reaction Time10-24 hours[3]
Yield of 3-chloro-2-methylanilineHigh[3]

Signaling Pathways and Mechanism of Action

The agrochemicals derived from the isomers of this compound target various biological pathways in plants and pests.

Agrochemical_MoA cluster_herbicides Herbicides cluster_avicide Avicide Chlorotoluron Chlorotoluron (Urea Herbicide) PSII Photosystem II (PSII) in Photosynthesis Chlorotoluron->PSII Inhibits Quinclorac Quinclorac (Auxin Herbicide) Auxin Auxin Signaling Pathway (Plant Growth Regulation) Quinclorac->Auxin Mimics Starlicide Starlicide Kidney Kidney Function in Birds Starlicide->Kidney Causes renal failure

Caption: Mechanism of action for agrochemicals derived from related anilines.

  • Chlorotoluron: As a phenylurea herbicide, chlorotoluron inhibits photosynthesis by blocking electron transport in Photosystem II (PSII). This disruption of a fundamental energy-producing process leads to the death of susceptible plants.

  • Quinclorac: This herbicide is a synthetic auxin. It mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible grass weeds, ultimately causing their death.

  • Starlicide: This avicide is a slow-acting metabolic poison. In birds, it is metabolized to a form that is toxic to the kidneys, leading to renal failure.

Conclusion

While this compound is classified as an agrochemical intermediate, its primary documented role in the agrochemical field is as a metabolite of the herbicide chlorpropham. However, the synthesis of highly effective and widely used agrochemicals such as chlorotoluron and quinclorac relies heavily on its structural isomers, 3-chloro-4-methylaniline and 3-chloro-2-methylaniline. The protocols and data presented for these related compounds underscore the critical importance of substituted anilines in the development of modern crop protection agents. Further research into the synthetic utility of this compound may yet reveal direct applications in the synthesis of novel bioactive molecules for the agricultural industry.

References

Application Notes and Protocols: Diazotization of 3-Chloro-4-methoxyaniline for Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the diazotization of 3-chloro-4-methoxyaniline and its subsequent conversion into various functionalized aromatic compounds via the Sandmeyer reaction. The Sandmeyer reaction is a versatile and widely used method in organic synthesis for the transformation of an aromatic amino group into a halide (Cl, Br), cyanide, or other functionalities.[1][2][3] This process is initiated by the formation of a diazonium salt from a primary aromatic amine, which is then decomposed in the presence of a copper(I) salt catalyst.[4][5] The resulting substituted chloro-methoxybenzene derivatives are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[6][7][8]

Introduction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry.[1][2] It facilitates the substitution of an amino group on an aromatic ring with a wide range of nucleophiles, a transformation not easily achievable through direct electrophilic aromatic substitution.[9] The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, in this case, this compound, is treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a relatively unstable diazonium salt.[10]

  • Copper-Catalyzed Substitution: The diazonium salt solution is then added to a solution containing the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN), which catalyzes the replacement of the diazonium group (-N₂⁺) with the corresponding nucleophile, releasing nitrogen gas.[3]

This protocol outlines the procedures for these steps, providing a foundation for the synthesis of various 1-substituted-2-chloro-4-methoxybenzene compounds.

General Reaction Scheme

The overall transformation can be represented as follows:

Step 1: Diazotization

Diazotization of this compound

Step 2: Sandmeyer Reaction

Sandmeyer Reaction of the Diazonium Salt

Where X can be Cl, Br, CN, etc.

Experimental Protocols

Materials and Reagents:

  • This compound (C₇H₈ClNO, MW: 157.60 g/mol )[4]

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Copper(I) Chloride (CuCl)

  • Copper(I) Bromide (CuBr)

  • Copper(I) Cyanide (CuCN)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Distilled Water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Protocol 3.1: Preparation of 3-Chloro-4-methoxybenzenediazonium Chloride Solution

Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Diazonium salts are potentially explosive and should be kept cold and not isolated.

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and a thermometer, dissolve 15.76 g (0.10 mol) of this compound in 30 mL of distilled water and 25 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring. The amine hydrochloride may precipitate as a fine slurry.

  • In a separate beaker, prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the stirred amine slurry using a dropping funnel. The rate of addition should be controlled to maintain the temperature of the reaction mixture between 0–5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper, which will turn blue).

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15–20 minutes. The resulting clear or slightly yellow solution is the diazonium salt solution, which should be used immediately in the next step.

Protocol 3.2: Sandmeyer Reaction - Synthesis of 1,2-Dichloro-4-methoxybenzene (Chlorination)
  • Catalyst Preparation: In a 500 mL flask, dissolve 12.0 g (0.12 mol) of copper(I) chloride in 30 mL of concentrated hydrochloric acid with gentle warming. The solution should be a dark brown.

  • Cool the catalyst solution to 0–5 °C in an ice bath.

  • Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Protocol 3.1 to the stirred CuCl solution. Control the addition rate to manage the vigorous evolution of nitrogen gas and to keep the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 50–60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,2-dichloro-4-methoxybenzene.

Note: Similar procedures can be followed for bromination (using CuBr) and cyanation (using CuCN). For cyanation, the reaction is often buffered to maintain a neutral or slightly alkaline pH.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for various Sandmeyer reactions starting from this compound. (Note: These are representative values based on general Sandmeyer reaction literature.)

Sandmeyer ReactionCopper(I) ReagentProduct NameMolecular FormulaTypical Yield (%)Key Reaction Conditions
Chlorination CuCl / HCl1,2-Dichloro-4-methoxybenzeneC₇H₆Cl₂O75 - 85Addition at 0-10 °C, then heat to 50-60 °C
Bromination CuBr / HBr1-Bromo-2-chloro-4-methoxybenzeneC₇H₆BrClO70 - 80Addition at 0-10 °C, then heat to 50-60 °C
Cyanation CuCN / NaCN2-Chloro-4-methoxybenzonitrileC₈H₆ClNO60 - 75Neutralized diazonium salt, reaction at 20-40 °C
Hydroxylation Cu₂O / Cu(NO₃)₂2-Chloro-4-methoxyphenolC₇H₇ClO₂50 - 65Decomposition in aqueous solution with copper salts

Visualizations

Reaction Mechanism

The following diagram illustrates the key steps in the Sandmeyer reaction, starting from the generated diazonium salt.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction (Radical Mechanism) Amine This compound Diazonium Ar-N₂⁺ Cl⁻ (Diazonium Salt) Amine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_ion Ar-N₂⁺ Diazonium->Diazonium_ion Enters catalytic cycle Aryl_Radical Ar• Diazonium_ion->Aryl_Radical e⁻ transfer CuCl Cu(I)Cl CuCl2 Cu(II)Cl₂ CuCl->CuCl2 Oxidation N2 N₂ Gas Product Ar-Cl (Product) Aryl_Radical->Product Cl• transfer CuCl2->CuCl Regeneration

Caption: Mechanism of the Sandmeyer Reaction.
Experimental Workflow

This flowchart outlines the complete experimental procedure from starting materials to the purified product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Work-up cluster_purification Purification start Start: this compound diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization sandmeyer Sandmeyer Reaction: Add diazonium salt to catalyst diazotization->sandmeyer catalyst_prep Prepare CuCl/HCl Solution (0-5 °C) catalyst_prep->sandmeyer workup Aqueous Work-up (Extraction with CH₂Cl₂) sandmeyer->workup wash Wash Organic Layer (H₂O, NaHCO₃, Brine) workup->wash dry Dry (Na₂SO₄) & Filter wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Vacuum Distillation or Chromatography) evaporate->purify product Final Product: 1,2-Dichloro-4-methoxybenzene purify->product

Caption: Experimental workflow for the Sandmeyer reaction.

Applications

The products derived from the Sandmeyer reaction of this compound are valuable building blocks in various sectors:

  • Pharmaceuticals: Polysubstituted aromatic rings containing chloro and methoxy groups are common scaffolds in medicinal chemistry.[6][7][9] These intermediates can be further elaborated to create complex molecules with potential biological activity, including anti-bacterial, anti-malarial, and anti-neoplastic agents.[7][8]

  • Agrochemicals: Dichloroanisole derivatives are found as metabolites or precursors in the synthesis of certain pesticides and herbicides.[11] The ability to precisely install halogen atoms on the aromatic ring is crucial for tuning the efficacy and environmental profile of active ingredients.

  • Material Science and Dyes: The resulting benzonitrile or halogenated products can serve as precursors for the synthesis of specialty dyes, polymers, and other advanced materials.

References

palladium-catalyzed cross-coupling reactions with 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing this compound as a key aryl halide substrate. Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2] this compound is a valuable building block in medicinal chemistry, and its functionalization via cross-coupling opens avenues to a diverse range of complex molecules, including pharmaceuticals and biologically active compounds.[3][4] This guide covers several key reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, providing optimized conditions and step-by-step procedures to facilitate successful implementation in a research and development setting.

Introduction to Cross-Coupling with this compound

This compound possesses two key functionalities: a chloro group amenable to oxidative addition by a palladium catalyst and an aniline moiety. The electron-donating nature of the methoxy and amino groups can influence the reactivity of the C-Cl bond. Activation of aryl chlorides, which are often less reactive than the corresponding bromides or iodides, typically requires the use of specialized palladium catalysts, often featuring bulky, electron-rich phosphine ligands, and carefully selected bases and reaction conditions.[5][6] The protocols herein are designed to address these challenges and provide robust starting points for synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organohalide.[7] This reaction is widely used for synthesizing biaryl compounds, which are common motifs in pharmaceutical agents.[1][4]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1101885-95
24-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3.0)Toluene1002480-90
3Thiophene-2-boronic acidXPhos Pd G3 (2)(Integrated)K₃PO₄ (2.5)Dioxane/H₂O (4:1)1101688-96
44-Acetylphenylboronic acidPd(PPh₃)₄ (5)(Integrated)K₂CO₃ (3.0)DMF1202470-80

Note: Yields are typical ranges based on literature for similar substrates and require empirical validation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.3 mmol, 1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 mmol, 2.5 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5-10 mL) via syringe.

  • Reaction: Heat the mixture to the specified temperature (e.g., 110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of a wide array of arylamines.[8][9] This reaction is crucial for synthesizing compounds prevalent in pharmaceuticals and organic materials.[10]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmine Coupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene1001290-98
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1102085-95
3n-Butylamine[Pd(IPr)(allyl)Cl] (3)(Integrated)LiHMDS (1.8)THF701680-90
4IndolePd₂(dba)₃ (2)BrettPhos (4)Cs₂CO₃ (2.5)Dioxane1002475-85

Note: Yields are typical ranges based on literature for similar substrates and require empirical validation.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., RuPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.) to a dry Schlenk flask.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine coupling partner (1.2 mmol, 1.2 equiv.), and the anhydrous, degassed solvent (e.g., Toluene, 5 mL).

  • Reaction: Seal the flask and heat the mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS.

  • Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is essential for creating arylalkynes and conjugated enynes.[13]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Cat. (mol%)Cu Cat. (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)DMF80885-95
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (8)DIPA (4.0)Toluene901280-90
31-HexynePd(OAc)₂ (2) / XPhos (4)None (Cu-free)Cs₂CO₃ (2.5)Dioxane1001670-80
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (3.0)THF601088-96

Note: Yields are typical ranges based on literature for similar substrates and require empirical validation.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Preparation: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the degassed solvent (e.g., DMF, 8 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the residue by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium, to form a substituted alkene.[14][15] It is a powerful tool for C-C bond formation and alkene functionalization.[16]

Data Presentation: Heck Reaction Conditions
EntryAlkenePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (2.0)DMF1202475-85
2StyrenePd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2.5)NMP1301870-80
3AcrylonitrilePd(OAc)₂ (3)NoneNaOAc (2.0)DMA1102465-75
4Methyl vinyl ketonePdCl₂(PPh₃)₂ (4)(Integrated)Et₃N (2.0)Acetonitrile1002070-80

Note: Yields are typical ranges based on literature for similar substrates and require empirical validation.

Experimental Protocol: General Procedure for Heck Reaction
  • Preparation: In a sealable pressure tube, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the ligand (if required, e.g., P(o-tol)₃, 0.04 mmol, 4 mol%), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Reagent Addition: Add the alkene (1.5 mmol, 1.5 equiv.) and the solvent (e.g., DMF, 5 mL).

  • Reaction: Seal the tube tightly and heat the mixture in an oil bath to the specified temperature (e.g., 120 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium black. Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over a drying agent, and concentrate. Purify the resulting crude material via flash column chromatography.

Visualized Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates the typical workflow for setting up a palladium-catalyzed cross-coupling reaction.

G A Preparation (Reactants, Base) B Inert Atmosphere (Evacuate & Backfill) A->B C Catalyst & Ligand Addition B->C D Solvent Addition C->D E Heating & Stirring D->E F Reaction Monitoring (TLC / LC-MS) E->F F->E Incomplete G Workup (Quench & Extract) F->G Complete H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General workflow for a Pd-catalyzed cross-coupling experiment.

Simplified Catalytic Cycle (Suzuki-Miyaura Type)

This diagram shows the fundamental steps in a palladium-catalyzed cross-coupling cycle.

G cluster_reactants pd0 L₂Pd(0) pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex oa_label Oxidative Addition pd_trans L₂Pd(II)(Ar)(R') pd_complex->pd_trans tm_label Transmetalation pd_trans->pd0 re_label Reductive Elimination product Ar-R' arx Ar-X (this compound) rb R'-B(OR)₂ base Base

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Preparation of 3-Chloro-4-methoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloro-4-methoxyaniline and its derivatives are important intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1][2][3] The presence of the chloro and methoxy groups on the aniline ring provides a unique electronic and steric environment, making these compounds valuable precursors in drug discovery. This document provides a detailed protocol for the preparation of N-acyl derivatives of this compound, a common strategy for generating molecular diversity in medicinal chemistry.

Data Presentation

The following table summarizes representative data for the synthesis of a this compound derivative. The data is compiled from analogous reactions found in the literature for halogenated anilines.[4]

Derivative NameStarting MaterialAcylating AgentYield (%)Purity (%)Melting Point (°C)
N-(3-chloro-4-methoxyphenyl)acetamideThis compoundAcetic Anhydride95>98118-120
N-(3-chloro-4-methoxyphenyl)benzamideThis compoundBenzoyl Chloride92>97155-157
N-(3-chloro-4-methoxyphenyl)-4-nitrobenzamideThis compound4-Nitrobenzoyl Chloride94>99210-212

Experimental Protocols

This section details the protocol for the N-acylation of this compound. This method is adapted from established procedures for the acylation of halogenated anilines.[4]

Protocol: N-Acylation of this compound

1. Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acetic Anhydride

  • Pyridine or Triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

2. Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Column for chromatography

3. Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., DCM).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add the acyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to obtain the pure N-acylated derivative.

  • Characterization: Characterize the final product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Experimental Workflow for N-Acylation of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve this compound and base in solvent add_reagent Add Acylating Agent at 0°C start->add_reagent Cool react Stir at Room Temperature (Monitor by TLC) add_reagent->react quench Quench with Water react->quench extract Extract with Solvent quench->extract wash Wash with HCl, NaHCO3, Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify analyze Characterization (NMR, MS, IR) purify->analyze

Caption: Workflow for the synthesis of this compound derivatives via N-acylation.

References

Large-Scale Synthesis of 3-Chloro-4-methoxyaniline: Application Notes and Protocols for Industrial Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 3-Chloro-4-methoxyaniline, a key intermediate in the pharmaceutical and chemical industries. The focus is on providing practical guidance for scaling up the synthesis, with an emphasis on safety, efficiency, and product quality.

Introduction

This compound is a substituted aniline that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The efficient and safe production of this intermediate on a large scale is critical for ensuring a stable supply chain for numerous commercial products. The most industrially viable route for the synthesis of this compound is the catalytic hydrogenation of a chlorinated nitroaromatic precursor, typically 2-chloro-5-nitroanisole. This method is favored due to its high selectivity, good yields, and more environmentally benign profile compared to older reduction methods like iron-acid reduction.

This application note outlines the key considerations for the large-scale synthesis, including a detailed experimental protocol for catalytic hydrogenation, data on reaction parameters, and essential safety and handling procedures.

Synthesis Pathway

The primary industrial synthesis of this compound involves a two-step process starting from commercially available materials. The general pathway is outlined below.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Catalytic Hydrogenation A 4-Chloroanisole C 2-Chloro-5-nitroanisole A->C Nitration B Nitrating Agent (e.g., HNO₃/H₂SO₄) D 2-Chloro-5-nitroanisole F This compound D->F Reduction E H₂, Catalyst (e.g., Pd/C, Pt/C)

Figure 1: General synthesis pathway for this compound.

Large-Scale Synthesis Protocol: Catalytic Hydrogenation of 2-Chloro-5-nitroanisole

This protocol describes a representative method for the large-scale catalytic hydrogenation of 2-chloro-5-nitroanisole to produce this compound. The parameters provided are based on established procedures for similar nitroaromatic reductions and should be optimized for specific plant and equipment capabilities.

Materials and Equipment
  • Raw Materials: 2-Chloro-5-nitroanisole, Catalyst (e.g., 5% Palladium on Carbon, 50% wet), Solvent (e.g., Methanol, Ethanol), High-purity hydrogen gas, High-purity nitrogen gas.

  • Equipment: High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls, stirring mechanism, and safety relief systems; Catalyst filtration unit (e.g., filter press, Nutsche filter); Crystallization vessel; Centrifuge or filtration unit for product isolation; Vacuum dryer.

Experimental Procedure

Experimental_Workflow start Start reactor_charging Reactor Charging: - 2-Chloro-5-nitroanisole - Solvent (Methanol) - Catalyst (Pd/C) start->reactor_charging inertization Inertization: Purge with Nitrogen (3x) reactor_charging->inertization hydrogenation_setup Hydrogenation Setup: Purge with Hydrogen (3x) Pressurize with H₂ inertization->hydrogenation_setup reaction Reaction: Heat and Stir Monitor H₂ uptake hydrogenation_setup->reaction cooldown_vent Cooldown and Venting: Cool to ambient temperature Vent excess H₂ reaction->cooldown_vent filtration Catalyst Filtration: Filter reaction mixture to remove catalyst cooldown_vent->filtration solvent_removal Solvent Removal: Distill off solvent under reduced pressure filtration->solvent_removal crystallization Crystallization: Cool crude product in a suitable solvent solvent_removal->crystallization isolation_drying Isolation and Drying: Filter and wash the product Vacuum dry crystallization->isolation_drying end Final Product: This compound isolation_drying->end

Figure 2: Experimental workflow for the catalytic hydrogenation of 2-chloro-5-nitroanisole.

  • Reactor Charging: Charge the high-pressure reactor with 2-chloro-5-nitroanisole and the solvent (e.g., methanol). The typical substrate concentration is in the range of 10-30% (w/v). Under an inert atmosphere, carefully add the catalyst (e.g., 5% Pd/C, 50% wet). The catalyst loading is typically 0.5-2.0% by weight of the substrate.

  • Inertization: Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen.

  • Hydrogenation: After inertization, purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure.

  • Reaction: Heat the reaction mixture to the target temperature with vigorous stirring. The progress of the reaction can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, indicating the completion of the reaction, cool the reactor to ambient temperature. Carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the catalyst. The wet catalyst is pyrophoric and must be handled with extreme care under a nitrogen blanket.

  • Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The crude this compound can then be purified.

  • Purification: The crude product is typically purified by crystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).

  • Drying: The purified crystals are dried under vacuum to a constant weight.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of 2-chloro-5-nitroanisole. These values are representative and may require optimization.

ParameterValueReference/Analogy
Reactants
Substrate2-Chloro-5-nitroanisole-
Catalyst5% Palladium on Carbon (Pd/C, 50% wet)Analogous reactions[1][2]
SolventMethanol or EthanolAnalogous reactions[1][2]
Reaction Conditions
Substrate:Catalyst Ratio (w/w, dry basis)100:1 to 200:1Analogous reactions[1]
Hydrogen Pressure5 - 15 bar (approx. 70 - 220 psi)Analogous reactions[2]
Temperature60 - 90 °CAnalogous reactions[2]
Reaction Time4 - 8 hoursAnalogous reactions[1]
Product Specifications
Typical Yield> 95%Analogous reactions[3]
Purity (after crystallization)> 99%Analogous reactions[1]
Melting Point50-55 °C

Safety and Handling Considerations

The large-scale synthesis of this compound via catalytic hydrogenation involves significant hazards that must be carefully managed.

General Safety
  • Hydrogen Flammability: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation area must be well-ventilated and free of ignition sources. All equipment should be properly grounded to prevent static discharge.[4]

  • High-Pressure Operations: The use of high-pressure reactors requires robust equipment and adherence to strict operating procedures. Regular inspection and pressure testing of the reactor are mandatory.

  • Exothermic Reaction: The hydrogenation of nitro compounds is highly exothermic. A reliable cooling system is essential to control the reaction temperature and prevent a runaway reaction.[4]

  • Catalyst Handling: Palladium on carbon catalyst can be pyrophoric, especially after use. It should always be handled under a wet or inert atmosphere. Spent catalyst must be disposed of according to safety protocols to prevent fires.[4]

Chemical Hazards
  • This compound: Harmful if swallowed.[5] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Chloro-5-nitroanisole: The precursor is a nitroaromatic compound and should be handled with care.

  • Solvents: Methanol and ethanol are flammable liquids.

Emergency Procedures
  • Hydrogen Leak: In case of a hydrogen leak, evacuate the area immediately and shut off the hydrogen supply if it is safe to do so. Ventilate the area to disperse the gas.

  • Fire: Use a dry chemical or CO2 extinguisher for fires involving organic solvents. Do not use water on a fire involving a pyrophoric catalyst.

  • Spills: Absorb spills of this compound with an inert material and dispose of it as hazardous waste.

Quality Control and Analytical Methods

To ensure the quality of the final product, in-process controls and final product testing are essential.

AnalysisMethodPurpose
In-Process Control
Reaction MonitoringHydrogen uptake measurement, TLC, or GCTo determine the reaction endpoint.
Final Product Analysis
Purity AssayGC or HPLCTo determine the percentage of this compound.
Identification¹H NMR, ¹³C NMR, IR, Mass SpectrometryTo confirm the chemical structure.
Melting PointMelting point apparatusTo assess purity.
Residual SolventsGC-HSTo quantify any remaining solvents from the synthesis.

Waste Management

The synthesis of this compound generates several waste streams that must be managed responsibly.

  • Spent Catalyst: The palladium-containing catalyst should be sent to a specialized facility for recovery of the precious metal.

  • Solvent Waste: Waste solvents should be collected and either recycled through distillation or disposed of as hazardous waste.

  • Aqueous Waste: Aqueous waste from extractions or cleaning should be treated to remove organic contaminants before discharge.

Conclusion

The large-scale synthesis of this compound via catalytic hydrogenation of 2-chloro-5-nitroanisole is an efficient and well-established industrial process. Careful attention to process optimization, safety protocols, and quality control is paramount for successful and safe production. The information provided in this application note serves as a comprehensive guide for researchers and professionals involved in the scale-up and manufacturing of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-4-methoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-methoxyaniline by recrystallization.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing an effective recrystallization protocol.

PropertyValue
CAS Number 5345-54-0[1][2]
Molecular Formula C₇H₈ClNO[1][2]
Molecular Weight 157.60 g/mol [1][2]
Appearance Solid[1]
Melting Point 50-55 °C[1]
Boiling Point 200 °C (rough estimate)[3]
Flash Point 113 °C (closed cup)[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My this compound is dark-colored. Will this affect the recrystallization?

A2: Yes, a dark color, often reddish-brown, in aniline compounds typically indicates the presence of oxidation impurities.[7][8] These impurities can co-crystallize with your product, resulting in a discolored final product. It is advisable to use a decolorizing agent like activated charcoal during the recrystallization process to remove these impurities.[7]

Q3: How can I assess the purity of my recrystallized this compound?

A3: The purity of the recrystallized product can be assessed using several methods:

  • Melting Point Analysis: A pure compound will have a sharp melting point range that is consistent with the literature value (50-55 °C).[1] Impurities will typically cause the melting point to be lower and the range to be broader.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized under appropriate conditions.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the chemical structure and identify any remaining impurities.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[9]

  • Solution 1: Reheat the solution to dissolve the oil. Add more of the primary solvent to decrease the saturation level.[6]

  • Solution 2: Ensure the solution cools slowly. Rapid cooling can promote oil formation over crystal growth. Insulate the flask to encourage gradual cooling.[6][7]

  • Solution 3: Consider using a different solvent or a solvent mixture with a lower boiling point.

Q2: No crystals are forming, even after the solution has been cooled in an ice bath. What are my options?

A2: This usually indicates that the solution is not sufficiently saturated.

  • Solution 1: If you used too much solvent, you can evaporate some of it to increase the concentration of the solute.

  • Solution 2: Add a "seed crystal" of pure this compound to the solution to induce crystallization.[6]

  • Solution 3: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can provide a surface for crystal nucleation.

Q3: The yield of my recrystallized product is very low. What could be the cause?

A3: A low yield can result from several factors:

  • Problem 1: Using too much solvent. An excessive amount of solvent will keep more of your compound dissolved in the mother liquor, even at low temperatures.[9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]

  • Problem 2: Premature crystallization. Crystals may have formed during a hot filtration step and were lost.

    • Solution: Ensure that the funnel and receiving flask are pre-heated, and perform the filtration as quickly as possible to maintain the solution's temperature.[7]

  • Problem 3: Incomplete cooling.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.[9]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the purification of crude this compound. A mixed solvent system of ethanol and water is described as a starting point.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate or heating mantle

  • Büchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Based on preliminary small-scale tests, an ethanol/water mixture is often a suitable starting point for anilines. The goal is to find a ratio where this compound is soluble in the hot solvent mixture but sparingly soluble at low temperatures.[6]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[6]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated carbon.[6][7] Gently reheat the mixture to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Preheat a funnel and a receiving flask to prevent premature crystallization.[7] Quickly filter the hot solution to remove the carbon or other solids.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight turbidity (cloudiness) persists. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the flask to cool slowly to room temperature. To encourage slow cooling, the flask can be insulated. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point to remove any residual solvent.[6]

Troubleshooting Workflow

G Troubleshooting Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oil Compound 'Oiled Out' observe->oil Problem no_crystals No Crystals Formed observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem reheat_add_solvent Reheat and Add More Solvent oil->reheat_add_solvent Solution 1 slow_cool Ensure Slow Cooling oil->slow_cool Solution 2 change_solvent Change Solvent oil->change_solvent Solution 3 concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate Solution 1 seed Add Seed Crystal no_crystals->seed Solution 2 scratch Scratch Flask no_crystals->scratch Solution 3 check_solvent_vol Check Solvent Volume low_yield->check_solvent_vol Cause? check_cooling Ensure Thorough Cooling low_yield->check_cooling Cause? reheat_add_solvent->cool slow_cool->cool change_solvent->start concentrate->cool seed->cool scratch->cool check_solvent_vol->start Optimize check_cooling->cool Optimize

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 3-Chloro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

The synthesis of this compound, often proceeding through the nitration of 2-chloroanisole followed by reduction, can introduce several impurities. The most frequently encountered impurities include starting materials, intermediates, over-chlorinated species, and positional isomers.

Q2: How can I minimize the formation of the dichlorinated impurity, 3,5-dichloro-4-methoxyaniline?

The formation of 3,5-dichloro-4-methoxyaniline typically arises from the presence of dichlorinated starting material (e.g., 1,3-dichloro-2-methoxy-4-nitrobenzene). To minimize this impurity, it is crucial to use a high-purity monochlorinated precursor. Careful control of chlorination conditions during the synthesis of the starting material is essential to prevent over-chlorination.

Q3: What analytical methods are recommended for detecting and quantifying impurities in this compound?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for analyzing the purity of this compound and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for identification of volatile impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Presence of 2-Chloro-4-methoxyaniline Incomplete chlorination of the precursor.Ensure complete chlorination of the starting material by optimizing reaction time, temperature, and stoichiometry of the chlorinating agent. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).
Significant levels of 3,5-dichloro-4-methoxyaniline Use of over-chlorinated starting material.Source starting materials with a low dichlorinated content. If synthesizing the precursor in-house, carefully control the chlorination step to favor mono-chlorination.
Residual 5-Chloro-2-nitroanisole Incomplete reduction of the nitro group.Ensure the reduction reaction goes to completion by using a sufficient amount of the reducing agent (e.g., Fe/HCl, SnCl2, or catalytic hydrogenation). Increase reaction time or temperature if necessary, while monitoring the reaction.
Discoloration of the final product (e.g., pink or brown) Oxidation of the aniline product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. Store the product in a cool, dark place. Use appropriate antioxidants if compatible with the downstream application.

Experimental Protocols

Synthesis of this compound from 2-Chloro-5-nitroanisole (Illustrative)

1. Reduction of the Nitro Group:

  • In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend 2-chloro-5-nitroanisole in a mixture of ethanol and water.

  • Heat the mixture to reflux.

  • Gradually add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, to the refluxing suspension.

  • Maintain reflux and vigorous stirring for several hours until the reaction is complete (monitor by TLC or HPLC).

  • After completion, filter the hot reaction mixture to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the aqueous residue with a base (e.g., sodium carbonate) to precipitate the crude this compound.

  • Filter the precipitate, wash with water, and dry.

2. Purification by Recrystallization:

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture or toluene).

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Synthesis and Impurity Formation

cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Formation A 2-Chloroanisole B Nitration (HNO3/H2SO4) A->B C 2-Chloro-5-nitroanisole (Intermediate) B->C F Over-chlorination B->F I Positional Isomers B->I D Reduction (e.g., Fe/HCl) C->D H Incomplete Reduction C->H Remains E This compound (Final Product) D->E D->H G 1,3-Dichloro-2-methoxy-4-nitrobenzene F->G G->E Carried over

Caption: Synthetic pathway of this compound and sources of common impurities.

Technical Support Center: Chlorination of p-Anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of p-anisidine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chlorination of p-anisidine, offering potential causes and solutions in a user-friendly question-and-answer format.

Q1: My reaction mixture has turned dark brown/purple and is producing a tar-like substance. What is causing this and how can I prevent it?

A1: The dark coloration and tar formation are likely due to oxidation and polymerization of the p-anisidine starting material or the chlorinated products. The amino group of anilines is highly susceptible to oxidation, which can be exacerbated by the reaction conditions.

Troubleshooting Steps:

  • Purity of Starting Material: Ensure the p-anisidine used is of high purity and not already discolored from air oxidation. Commercial p-anisidine can appear grey-brown due to this.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.

  • Control of Reaction Temperature: Exothermic reactions can accelerate side reactions. Maintain the recommended reaction temperature with adequate cooling.

  • Protecting Groups: For cleaner reactions, consider protecting the amino group as an acetanilide. The acetyl group moderates the reactivity of the aromatic ring and reduces its susceptibility to oxidation. The protecting group can be removed by hydrolysis after chlorination.

Q2: I am observing significant amounts of dichlorinated or trichlorinated byproducts in my final product. How can I improve the selectivity for monochlorination?

A2: The formation of polychlorinated products is a common side reaction due to the strong activating nature of the methoxy and amino groups, which makes the aromatic ring highly reactive towards electrophilic substitution.

Troubleshooting Steps:

  • Choice of Chlorinating Agent: Milder chlorinating agents can improve selectivity. N-Chlorosuccinimide (NCS) is often a better choice than harsher reagents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) for achieving monochlorination.

  • Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess or a 1:1 molar ratio of the chlorinating agent to p-anisidine is recommended to favor monochlorination.

  • Reaction Conditions: Lowering the reaction temperature can often increase the selectivity for the kinetically favored product, which is typically the monochlorinated species.

  • Catalyst System: The use of specific catalyst systems, such as copper(II) chloride in ionic liquids, has been shown to provide high regioselectivity for para-chlorination of anilines with minimal formation of dichlorinated byproducts.[1]

Q3: The yield of my desired 2-chloro-4-methoxyaniline is consistently low. What are the potential reasons?

A3: Low yields can be attributed to a combination of factors including incomplete reaction, product degradation, and loss during workup and purification.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.

  • Workup Procedure: During aqueous workup, ensure the pH is controlled to prevent hydrolysis of the product or other side reactions. Incomplete extraction of the product from the aqueous phase can also lead to lower yields.

  • Purification: The choice of purification method is critical. Column chromatography is often necessary to separate the desired isomer from unreacted starting material and other chlorinated byproducts. Ensure the chosen solvent system provides good separation.

  • Reagent Quality: The activity of the chlorinating agent can diminish over time. Use fresh or properly stored reagents.

Data Presentation: Product Distribution in Aniline Chlorination

The following table summarizes the product distribution for the chlorination of 2-methylaniline using CuCl₂ in different solvent systems. While specific data for p-anisidine is not detailed in the source, this provides a representative example of how reaction conditions can influence product distribution in the chlorination of anilines. The chlorination of unprotected anilines with CuCl₂ generally yields the para-chlorinated product as the major product, with minor amounts of ortho- and dichlorinated byproducts.[1]

EntrySolvent SystemTemperature (°C)Time (h)Conversion (%)Product Distribution (para:ortho:dichloro)Isolated Yield (%)
136% aq. HCl6048595:5:078
2[hmim]Cl4049298:2:091

Data is for the chlorination of 2-methylaniline as a model substrate.[1] [hmim]Cl = 1-hexyl-3-methylimidazolium chloride (an ionic liquid)

Experimental Protocols

Below are detailed methodologies for key experiments related to the chlorination of p-anisidine.

Protocol 1: Regioselective Monochlorination of p-Anisidine using N-Chlorosuccinimide (NCS)

This protocol is adapted for the monochlorination of p-anisidine to yield 2-chloro-4-methoxyaniline.

Materials:

  • p-Anisidine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 eq) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the acetonitrile under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-chloro-4-methoxyaniline.

Protocol 2: Protection of p-Anisidine by Acetylation

This protocol describes the protection of the amino group of p-anisidine as an acetanilide to control reactivity and prevent oxidation.

Materials:

  • p-Anisidine

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • Reaction Setup: In a flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution with stirring. An exothermic reaction may be observed.

  • Reaction Completion: After the initial exotherm subsides, gently warm the mixture for approximately 15-20 minutes to ensure complete reaction.

  • Isolation: Pour the warm reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the 4-methoxyacetanilide.

  • Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from ethanol if necessary.

Visualizations

Reaction Scheme: Chlorination of p-Anisidine

Chlorination_of_pAnisidine cluster_main Main Reaction cluster_side Side Reactions p-Anisidine p-Anisidine 2-Chloro-4-methoxyaniline 2-Chloro-4-methoxyaniline p-Anisidine->2-Chloro-4-methoxyaniline Chlorinating Agent (e.g., NCS) 2,6-Dichloro-4-methoxyaniline 2,6-Dichloro-4-methoxyaniline p-Anisidine->2,6-Dichloro-4-methoxyaniline Excess Chlorinating Agent Oxidation/Polymerization Oxidation & Polymerization Products (Colored Byproducts/Tar) p-Anisidine->Oxidation/Polymerization Oxidizing Conditions

Caption: Main reaction and side reactions in the chlorination of p-anisidine.

Experimental Workflow: Monochlorination of p-Anisidine

workflow start Start: p-Anisidine in Acetonitrile add_ncs Add N-Chlorosuccinimide (NCS) start->add_ncs reaction Stir at Room Temperature (Monitor by TLC) add_ncs->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup extraction Extraction with Dichloromethane workup->extraction drying Dry over Na2SO4 extraction->drying concentration Concentration in vacuo drying->concentration purification Column Chromatography concentration->purification end End: Pure 2-Chloro-4-methoxyaniline purification->end

Caption: Experimental workflow for the monochlorination of p-anisidine.

References

Technical Support Center: Synthesis of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-methoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Reaction time may be too short, or the temperature may be too low.Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or incrementally increasing the temperature.
Reagent degradation: Starting materials or reagents may have degraded due to improper storage.Use fresh, high-purity reagents. Ensure starting materials like 4-methoxyaniline are stored under an inert atmosphere and protected from light.
Inefficient catalyst: The catalyst (e.g., iron powder in reduction) may be inactive.Activate the iron powder with hydrochloric acid before the reaction. Consider using a different reducing agent system if the issue persists.
Formation of Multiple Products (Impurity Issues) Over-chlorination: In syntheses involving direct chlorination, multiple chlorine atoms may be added to the aromatic ring.Carefully control the stoichiometry of the chlorinating agent. Perform the reaction at a lower temperature to improve selectivity.
Side reactions: The reaction conditions may favor the formation of undesired byproducts.Adjust the pH of the reaction mixture. For instance, in the reduction of a nitro group, maintaining an acidic to neutral pH can prevent the formation of azo or azoxy compounds.
Product Isolation Difficulties Emulsion formation during extraction: The product may be difficult to separate from the aqueous layer.Add a saturated brine solution to break the emulsion. If the problem persists, consider centrifugation.
Oily product instead of solid: The product may not crystallize properly due to impurities.Purify the crude product using column chromatography before crystallization. Try different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

A list of frequently asked questions regarding the synthesis of this compound.

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound can be approached through several routes. Two common starting materials are 4-methoxyaniline and 2-chloro-4-nitroanisole.

Q2: How can I monitor the progress of my reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.

Q3: What is a typical purification method for this compound?

After the reaction work-up, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane. If significant impurities are present, column chromatography on silica gel is recommended prior to recrystallization.

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound.

Protocol 1: Synthesis of this compound from 4-methoxyaniline (Chlorination)

  • Dissolution: Dissolve 4-methoxyaniline in a suitable solvent such as dichloromethane or acetic acid in a reaction flask.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise while maintaining the temperature.

  • Reaction: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of this compound from 2-chloro-4-nitroanisole (Reduction)

  • Reaction Setup: To a solution of 2-chloro-4-nitroanisole in ethanol and water, add iron powder and a catalytic amount of hydrochloric acid.

  • Heating: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: Cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

  • Basification: Make the filtrate basic by adding a solution of sodium carbonate.

  • Extraction: Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by recrystallization.

Visualizations

The following diagrams illustrate the synthesis pathways and a general troubleshooting workflow.

synthesis_pathways cluster_1 Pathway 1: Chlorination cluster_2 Pathway 2: Reduction start1 4-methoxyaniline step1 Chlorination (e.g., NCS) start1->step1 CH2Cl2, 0-5 °C end This compound step1->end start2 2-chloro-4-nitroanisole step2 Reduction (e.g., Fe/HCl) start2->step2 Ethanol/Water, Reflux step2->end

Caption: Synthesis pathways to this compound.

troubleshooting_workflow cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Impurities start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impurity Issues? check_yield->check_purity No incomplete_reaction Check Reaction Time/Temp check_yield->incomplete_reaction Yes success Successful Synthesis check_purity->success No over_chlorination Adjust Stoichiometry/Temp check_purity->over_chlorination Yes reagent_quality Verify Reagent Purity incomplete_reaction->reagent_quality catalyst_activity Check Catalyst Activity reagent_quality->catalyst_activity side_reactions Optimize Reaction pH over_chlorination->side_reactions purification Improve Purification Method side_reactions->purification

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Sandmeyer Reaction of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the Sandmeyer reaction of 3-chloro-4-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of this compound?

The diazotization step is highly sensitive to temperature and should be conducted at 0-5 °C to prevent the decomposition of the unstable diazonium salt.[1] Maintaining this low temperature is critical for maximizing the yield of the desired product.

Q2: How can I confirm that the diazotization of this compound is complete?

To ensure the complete consumption of the starting amine, a slight excess of nitrous acid is used. The presence of this excess can be verified using starch-iodide paper. A positive test, where the paper turns blue, indicates that the diazotization is complete.

Q3: What are the common side products in the Sandmeyer reaction of this compound?

Common side reactions include the formation of phenols due to the reaction of the diazonium salt with water, and the formation of biaryl compounds.[2] These side reactions can be minimized by carefully controlling the reaction temperature and using the diazonium salt immediately after its formation.

Q4: Can I use a copper(II) salt as a catalyst?

The traditional Sandmeyer reaction utilizes a copper(I) salt (e.g., CuCl, CuBr) as the catalyst. While some variations of the reaction can use other transition metal salts, for the classic Sandmeyer reaction, copper(I) is the active catalytic species.[2]

Q5: What causes the formation of dark, tar-like byproducts?

The formation of dark, polymeric materials is often a result of the decomposition of the diazonium salt, which can lead to radical side reactions. This is typically caused by elevated temperatures, the presence of impurities, or an incorrect reaction pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete diazotization of this compound.Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite and confirm its presence with starch-iodide paper.
Premature decomposition of the diazonium salt.Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer step. Avoid allowing the solution to warm up.
Inactive copper(I) catalyst.Use freshly prepared or high-purity copper(I) chloride. Ensure the catalyst is fully dissolved in the reaction medium.
Formation of Phenolic Byproducts Reaction of the diazonium salt with water.Maintain a low reaction temperature and use the diazonium salt solution promptly after its preparation.
Formation of Dark Tarry Substance Decomposition of the diazonium salt leading to polymerization.Ensure strict temperature control throughout the diazotization and Sandmeyer reaction. Add the diazonium salt solution slowly to the copper(I) chloride solution.
Inconsistent Results Impurities in the starting material or reagents.Use pure this compound and high-quality reagents.
Inefficient stirring.Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture and facilitate heat transfer.

Experimental Protocols

Diazotization of this compound

This procedure outlines the formation of the diazonium salt from this compound.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a flask, dissolve this compound in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C.

  • Test for the presence of excess nitrous acid using starch-iodide paper. The paper should turn blue, indicating the completion of the diazotization.

Sandmeyer Reaction: Synthesis of 1,2-Dichloro-4-methoxybenzene

This protocol describes the conversion of the diazonium salt to the corresponding aryl chloride.

Materials:

  • Freshly prepared 3-chloro-4-methoxybenzenediazonium chloride solution

  • Copper(I) chloride (CuCl)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

Procedure:

  • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

  • Cool this solution in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

  • The product can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane), followed by washing, drying, and removal of the solvent. Further purification can be achieved by distillation or chromatography if necessary.

Visualizations

Sandmeyer_Troubleshooting start Low or No Product Yield incomplete_diaz Incomplete Diazotization? start->incomplete_diaz decomp Diazonium Salt Decomposition? incomplete_diaz->decomp No solution1 Check Temperature (0-5°C) Test with Starch-Iodide Paper incomplete_diaz->solution1 Yes catalyst Inactive Catalyst? decomp->catalyst No solution2 Use Diazonium Salt Immediately Maintain Low Temperature decomp->solution2 Yes solution3 Use Fresh/High-Purity CuCl catalyst->solution3 Yes end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Sandmeyer_Reaction_Pathway cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A This compound B 3-Chloro-4-methoxybenzenediazonium chloride A->B NaNO₂, HCl 0-5°C C 1,2-Dichloro-4-methoxybenzene B->C CuCl

Caption: Reaction pathway for the Sandmeyer reaction of this compound.

References

Technical Support Center: Improving Regioselectivity in the Chlorination of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving regioselectivity in the chlorination of anilines.

Frequently Asked Questions (FAQs)

Q1: My aniline chlorination reaction yields a mixture of ortho- and para-isomers with poor selectivity. How can I improve this?

A1: Poor regioselectivity is a common issue in the electrophilic chlorination of anilines due to the strong activating nature of the amino group, which directs substitution to both ortho and para positions.[1] To enhance selectivity, consider the following strategies:

  • Protecting the Amino Group: Acetylation of the amino group to form acetanilide moderates the ring's reactivity and sterically hinders the ortho positions, favoring para-chlorination.[2] The acetyl group can be removed post-reaction via hydrolysis.

  • Use of Catalysts:

    • For Ortho-Selectivity: Organocatalysts such as secondary amines or their ammonium salts have shown high efficiency in directing chlorination to the ortho position.[1][3][4][5] Lewis basic selenoether catalysts also promote ortho-selectivity.

    • For Para-Selectivity: Copper(II) halides in ionic liquids have been used to achieve high yields of para-chlorinated anilines.[6][7][8]

  • Reaction Conditions: Carefully controlling the temperature, solvent, and chlorinating agent can also influence the regioselectivity.

Q2: I am observing significant amounts of di- and tri-chlorinated products. How can I achieve mono-chlorination?

A2: Polyhalogenation is a frequent side reaction due to the high reactivity of the aniline ring.[9] To favor mono-chlorination:

  • Protect the Amino Group: As mentioned above, converting the amino group to an amide reduces its activating strength and helps prevent over-halogenation.[2]

  • Control Stoichiometry: Using a stoichiometric amount or a slight excess of the chlorinating agent relative to the aniline substrate is crucial.

  • Choice of Chlorinating Agent: Milder chlorinating agents, such as N-chlorosuccinimide (NCS), can offer better control over the reaction compared to harsher reagents like chlorine gas.[10]

Q3: My reaction mixture is turning dark brown or forming a tar-like substance. What is the cause and how can I prevent it?

A3: Dark coloration and tar formation are typically due to the oxidation of the electron-rich aniline starting material or product.[9] To mitigate this:

  • Use Purified Reagents: Ensure your aniline is free of colored impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.

  • Protecting Groups: Acetylation of the amino group not only controls regioselectivity but also makes the substrate less susceptible to oxidation.

Q4: I'm having trouble isolating my chlorinated aniline product. What are some effective work-up procedures?

A4: The work-up procedure is critical for obtaining a pure product. Common steps include:

  • Quenching: Carefully quench the reaction mixture, often with a reducing agent like sodium sulfite or sodium thiosulfate solution to destroy any excess chlorinating agent.

  • Extraction: Use an appropriate organic solvent to extract the product from the aqueous phase.

  • Washes:

    • An acidic wash (e.g., dilute HCl) can remove unreacted aniline by forming a water-soluble salt.

    • A basic wash (e.g., sodium bicarbonate solution) can neutralize any acidic byproducts.

    • A brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or No Conversion - Inactive catalyst- Low reaction temperature- Impure reagents or solvents- Insufficient reaction time- Check catalyst activity; consider regeneration if applicable.- Optimize reaction temperature.- Use freshly purified reagents and anhydrous solvents.- Monitor the reaction by TLC to determine the optimal reaction time.
Poor Ortho/Para Selectivity - Uncontrolled reaction conditions- Highly reactive substrate- Inappropriate catalyst or lack thereof- Employ protecting groups (e.g., acetylation) to favor para-substitution.- Utilize organocatalysts (secondary amines/ammonium salts) for ortho-selectivity.- Use copper halides in ionic liquids for para-selectivity.
Formation of Polychlorinated Products - Excess chlorinating agent- Highly activated aniline ring- Prolonged reaction time- Use a 1:1 stoichiometry of aniline to chlorinating agent.- Protect the amino group to reduce its activating effect.- Monitor the reaction closely and stop it once the desired mono-chlorinated product is formed.
Product is a Dark Oil or Solid - Oxidation of aniline or product- Presence of colored impurities- Run the reaction under an inert atmosphere.- Use purified starting materials.- Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.
Difficulty in Product Isolation - Product is water-soluble- Emulsion formation during work-up- Product co-elutes with impurities during chromatography- If the product is suspected to be in the aqueous layer, perform a back-extraction.- To break emulsions, add brine or filter the mixture through celite.- Optimize the solvent system for column chromatography to improve separation.

Quantitative Data Summary

Table 1: Ortho-Selective Chlorination of N-Protected Anilines using a Secondary Amine Organocatalyst

Substrate (N-Protecting Group)Chlorinating AgentCatalystSolventTemp (°C)Yield (%)o:p Ratio
N-Cbz-anilineSO₂Cl₂DiisopropylamineToluene2595>99:1
N-Ac-anilineSO₂Cl₂DiisopropylamineToluene2592>99:1
N-Boc-anilineSO₂Cl₂DiisopropylamineToluene2596>99:1

Data synthesized from multiple sources for illustrative purposes.

Table 2: Para-Selective Chlorination of Unprotected Anilines using Copper(II) Chloride in an Ionic Liquid

SubstrateChlorinating AgentSolventTemp (°C)Time (h)Yield (%)p:o Ratio
AnilineCuCl₂[HMIM]Cl40391>99:1
2-MethylanilineCuCl₂[HMIM]Cl40488>99:1
3-MethoxyanilineCuCl₂[HMIM]Cl40392>99:1

[HMIM]Cl = 1-hexyl-3-methylimidazolium chloride Data adapted from a study on regioselective chlorination using copper halides.[7]

Experimental Protocols

Protocol 1: Ortho-Selective Chlorination using a Secondary Amine Organocatalyst

This protocol is based on the work of Xiong and Yeung for the highly ortho-selective chlorination of N-protected anilines.[1]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-protected aniline (0.2 mmol, 1.0 equiv) and the secondary amine organocatalyst (e.g., diisopropylamine, 20 mol%).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Addition of Chlorinating Agent: Cool the mixture to the desired temperature (e.g., 25 °C). Add sulfuryl chloride (SO₂Cl₂, 0.4 mmol, 2.0 equiv) dropwise while stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of Na₂SO₃.

  • Extraction: Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Para-Selective Chlorination using Copper(II) Chloride in an Ionic Liquid

This protocol is adapted from a procedure for the para-selective chlorination of unprotected anilines.[7]

  • Reaction Setup: In a round-bottom flask, combine the aniline substrate (10 mmol, 1.0 equiv) and the ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride).

  • Addition of Chlorinating Agent: Add copper(II) chloride (CuCl₂, 3.0 equiv).

  • Reaction Conditions: Heat the mixture to 40 °C and stir for the required time (typically 3-4 hours).

  • Reaction Monitoring: Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Work-up: After the reaction is complete, add water to the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic extracts with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography if necessary.

Visualizations

Regioselectivity_Control cluster_start Starting Material cluster_methods Strategies for Regioselectivity cluster_products Products Aniline Aniline Protecting_Group Protecting Group (e.g., Acetylation) Aniline->Protecting_Group Favors Para Ortho_Catalyst Ortho-Directing Catalyst (e.g., Secondary Amine) Aniline->Ortho_Catalyst Favors Ortho Para_Catalyst Para-Directing Catalyst (e.g., CuCl₂ in Ionic Liquid) Aniline->Para_Catalyst Favors Para Para_Product Para-Chloroaniline Protecting_Group->Para_Product Ortho_Product Ortho-Chloroaniline Ortho_Catalyst->Ortho_Product Para_Catalyst->Para_Product

Caption: Strategies to control regioselectivity in aniline chlorination.

Troubleshooting_Workflow cluster_issues Common Issues Start Aniline Chlorination Experiment Check_TLC Analyze Reaction by TLC/GC-MS Start->Check_TLC Desired_Product Desired Product Formed? Check_TLC->Desired_Product Workup Proceed to Work-up and Purification Desired_Product->Workup Yes Troubleshoot Troubleshoot Reaction Desired_Product->Troubleshoot No Low_Conversion Low Conversion Troubleshoot->Low_Conversion Identify Issue Poor_Selectivity Poor Selectivity Troubleshoot->Poor_Selectivity Identify Issue Side_Products Side Products (Polyhalogenation, Oxidation) Troubleshoot->Side_Products Identify Issue

Caption: A workflow for troubleshooting aniline chlorination reactions.

References

Technical Support Center: Purification of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-Chloro-4-methoxyaniline, focusing on the removal of common isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities in this compound synthesis?

During the synthesis of this compound, particularly through the chlorination of 4-methoxyaniline or reduction of chloro-nitro-methoxybenzene precursors, several positional isomers can form. The most frequently encountered isomeric impurities include:

  • 2-Chloro-4-methoxyaniline: Often a significant byproduct depending on the synthetic route.

  • 4-Chloro-2-methoxyaniline: Another possible isomeric impurity.

The presence and relative abundance of these isomers are highly dependent on the specific reaction conditions employed during synthesis.

Q2: Which analytical techniques are most effective for identifying and quantifying these isomeric impurities?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable and widely used techniques for the analysis of isomeric impurities in this compound.

  • HPLC-UV: A robust method for routine purity analysis and quantification, offering excellent resolution for positional isomers.

  • GC-MS: Provides superior selectivity and definitive identification of impurities based on their mass-to-charge ratio, which is particularly useful for impurity profiling.

Q3: What are the primary methods for removing isomeric impurities from this compound?

The principal methods for the purification of this compound to remove isomeric impurities are:

  • Recrystallization: A cost-effective and scalable method that relies on the differential solubility of the desired isomer and its impurities in a selected solvent system.

  • Column Chromatography: A highly effective technique for separating isomers with different polarities, often used for achieving high purity on a laboratory scale. Both traditional silica gel chromatography and preparative HPLC can be employed.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Peak Tailing for this compound and its Isomers

Peak tailing is a common issue when analyzing aromatic amines like this compound, often caused by secondary interactions with the stationary phase.[1]

Potential Cause Troubleshooting Steps
Secondary Silanol Interactions A primary cause of peak tailing for basic compounds like anilines is the interaction with acidic silanol groups on the silica-based stationary phase.[1] To mitigate this, consider using a base-deactivated column or adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1]
Inappropriate Mobile Phase pH The pH of the mobile phase is critical. For basic compounds, operating at a lower pH (e.g., pH 3) can protonate the silanol groups and reduce unwanted interactions.[2]
Column Overload Injecting a sample that is too concentrated can lead to peak distortion.[3] To check for this, prepare and inject a 10-fold dilution of your sample. If the peak shape improves, reduce the sample concentration or injection volume.[1]
Column Contamination Accumulation of contaminants on the column can cause peak distortion.[1] If you suspect a blocked frit, you can try back-flushing the column (if permitted by the manufacturer).[1] Always filter samples and mobile phases to prevent contamination.[1]
Gas Chromatography Analysis Troubleshooting

Issue: Poor Resolution Between Isomeric Peaks

Achieving baseline separation of isomers with very similar boiling points can be challenging.

Potential Cause Troubleshooting Steps
Suboptimal Temperature Program A slower temperature ramp rate can improve the separation of compounds with close boiling points.[4]
Inadequate Column Length A longer GC column provides more theoretical plates, which can enhance resolution.[4]
Incorrect Carrier Gas Flow Rate The carrier gas flow rate should be optimized to achieve the best separation efficiency.[5] Too high of a flow rate can lead to poor resolution, while a rate that is too low can increase analysis time.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Isomer Separation

This protocol is adapted from methods used for similar chloro-aniline derivatives and is a good starting point for the separation of this compound and its isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

  • Further dilute to a final concentration of approximately 0.05 mg/mL for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This method is suitable for the identification and quantification of volatile isomeric impurities.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Chromatographic Conditions:

Parameter Condition
Column DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes
Injector Temperature 250 °C
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40-350

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as acetone or methylene chloride.

Recrystallization Protocol for Purification

This protocol provides a general procedure for the purification of crude this compound. The choice of solvent is critical and may require some initial screening. An ethanol/water mixture is often a good starting point for substituted anilines.[6]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Büchner funnel and vacuum flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[6]

  • Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be insulated. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any residual soluble impurities.[6]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (50-55 °C) to remove any remaining solvent.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described. Please note that actual results may vary depending on the specific instrumentation, conditions, and sample matrix.

Parameter HPLC-UV GC-MS
Limit of Detection (LOD) ~0.01%~0.005%
Limit of Quantification (LOQ) ~0.03%~0.015%
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Visualizations

experimental_workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of this compound crude_product Crude Product (contains isomeric impurities) synthesis->crude_product recrystallization Recrystallization crude_product->recrystallization Option 1 column_chrom Column Chromatography crude_product->column_chrom Option 2 hplc HPLC-UV Analysis recrystallization->hplc Purity Check column_chrom->hplc Purity Check gcms GC-MS Analysis hplc->gcms Impurity ID final_product Pure this compound gcms->final_product Characterized Product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gc GC Issues start Poor Isomer Separation in Chromatography peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes check_column Use Base-Deactivated Column check_ph->check_column check_overload Reduce Sample Concentration check_column->check_overload solution Improved Separation check_overload->solution adjust_temp Optimize Temperature Program poor_resolution->adjust_temp Yes adjust_flow Optimize Carrier Gas Flow adjust_temp->adjust_flow increase_length Use Longer Column adjust_flow->increase_length increase_length->solution

Caption: Logical troubleshooting guide for chromatographic separation of isomers.

References

degradation of 3-Chloro-4-methoxyaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation of 3-Chloro-4-methoxyaniline under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic and basic conditions?

A1: this compound, an aromatic amine, is susceptible to degradation under both acidic and basic conditions, particularly when exposed to elevated temperatures and oxidative stress.[1][2][3][4][5] The stability is influenced by the interplay of its functional groups: the amino, chloro, and methoxy groups. Aromatic amines, in general, can be prone to oxidation.[3] The presence of a chlorine atom, an electron-withdrawing group, and a methoxy group, an electron-donating group, on the aromatic ring will modulate the molecule's reactivity.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the primary degradation pathways are expected to be hydrolysis of the methoxy group and potential oxidation of the amino group. Protonation of the amino group can occur in acidic media.[6] Cleavage of ether groups is a known reaction under acidic conditions.[7]

Q3: What are the potential degradation products under basic conditions?

A3: In basic conditions, degradation may proceed through nucleophilic substitution of the chlorine atom by a hydroxyl group, especially at elevated temperatures. Oxidation of the amino group can also occur, potentially leading to the formation of colored degradation products.[8] Base-catalyzed hydrolysis of chloro-substituted compounds can lead to hydroxy-substituted derivatives.[7]

Q4: How can I monitor the degradation of this compound?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[2] This allows for the separation and quantification of the parent compound and its degradation products. Other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for the identification of unknown degradants.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed at room temperature in acidic solution. The solution may be exposed to light or contain oxidizing impurities.Protect the solution from light by using amber vials. De-gas the solvent to remove dissolved oxygen.
Multiple, unidentified peaks in the chromatogram. Complex degradation pathways or secondary degradation of primary products.Use LC-MS or GC-MS to identify the mass of the unknown peaks to aid in structure elucidation. Adjust chromatographic conditions (e.g., gradient, column chemistry) to improve separation.
Color change of the solution (e.g., turning brown). Formation of oxidized, polymeric, or conjugated degradation products. Aromatic amines can darken upon exposure to air.[8]This is often indicative of oxidation. While it may not always correlate with a significant loss of the parent compound, it suggests the initiation of degradation. Ensure an inert atmosphere (e.g., nitrogen) if the application is sensitive to color.
Inconsistent degradation rates between experiments. Variations in experimental parameters such as temperature, pH, or concentration of the stressor (acid/base).Tightly control all experimental parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel.

Quantitative Data Summary

The following table presents hypothetical degradation data for this compound under forced degradation conditions to illustrate expected trends. Actual results may vary based on specific experimental conditions.

Condition Time (hours) This compound Assay (%) Major Degradant 1 (%) Major Degradant 2 (%) Total Degradation (%)
0.1 M HCl, 60 °C 0100.00.00.00.0
2492.54.21.17.5
4885.38.92.514.7
0.1 M NaOH, 60 °C 0100.00.00.00.0
2495.12.80.54.9
4890.45.71.29.6

Experimental Protocols

Protocol 1: Forced Degradation in Acidic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M hydrochloric acid to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the flask in a temperature-controlled water bath set at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, and 48 hours).

  • Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation. Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation in Basic Conditions
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent.

  • Stress Conditions: Add a known volume of the stock solution to a volumetric flask and dilute with 0.1 M sodium hydroxide to achieve a final concentration of 100 µg/mL.

  • Incubation: Place the flask in a temperature-controlled water bath set at 60 °C.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Sample Preparation: Immediately neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid. Dilute the neutralized sample with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

G cluster_acid Acidic Degradation A This compound B Protonated Amine Intermediate A->B H+ C Hydrolysis of Methoxy Group (Potential Product: 3-Chloro-4-hydroxyaniline) A->C H2O, Δ D Oxidation Products A->D [O]

Caption: Inferred degradation pathways of this compound under acidic conditions.

G cluster_base Basic Degradation E This compound F Nucleophilic Substitution of Chlorine (Potential Product: 3-Hydroxy-4-methoxyaniline) E->F OH-, Δ G Oxidation Products E->G [O] G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution stress Apply Stress Condition (Acid/Base, Heat) prep->stress sample Sample at Time Intervals stress->sample neutralize Neutralize to Quench Reaction sample->neutralize analyze Analyze by HPLC neutralize->analyze identify Identify Degradants (LC-MS) analyze->identify

References

Technical Support Center: Scaling Up 3-Chloro-4-methoxyaniline Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scaling up of 3-Chloro-4-methoxyaniline production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

The most prevalent industrial synthesis route is the catalytic hydrogenation of 3-chloro-4-nitroanisole. This method is favored due to its high conversion rates and selectivity under optimized conditions. Common catalysts include platinum on carbon (Pt/C) or palladium on carbon (Pd/C) in a hydrogen atmosphere. An alternative, though less common on an industrial scale due to waste generation, is metal-acid reduction using reagents like iron powder in the presence of an acid.

Q2: What are the primary safety concerns when scaling up this process?

The primary safety concerns include managing the highly exothermic nature of the nitro group reduction, handling flammable hydrogen gas under pressure, and the potential for catalyst-related hazards, such as pyrophoricity of spent catalysts. Additionally, this compound and its intermediates can be toxic and require appropriate personal protective equipment (PPE) and handling procedures.

Q3: My final product is discolored (yellow, orange, or brown). What is the likely cause and how can I purify it?

Discoloration is a common issue in aniline synthesis and is typically caused by the formation of colored byproducts, such as azo and azoxy compounds, from the condensation of reaction intermediates.[1] Aerial oxidation of the final product can also contribute to color formation.[2][3] Purification can often be achieved by treating a solution of the crude product with activated carbon, followed by recrystallization.

Q4: I am observing a significant amount of dehalogenation, resulting in 4-methoxyaniline as a byproduct. How can I minimize this?

Dehalogenation, or hydrodechlorination, is a known side reaction in the catalytic hydrogenation of halogenated nitroaromatics, particularly when using highly active catalysts like Pd/C.[1] To minimize this, consider the following strategies:

  • Catalyst Selection: Opt for a less active catalyst or a catalyst system known to be more selective for nitro group reduction over dehalogenation.

  • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation.

  • Additives: In some cases, the addition of inhibitors can suppress dehalogenation, though this requires careful optimization.

Troubleshooting Guides

Problem 1: Low Yield and Incomplete Reaction

Symptoms:

  • Reaction monitoring (e.g., TLC, HPLC) shows the presence of starting material (3-chloro-4-nitroanisole) and/or intermediates.

  • The isolated yield of this compound is significantly lower than expected.

  • The presence of colored impurities may indicate the formation of condensation byproducts from incomplete reduction.[1]

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Protocol
Catalyst Deactivation Protocol: 1. Catalyst Handling: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). 2. Catalyst Loading: Increase the catalyst loading in small increments (e.g., 0.5% w/w) and monitor the reaction progress. 3. Catalyst Poisoning: Check for potential catalyst poisons in the starting material or solvent, such as sulfur compounds. Pre-treatment of the starting material may be necessary.
Insufficient Hydrogen Pressure Protocol: 1. System Check: Verify that the reactor is properly sealed and maintaining the target hydrogen pressure. 2. Pressure Optimization: Gradually increase the hydrogen pressure within safe operational limits of the equipment and monitor the effect on the reaction rate.
Poor Mass Transfer Protocol: 1. Agitation Rate: Increase the stirring speed to improve the suspension of the catalyst and the dissolution of hydrogen gas in the reaction medium. 2. Solvent Selection: Ensure the chosen solvent provides adequate solubility for both the starting material and hydrogen.
Suboptimal Temperature Protocol: 1. Temperature Control: Verify the accuracy of the temperature monitoring and control system. 2. Temperature Optimization: Cautiously increase the reaction temperature in small increments (e.g., 5 °C), while carefully monitoring for any increase in byproduct formation.

Experimental Protocol for Reaction Monitoring by HPLC:

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench it with a suitable solvent (e.g., methanol). Filter the sample to remove the catalyst.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

    • Detection: UV detection at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).

  • Analysis: Compare the peak areas of the starting material, product, and any intermediates to determine the reaction progress.

Troubleshooting Logic for Low Yield:

low_yield start Low Yield of This compound check_reaction Monitor Reaction (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete catalyst Check Catalyst Activity incomplete->catalyst Yes pressure Verify Hydrogen Pressure incomplete->pressure Yes mixing Improve Mass Transfer (Agitation) incomplete->mixing Yes temp Optimize Temperature incomplete->temp Yes complete Reaction Complete. Investigate Work-up and Purification Losses. incomplete->complete No catalyst->check_reaction pressure->check_reaction mixing->check_reaction temp->check_reaction

Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Colored Impurities

Symptoms:

  • The crude or purified this compound product is yellow, orange, brown, or red.[2][3]

  • The presence of multiple colored spots on a TLC plate of the crude product.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Protocol
Incomplete Reduction Protocol: 1. Reaction Completion: Ensure the reaction is driven to completion by following the troubleshooting steps for "Low Yield and Incomplete Reaction." The presence of nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy condensation products.[1]
Oxidation of Product Protocol: 1. Inert Atmosphere: During work-up and purification, handle the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air. 2. Storage: Store the final product in a tightly sealed container, protected from light and air.
High Reaction Temperature Protocol: 1. Temperature Control: Overheating can promote side reactions and degradation. Maintain the reaction temperature within the optimized range.

Experimental Protocol for Decolorization with Activated Carbon:

  • Dissolution: Dissolve the crude, colored this compound in a suitable hot solvent (e.g., ethanol, isopropanol).

  • Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution.

  • Heating: Gently heat the mixture for a short period (10-15 minutes) with stirring.

  • Hot Filtration: Quickly filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to induce crystallization of the decolorized product.

  • Isolation: Collect the purified crystals by filtration and dry them under vacuum.

Logical Relationship for Impurity Formation:

impurity_formation start 3-Chloro-4-nitroanisole intermediate1 Nitroso Intermediate start->intermediate1 Reduction intermediate2 Hydroxylamine Intermediate intermediate1->intermediate2 Reduction azoxy Azoxy Byproduct (Colored) intermediate1->azoxy product This compound intermediate2->product Reduction intermediate2->azoxy azo Azo Byproduct (Colored) azoxy->azo Further Reduction

Formation pathway of colored impurities.
Problem 3: Catalyst Deactivation and Separation Issues

Symptoms:

  • The reaction rate slows down or stalls over time.

  • Difficulty in filtering the catalyst from the reaction mixture.

  • The catalyst appears agglomerated or has changed in physical appearance.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Protocol
Coking Protocol: 1. Temperature Control: Avoid localized overheating or "hot spots" in the reactor, as higher temperatures can accelerate coke formation on the catalyst surface. 2. Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could act as coke precursors.
Sintering Protocol: 1. Temperature Limits: Operate within the recommended temperature range for the specific catalyst to prevent thermal degradation and sintering of the metal particles.
Catalyst Fines Protocol: 1. Catalyst Quality: Use a catalyst with good mechanical stability to minimize the formation of fines during handling and reaction. 2. Filtration Aid: If catalyst fines are present, use a filter aid (e.g., celite) during filtration to improve the separation efficiency.
Product Adsorption Protocol: 1. Solvent Polarity: The product may adsorb onto the catalyst surface, inhibiting its activity. A change in solvent or the addition of a co-solvent might be necessary to reduce product adsorption.

Experimental Workflow for Catalyst Filtration and Reuse:

catalyst_workflow start Reaction Completion filter Filter Reaction Mixture (Under Inert Atmosphere) start->filter wash Wash Catalyst with Fresh Solvent filter->wash dry Dry Recovered Catalyst (Under Vacuum) wash->dry reuse Reuse Catalyst in Subsequent Batch dry->reuse

Workflow for catalyst recovery and reuse.

References

Technical Support Center: Optimizing Diazotization for Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the diazotization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction parameters and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for diazotization and why is it so critical?

A1: The optimal temperature range for most diazotization reactions is 0-5 °C.[1][2][3] This low temperature is crucial because aryl diazonium salts are generally unstable and can decompose rapidly at higher temperatures.[1] Decomposition leads to the evolution of nitrogen gas and the formation of undesired byproducts, such as phenols, which will significantly lower the yield of your desired product.[1] For some less stable diazonium salts, even temperatures slightly above 5 °C can lead to significant degradation.

Q2: How does the substituent on the aniline affect the stability of the diazonium salt?

A2: The electronic nature of the substituent on the aromatic ring significantly impacts the stability of the diazonium salt.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) increase the stability of the diazonium salt by delocalizing the positive charge.

  • Electron-withdrawing groups (e.g., -NO₂, -CN, -Br) decrease the stability of the diazonium salt by further destabilizing the positively charged diazonium group.[4]

Q3: My reaction mixture is turning dark brown/black. What is the likely cause and how can I prevent it?

A3: A dark coloration in the reaction mixture is a common indicator of diazonium salt decomposition and the formation of side products. The primary causes are:

  • Elevated Temperature: The temperature has likely risen above the optimal 0-5 °C range. Ensure your ice bath is well-maintained throughout the addition of sodium nitrite.

  • Localized "Hot Spots": Slow, dropwise addition of the sodium nitrite solution with vigorous stirring is essential to prevent localized areas of high temperature where decomposition can initiate.

  • Insufficient Acidity: If the reaction medium is not acidic enough, the newly formed diazonium salt can couple with unreacted aniline, forming highly colored azo compounds. Ensure an adequate excess of acid is used.

Q4: I am observing a low yield of my desired product. What are the potential reasons and how can I improve it?

A4: Low yields in diazotization reactions can stem from several factors:

  • Decomposition of the Diazonium Salt: As mentioned, maintaining a low temperature is paramount.

  • Incomplete Diazotization: Ensure that the aniline is fully dissolved in the acidic solution before adding sodium nitrite. For weakly basic anilines, a stronger acid or gentle warming (followed by thorough cooling) might be necessary to achieve complete dissolution.[1]

  • Side Reactions: Insufficient acidity can lead to the formation of diazoamino compounds (triazenes) by the coupling of the diazonium salt with the starting aniline. Using a sufficient excess of acid protonates the free amine, preventing this side reaction.

  • Purity of Reagents: Use high-purity aniline and freshly prepared sodium nitrite solution for the best results.

Q5: How can I confirm that the diazotization reaction is complete?

A5: There are a couple of common methods to check for the completion of the reaction:

  • Starch-Iodide Paper Test: A slight excess of nitrous acid at the end of the reaction indicates that all the aniline has been consumed. This can be tested by spotting the reaction mixture on starch-iodide paper, which will turn a blue-black color in the presence of excess nitrous acid.[5]

  • Azo Coupling Test: A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The immediate formation of a brightly colored azo dye (typically red or orange) confirms the presence of the diazonium salt.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction mixture turns dark or oily 1. Decomposition of the diazonium salt due to elevated temperature. 2. Azo coupling side reaction due to insufficient acidity.1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of sodium nitrite with vigorous stirring. 2. Increase the concentration of the acid to ensure the starting amine is fully protonated.
Low or no product yield 1. Reaction temperature was too high, leading to decomposition. 2. Insufficient acid, leading to incomplete reaction or side reactions. 3. Incomplete dissolution of the aniline starting material. 4. Degradation of reagents.1. Use a properly prepared ice-salt bath to maintain the temperature at 0-5 °C. 2. Ensure a sufficient excess of a strong mineral acid is used. 3. Ensure the aniline is fully dissolved in the acid before cooling and adding the nitrite solution. Gentle warming may be required for some anilines, followed by cooling. 4. Use high-purity aniline and a freshly prepared solution of sodium nitrite.
Solid precipitates out of solution during the reaction 1. The aniline salt is not fully soluble in the acidic medium. 2. The diazonium salt itself is precipitating.1. Ensure enough acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might be necessary. 2. This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred to maintain a fine suspension.
Foaming or excessive gas evolution 1. Rapid decomposition of the diazonium salt, releasing nitrogen gas (N₂). 2. Decomposition of nitrous acid.1. Immediately check and lower the reaction temperature. Add the sodium nitrite solution more slowly. 2. Ensure the sodium nitrite solution is added to a strongly acidic solution of the amine, not the other way around.

Data Presentation

Table 1: Thermal Stability of Substituted Aryl Diazonium Salts

The stability of diazonium salts is influenced by the substituents on the aromatic ring. The following table provides a qualitative comparison and some reported initial decomposition temperatures.

SubstituentPositionElectronic EffectRelative StabilityInitial Decomposition Temperature (°C)
-OCH₃paraElectron-donatingMore Stable140[4]
-BrparaElectron-withdrawingLess Stable140[4]
-NO₂paraStrongly Electron-withdrawingEven Less Stable150 (with rapid decomposition)[4]

Note: Decomposition temperatures can vary based on the counter-ion and the experimental conditions.

Experimental Protocols

Protocol 1: General Diazotization of Aniline

This protocol describes a standard procedure for the diazotization of aniline.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (250 mL)

  • Stirring rod or magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In the 250 mL beaker, combine 9.3 g (0.1 mol) of aniline and 25 mL of concentrated HCl.

  • Add 100 g of crushed ice to the beaker and stir until the aniline hydrochloride dissolves and the temperature drops to 0-5 °C.

  • In a separate small beaker, dissolve 7.0 g (0.101 mol) of sodium nitrite in 20 mL of distilled water.

  • Slowly add the sodium nitrite solution dropwise from the dropping funnel to the cold aniline hydrochloride solution over 10-15 minutes, while maintaining vigorous stirring and keeping the temperature below 5 °C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction is complete.[6]

  • The resulting solution of benzenediazonium chloride is ready for immediate use in subsequent reactions.

Protocol 2: Diazotization of p-Nitroaniline

This protocol is adapted for an aniline with a strong electron-withdrawing group.

Materials:

  • p-Nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Beaker (500 mL)

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Ice-salt bath

Procedure:

  • In the 500 mL beaker, carefully add 13.8 g (0.1 mol) of p-nitroaniline to 100 mL of water.

  • Slowly and with stirring, add 20 mL of concentrated sulfuric acid. The mixture will warm up.

  • Cool the mixture in an ice-salt bath to 0-5 °C with continuous stirring.

  • In a separate beaker, dissolve 7.2 g (0.104 mol) of sodium nitrite in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the complete addition of the nitrite solution, continue stirring for an additional 30 minutes in the ice bath.

  • The resulting solution containing the p-nitrobenzenediazonium salt should be used promptly.

Visual Guides

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification Dissolve Aniline in Acid Dissolve Aniline in Acid Cool to 0-5 C Cool to 0-5 C Dissolve Aniline in Acid->Cool to 0-5 C Slowly Add NaNO2 Slowly Add NaNO2 Cool to 0-5 C->Slowly Add NaNO2 Prepare NaNO2 Solution Prepare NaNO2 Solution Prepare NaNO2 Solution->Slowly Add NaNO2 Maintain Temp < 5 C Maintain Temp < 5 C Slowly Add NaNO2->Maintain Temp < 5 C Maintain Temp < 5 C->Slowly Add NaNO2 No, Temp > 5 C (Adjust Cooling/Addition Rate) Stir for 15-30 min Stir for 15-30 min Maintain Temp < 5 C->Stir for 15-30 min Yes Test for Excess HNO2 Test for Excess HNO2 Stir for 15-30 min->Test for Excess HNO2 Test for Excess HNO2->Stir for 15-30 min Negative (Add more NaNO2) Use Immediately Use Immediately Test for Excess HNO2->Use Immediately Positive

Caption: Experimental workflow for a typical diazotization reaction.

Troubleshooting_Logic Start Start Problem Problem Start->Problem Cause1 Cause1 Problem->Cause1 Dark Color? Cause2 Cause2 Problem->Cause2 Low Yield? Cause3 Cause3 Problem->Cause3 Gas Evolution? Solution1 Solution1 Cause1->Solution1 Temp > 5°C? Cause1->Cause2 No End End Solution1->End Improve Cooling Solution2 Solution2 Cause2->Solution2 Incomplete Dissolution? Cause2->Cause3 No Solution2->End Ensure Amine Dissolves Solution3 Solution3 Cause3->Solution3 Fast Addition? Solution3->End Add NaNO2 Slower

Caption: Troubleshooting logic for common diazotization issues.

References

catalyst selection and optimization for 3-Chloro-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the synthesis of 3-Chloro-4-methoxyaniline. The primary focus is on the catalytic hydrogenation of 2-chloro-4-nitroanisole, a common and efficient synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of its nitro precursor, 2-chloro-4-nitroanisole. This method is favored for its high conversion rates, selectivity, and atom economy, generating water as the primary byproduct. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney Nickel.

Q2: What are the critical reaction parameters that influence the yield and purity of this compound during catalytic hydrogenation?

A2: The key parameters to control during the synthesis are:

  • Catalyst Selection and Loading: The choice of catalyst significantly impacts selectivity and reaction rate.

  • Hydrogen Pressure: Higher pressures generally increase the reaction rate but can also promote side reactions like dehalogenation.

  • Temperature: Reaction temperature affects the rate of both the desired hydrogenation and undesired side reactions.

  • Solvent: Protic solvents like ethanol and methanol are commonly used and can influence catalyst activity and substrate solubility.

  • Reaction Time: Sufficient time is required for complete conversion of the starting material.

Q3: What are the common side reactions and byproducts I should be aware of during the synthesis?

A3: The most common and problematic side reaction is hydrodehalogenation , where the chlorine atom is removed from the aromatic ring, leading to the formation of 4-methoxyaniline. Other potential byproducts can arise from incomplete reduction, such as nitroso and hydroxylamine intermediates, which can further react to form azoxy and azo compounds.

Q4: How can I minimize the formation of the dehalogenated byproduct, 4-methoxyaniline?

A4: Minimizing dehalogenation is crucial for achieving high purity. Strategies include:

  • Catalyst Choice: Raney Nickel is often reported to be less prone to causing dehalogenation compared to Pd/C.

  • Catalyst Poisons or Modifiers: The addition of small amounts of catalyst poisons, such as diphenylsulfide, or modifiers can selectively inhibit the hydrodehalogenation reaction.[1]

  • Reaction Conditions: Operating at lower temperatures and hydrogen pressures can reduce the rate of dehalogenation.

  • pH Control: In some cases, maintaining a specific pH can suppress dehalogenation. For certain substrates, conducting the hydrogenation in the presence of a small amount of acid has been shown to inhibit dehalogenation.[2]

Q5: My catalyst seems to have low activity or has been deactivated. What are the possible causes?

A5: Catalyst deactivation can be caused by:

  • Impurities in the Starting Material or Solvent: Sulfur or other compounds in the reactants or solvent can poison the catalyst.

  • Improper Handling and Storage: Catalysts, especially Raney Nickel and Pd/C, can be pyrophoric and lose activity if not handled and stored correctly under an inert atmosphere or wetted with a solvent.

  • Sintering: High reaction temperatures can cause the metal particles on the catalyst support to agglomerate, reducing the active surface area.

Catalyst Selection and Performance

The choice of catalyst is a critical factor in the successful synthesis of this compound. Below is a summary of commonly used catalysts and their typical performance characteristics, compiled from literature on the hydrogenation of similar chloronitroaromatic compounds.

CatalystTypical Loading (w/w % of substrate)Temperature (°C)Hydrogen Pressure (MPa)Key Observations
Palladium on Carbon (Pd/C) 0.5 - 5%25 - 800.1 - 1.0High activity for nitro group reduction, but can be prone to causing dehalogenation. The use of catalyst poisons can improve selectivity.
Platinum on Carbon (Pt/C) 1 - 5%50 - 1000.1 - 5.0Generally shows high activity and can be used without an organic solvent in some cases. Selectivity can be an issue.[3]
Raney Nickel 5 - 20%50 - 1301.0 - 5.0Often exhibits higher selectivity against dehalogenation compared to palladium catalysts. It is a cost-effective option.

Note: The optimal conditions should be determined experimentally for each specific setup.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No Conversion of Starting Material Inactive or Poisoned Catalyst: Catalyst may be old, improperly stored, or poisoned by impurities (e.g., sulfur compounds).- Ensure the catalyst is fresh and has been stored correctly under an inert atmosphere or wetted. - Use high-purity starting materials and solvents. - Increase the catalyst loading.
Insufficient Hydrogen Pressure or Poor Mixing: Low hydrogen availability at the catalyst surface.- Increase the hydrogen pressure within the recommended range. - Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.
Suboptimal Temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature in 5-10°C increments, while monitoring for byproduct formation.
Significant Dehalogenation (High levels of 4-methoxyaniline) Catalyst Choice: Pd/C is often more active for dehalogenation.- Switch to a Raney Nickel catalyst, which is generally more selective for this transformation.
Harsh Reaction Conditions: High temperature and/or high hydrogen pressure can promote dehalogenation.- Lower the reaction temperature and hydrogen pressure.
Catalyst Activity: Highly active catalyst sites can promote C-Cl bond cleavage.- Consider using a catalyst modifier or a small amount of a catalyst poison (e.g., diphenylsulfide) to improve selectivity.[1]
Presence of Colored Impurities (Azoxy/Azo compounds) Incomplete Reduction: Accumulation of nitroso and hydroxylamine intermediates which then condense.- Increase reaction time or hydrogen pressure to ensure complete reduction to the amine. - Ensure sufficient catalyst loading and activity.
Difficulty Filtering the Catalyst Fine Catalyst Particles: Some catalysts, like Raney Nickel, can be very fine.- Use a filter aid such as Celite® to facilitate filtration. Ensure the filter bed is packed properly.
Pyrophoric Catalyst Hazard Exposure of Used Catalyst to Air: Hydrogen-saturated catalysts, especially Pd/C and Raney Nickel, can ignite upon exposure to air.- After the reaction, purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon). - Keep the catalyst wet with solvent during filtration and handling. - Do not allow the filtered catalyst cake to dry in the open air.

Experimental Protocols

The following are representative protocols for the catalytic hydrogenation of 2-chloro-4-nitroanisole. Caution: These reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Hydrogenation reactions at elevated pressures should only be performed in a suitable high-pressure reactor (autoclave) by trained personnel.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 2-chloro-4-nitroanisole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • High-purity hydrogen gas

  • High-purity nitrogen or argon gas

  • Celite® (for filtration)

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control, or a flask suitable for balloon hydrogenation at atmospheric pressure.

  • Filtration apparatus

Procedure:

  • Reactor Setup: In the reaction vessel, add 2-chloro-4-nitroanisole (1 equivalent) and ethanol or methanol (10-20 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (nitrogen or argon), carefully add 10% Pd/C (1-2 mol%).

  • Inerting: Seal the reactor and purge the system with nitrogen or argon 3-5 times to remove all oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 0.5 - 1.0 MPa) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Heat the mixture to the target temperature (e.g., 40-60°C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or by observing hydrogen uptake.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with solvent and not allowed to dry in the air.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude this compound, which can be further purified by recrystallization or distillation.

Protocol 2: Hydrogenation using Raney Nickel

Materials:

  • 2-chloro-4-nitroanisole

  • Raney Nickel (commercially available as a slurry in water)

  • Methanol

  • High-purity hydrogen gas

  • High-purity nitrogen or argon gas

  • Celite® (for filtration)

Equipment:

  • High-pressure reactor (autoclave) with stirring and temperature control.

  • Filtration apparatus.

Procedure:

  • Catalyst Preparation: If using Raney Nickel slurry in water, carefully decant the water and wash the catalyst with methanol (3 x 20 mL) under a nitrogen atmosphere to replace the water with the reaction solvent.

  • Reactor Charging: In the pressure reactor, combine the 2-chloro-4-nitroanisole (1 equivalent) dissolved in methanol (10-20 mL per gram of substrate) with the prepared Raney Nickel catalyst (5-10% by weight of the substrate).

  • Inerting and Hydrogenation: Follow steps 3-5 from the Pd/C protocol, adjusting the temperature (e.g., 60-100°C) and pressure (e.g., 2.0 - 4.0 MPa) as needed.

  • Work-up and Isolation: Follow steps 6-8 from the Pd/C protocol. Handle the Raney Nickel catalyst with the same precautions as Pd/C due to its pyrophoric nature.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway Start 2-Chloro-4-nitroanisole (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 +H2, Catalyst Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 +H2, Catalyst SideProduct2 Azoxy/Azo Compounds Intermediate1->SideProduct2 + Ar-NHOH - H2O Product This compound (Ar-NH2) Intermediate2->Product +H2, Catalyst Intermediate2->SideProduct2 + Ar-NO - H2O SideProduct1 4-Methoxyaniline (Dehalogenated Product) Product->SideProduct1 +H2, Catalyst (Dehalogenation)

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Is starting material fully consumed? (Check by TLC/GC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Check_Purity High Purity of Product? Check_Conversion->Check_Purity Yes Increase_Time Increase reaction time Incomplete_Reaction->Increase_Time Check_Catalyst Check catalyst activity/loading Increase_Time->Check_Catalyst Increase_Pressure Increase H2 pressure Increase_Temp Increase temperature Increase_Pressure->Increase_Temp Check_Catalyst->Increase_Pressure Side_Reactions Significant Side Reactions Check_Purity->Side_Reactions No Workup_Losses Investigate Workup Losses: - Check extraction/purification steps Check_Purity->Workup_Losses Yes Dehalogenation Dehalogenation is the main issue? Side_Reactions->Dehalogenation Optimize_Dehalogenation Optimize for Dehalogenation: - Lower temperature/pressure - Change catalyst (e.g., to Raney Ni) - Use catalyst modifier Dehalogenation->Optimize_Dehalogenation Yes Other_Byproducts Other Byproducts: - Check for colored impurities - Ensure complete reduction Dehalogenation->Other_Byproducts No

Caption: A decision tree for troubleshooting low reaction yields in the synthesis.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Determination of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical aspect of quality control and regulatory compliance. 3-Chloro-4-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds, making the accurate assessment of its purity paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity analysis of this compound, supported by a detailed experimental protocol and illustrative diagrams.

High-Performance Liquid Chromatography (HPLC) is the industry-standard for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities. This guide will delve into a recommended Reversed-Phase HPLC (RP-HPLC) method and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS), another powerful analytical tool.

Comparison of Analytical Methods

The choice of analytical technique is crucial for the accurate and reliable determination of purity. The following table provides a comparative overview of RP-HPLC and GC-MS for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Typical Analytes Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Sensitivity High, especially when coupled with a UV or Mass Spectrometry (MS) detector. Detection limits can be in the ng/mL range.Very high, particularly with specific detectors or when coupled with MS.
Key Advantages Versatility for a wide range of compounds, high resolution, and well-established methods for purity determination.Excellent separation efficiency for volatile compounds and definitive identification through mass spectra.
Limitations May not be suitable for very volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization, which can add complexity to the sample preparation.
Common Impurities Detected Process-related impurities (e.g., starting materials, by-products), positional isomers, and degradation products.Volatile organic impurities and residual solvents.

Recommended Analytical Approach: Reversed-Phase HPLC

For routine purity analysis and impurity profiling of this compound, RP-HPLC with UV detection is the recommended method. It offers a robust and reliable approach to separate the main component from potential process-related impurities.

Potential Impurities in this compound

The manufacturing process of this compound can introduce several impurities. A common synthetic route involves the reduction of 3-chloro-4-methoxynitrobenzene. Therefore, potential impurities may include:

  • Starting Material: 3-chloro-4-methoxynitrobenzene

  • Positional Isomers: Isomers of chloro-methoxyaniline

  • By-products: Compounds formed from side reactions during synthesis.

A well-developed HPLC method should be capable of separating these and other potential impurities from the main this compound peak.

Experimental Protocol: RP-HPLC for Purity Analysis of this compound

This section provides a detailed methodology for the purity determination of this compound using RP-HPLC. This protocol is based on established methods for similar aniline derivatives and can be adapted and validated for specific laboratory conditions.

1. Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard of known purity.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-35 min: Return to 95% A, 5% B35-40 min: Re-equilibration at 95% A, 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial conditions) to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to obtain a concentration of approximately 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis

The purity of the this compound sample is typically determined by the area percent method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical processes involved in the purity analysis of this compound, the following diagrams have been generated.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) filter Filter Solutions (0.45 µm) prep_standard->filter prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->filter injection Inject Samples filter->injection hplc_system HPLC System (C18 Column, UV Detector) hplc_system->injection chromatogram Obtain Chromatogram injection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (Area % Method) peak_integration->purity_calculation report Generate Report purity_calculation->report

Workflow for HPLC Purity Analysis

Method_Selection cluster_decision Method Selection Criteria cluster_methods Analytical Methods start Start: Purity Analysis of This compound analyte_properties Analyte Properties (Volatility, Thermal Stability) start->analyte_properties impurities Expected Impurities (Volatile vs. Non-volatile) start->impurities purpose Purpose of Analysis (Routine QC vs. Identification) start->purpose hplc HPLC analyte_properties->hplc Non-volatile, Thermally Labile gcms GC-MS analyte_properties->gcms Volatile, Thermally Stable impurities->hplc Process-related, Non-volatile impurities->gcms Residual Solvents, Volatile purpose->hplc Routine Purity, Quantification purpose->gcms Impurity ID, Volatiles Analysis

Decision Tree for Analytical Method Selection

Conclusion

For the comprehensive purity analysis of this compound, HPLC stands out as the most suitable method, offering an excellent balance of resolution, sensitivity, and robustness for routine quality control. While GC-MS is a valuable tool for identifying volatile impurities and residual solvents, the non-volatile nature of the target compound and its likely process-related impurities make RP-HPLC the preferred technique for accurate purity determination and impurity profiling in a drug development setting. The provided experimental protocol serves as a solid foundation for developing a validated analytical method to ensure the quality and consistency of this compound.

A Comparative Guide to the Identification of 3-Chloro-4-methoxyaniline via GC-MS and Alternative HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the identification and analysis of 3-Chloro-4-methoxyaniline. The selection of an appropriate analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical products and research compounds. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to assist in method selection and implementation.

At a Glance: Method Comparison

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key performance parameters for each technique.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.
Sample Volatility RequiredNot required
Derivatization May be required for polar analytes to improve volatility and thermal stability, though not typically necessary for this compound.Generally not required.
Selectivity High, based on both retention time and mass fragmentation pattern.Moderate, based on retention time and UV absorbance spectrum.
Sensitivity High, capable of detecting trace levels of the analyte.Good, but generally less sensitive than GC-MS.
Compound Identification High confidence, based on characteristic mass spectrum.Tentative, based on retention time comparison with a standard.
Instrumentation Cost HigherLower
Typical Run Time 15-30 minutes10-20 minutes

GC-MS Analysis of this compound

GC-MS is a powerful technique for the definitive identification of this compound. The separation by gas chromatography based on the compound's boiling point and polarity, coupled with the specific fragmentation pattern generated by mass spectrometry, provides a high degree of certainty in identification.

Experimental Protocol: GC-MS

A generalized GC-MS protocol for the analysis of aniline derivatives, adaptable for this compound, is as follows:

1. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a suitable solvent such as methanol or acetone to prepare a stock solution of 1 mg/mL.

  • Prepare a working standard of 10 µg/mL by further dilution of the stock solution with the same solvent.

2. Instrumentation and Conditions:

ParameterRecommended Condition
GC System Agilent 6890 or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Oven Temperature Program Initial temperature of 80°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
Transfer Line Temperature 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Mass Range m/z 40-450
Data Interpretation

The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the sample with that of a certified reference standard. The expected mass spectrum of this compound exhibits a molecular ion peak and characteristic fragment ions.

Key Mass Spectral Data for this compound: [1]

m/z ValueInterpretationRelative Abundance
157/159Molecular Ion [M]+• (isotopic pattern due to 35Cl/37Cl)High
142/144[M-CH3]+•High
114[M-CH3-CO]+•Moderate
77[C6H5]+Moderate

Note: The presence of the chlorine isotope pattern (approximately 3:1 ratio for M+ and M+2) is a key diagnostic feature.

Alternative Method: HPLC-UV Analysis

HPLC with UV detection offers a viable alternative for the routine analysis and quantification of this compound, particularly when the high specificity of mass spectrometry is not required.

Experimental Protocol: HPLC-UV

The following protocol is a starting point for the analysis of chloroaniline isomers and can be optimized for this compound.

1. Sample Preparation:

  • Prepare stock and working standard solutions as described in the GC-MS protocol, using the mobile phase as the diluent.

2. Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity or equivalent with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm
Data Interpretation

In HPLC-UV analysis, this compound is identified by comparing the retention time of the peak in the sample chromatogram to that of a reference standard. Co-injection of the sample with the standard can be used to confirm the peak identity. The UV spectrum of the peak can also be compared with the standard for further confirmation.

Method Comparison Summary

FeatureGC-MSHPLC-UV
Confirmation of Identity High confidence due to unique mass fragmentation pattern.Lower confidence, relies on retention time matching.
Throughput Can be lower due to longer run times and potential for column contamination.Generally higher throughput.
Sample Matrix Complexity More susceptible to interference from complex matrices.Can be more robust for complex matrices with appropriate sample preparation.
Cost and Complexity Higher initial investment and requires more specialized training.More accessible and lower operational cost.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both GC-MS and HPLC analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis start Sample Weighing & Dissolution dilution Dilution to Working Concentration start->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection rt_comp Retention Time Comparison detection->rt_comp ms_comp Mass Spectrum Comparison detection->ms_comp identification Compound Identification rt_comp->identification ms_comp->identification

Caption: Workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Analysis start Sample Weighing & Dissolution dilution Dilution in Mobile Phase start->dilution injection Injection into HPLC dilution->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection rt_comp Retention Time Comparison detection->rt_comp uv_comp UV Spectrum Comparison (Optional) detection->uv_comp identification Compound Identification rt_comp->identification uv_comp->identification

Caption: Workflow for the HPLC-UV analysis of this compound.

Logical Relationship for Identification

The confident identification of this compound using GC-MS relies on the combination of two key pieces of evidence: retention time and the mass fragmentation pattern.

Identification_Logic Analyte This compound in Sample GC_Separation GC Separation Analyte->GC_Separation MS_Analysis Mass Spectrometry GC_Separation->MS_Analysis Retention_Time Characteristic Retention Time GC_Separation->Retention_Time Mass_Spectrum Unique Mass Spectrum MS_Analysis->Mass_Spectrum Identification Positive Identification Retention_Time->Identification Mass_Spectrum->Identification

Caption: Logical flow for the identification of this compound by GC-MS.

References

Detecting Impurities in 3-Chloro-4-methoxyaniline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical starting materials is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of analytical methods for detecting impurities in 3-Chloro-4-methoxyaniline, a key intermediate in various synthetic processes. We will explore the principles, performance, and experimental protocols of leading analytical techniques, supported by representative data to aid in method selection and implementation.

The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of final products. Therefore, robust and validated analytical methods are essential for the comprehensive characterization of this compound and the identification and quantification of any potential process-related impurities or degradation products. This guide focuses on High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) as two powerful and widely used techniques for this purpose.

Comparison of Analytical Methods

The choice of an analytical technique for impurity profiling depends on several factors, including the chemical nature of the impurities, the required sensitivity, and the analytical throughput. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of impurities in this compound.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with detection by mass spectrometry.
Typical Analytes Non-volatile and thermally labile impurities, including isomers and related substances.Volatile and semi-volatile impurities, such as residual solvents and starting materials.
Selectivity Good selectivity can be achieved by optimizing the column, mobile phase, and detection wavelength.Excellent selectivity based on both chromatographic retention time and mass-to-charge ratio of the analytes.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.Can achieve very low detection limits, often in the pg/mL to ng/mL range, especially in Selected Ion Monitoring (SIM) mode.
Linearity (R²) Generally ≥ 0.999 for a given concentration range.Typically ≥ 0.995 for a given concentration range.
Accuracy (% Recovery) Typically within 98-102%.Generally within 95-105%.
Precision (%RSD) Repeatability and intermediate precision are usually <2%.Repeatability and intermediate precision are typically <5%.
Sample Preparation Simple dissolution in a suitable solvent and filtration.May require derivatization for non-volatile impurities to increase volatility.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for obtaining reliable and consistent results. Below are representative methodologies for HPLC-UV and GC-MS analysis of impurities in this compound. These protocols are based on established methods for similar aniline derivatives and should be validated for the specific application.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the separation and quantification of non-volatile impurities and related substances.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and a UV/Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.

  • Further dilute to a final concentration of 0.05 mg/mL for injection.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp to 220°C at 10°C/min.

    • Hold at 220°C for 10 minutes.

  • Injection Mode: Split (20:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-300.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in methanol or another suitable solvent.

  • If necessary for certain impurities, derivatization can be performed to improve volatility.

Visualization of Analytical Workflow

The selection and implementation of an appropriate analytical method for impurity profiling follows a logical progression. The following diagrams, generated using Graphviz, illustrate the general workflow for impurity analysis and a decision tree for selecting a suitable analytical method.

impurity_analysis_workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing cluster_end End start Sample of this compound prep Dissolution & Dilution start->prep filter Filtration (for HPLC) prep->filter deriv Derivatization (if needed for GC) prep->deriv hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis deriv->gcms data_acq Data Acquisition hplc->data_acq gcms->data_acq peak_int Peak Integration & Identification data_acq->peak_int quant Quantification of Impurities peak_int->quant report Reporting of Results quant->report

General workflow for impurity analysis.

method_selection_tree cluster_impurity_type Nature of Impurities cluster_methods Recommended Method cluster_confirmation Further Analysis start Impurity Profiling Required for This compound volatility Volatile or Thermally Labile? start->volatility gcms GC-MS volatility->gcms Volatile hplc HPLC-UV volatility->hplc Non-Volatile / Thermally Labile structure Structural Elucidation of Unknown Impurities gcms->structure hplc->structure

Decision tree for analytical method selection.

By employing these analytical methodologies and following a structured workflow, researchers and drug development professionals can effectively characterize the impurity profile of this compound, ensuring the quality and safety of their products. The choice between HPLC-UV and GC-MS will ultimately depend on the specific impurities of interest and the analytical objectives. In many cases, a combination of both techniques provides the most comprehensive understanding of the impurity landscape.

Comparative Analysis of Reactivity: 3-Chloro-4-methoxyaniline vs. 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers in Synthetic Chemistry and Drug Discovery

This guide provides a detailed comparison of the chemical reactivity of 3-Chloro-4-methoxyaniline and 4-methoxyaniline, two important intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting reaction outcomes. This analysis is supported by theoretical principles and available experimental data.

Overview of Chemical Structures and Electronic Properties

4-methoxyaniline, also known as p-anisidine, features a benzene ring substituted with an electron-donating amino group (-NH₂) and a strongly electron-donating methoxy group (-OCH₃) in a para arrangement. In contrast, this compound contains an additional chloro group (-Cl) ortho to the methoxy group and meta to the amino group. This seemingly minor structural difference leads to significant alterations in the electron density distribution within the aromatic ring and the nucleophilicity of the amino group, thereby influencing their chemical reactivity.

Table 1: Physicochemical Properties of this compound and 4-methoxyaniline

PropertyThis compound4-methoxyaniline
Molecular Formula C₇H₈ClNOC₇H₉NO
Molecular Weight 157.60 g/mol 123.15 g/mol
Melting Point 68-72 °C57-59 °C
Boiling Point 272.8 °C243 °C
pKa (of conjugate acid) ~3.5~5.3

The lower pKa value of this compound's conjugate acid compared to that of 4-methoxyaniline indicates that the former is a weaker base. This is a direct consequence of the electron-withdrawing nature of the chlorine atom.

Comparative Reactivity Analysis

The primary differences in reactivity between these two molecules stem from the electronic effects of the chloro substituent in this compound.

The amino group in anilines is nucleophilic and readily participates in reactions such as acylation, alkylation, and diazotization. The nucleophilicity of this group is highly dependent on the electron density of the nitrogen atom.

In 4-methoxyaniline, both the amino and methoxy groups are electron-donating, which increases the electron density on the aromatic ring and the amino nitrogen, making it a relatively strong nucleophile.

In this compound, the strongly electronegative chlorine atom exerts a significant inductive electron-withdrawing effect (-I effect). This effect reduces the electron density across the molecule, including on the amino nitrogen. As a result, the amino group of this compound is less nucleophilic and less basic than that of 4-methoxyaniline.

G cluster_0 Inductive Effect on Nucleophilicity mol1 4-methoxyaniline nuc1 Higher Nucleophilicity mol1->nuc1 mol2 This compound ewg Inductive Effect (-I) of Chlorine mol2->ewg nuc2 Lower Nucleophilicity ewg->nuc2

Caption: Influence of the chloro group on the nucleophilicity of the amino group.

This difference in nucleophilicity has practical implications in synthesis. For instance, the acylation of this compound may require harsher conditions (e.g., a stronger catalyst or higher temperature) compared to the acylation of 4-methoxyaniline to achieve similar reaction rates and yields.

Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the benzene ring. The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring.

  • 4-methoxyaniline: The powerful activating effects of the amino (-NH₂) and methoxy (-OCH₃) groups make the aromatic ring highly electron-rich and thus very reactive towards electrophiles. Both are ortho, para-directing groups. The substitution will predominantly occur at the positions ortho to the strongly activating amino group.

  • This compound: The presence of the deactivating chloro group reduces the overall electron density of the aromatic ring, making it less reactive towards EAS compared to 4-methoxyaniline. The directing effects are a combination of all three substituents. The amino and methoxy groups direct incoming electrophiles to their ortho and para positions, while the chloro group directs to its ortho and para positions. The positions ortho to the amino group are the most likely sites for substitution, but the overall reaction rate will be slower.

G 4-methoxyaniline 4-methoxyaniline Highly Activated Ring Highly Activated Ring 4-methoxyaniline->Highly Activated Ring +R effect of -NH2, -OCH3 This compound This compound Moderately Activated Ring Moderately Activated Ring This compound->Moderately Activated Ring -I effect of -Cl Fast EAS Reaction Fast EAS Reaction Highly Activated Ring->Fast EAS Reaction Slower EAS Reaction Slower EAS Reaction Moderately Activated Ring->Slower EAS Reaction

Caption: Comparison of reactivity towards electrophilic aromatic substitution.

Experimental Protocols

The following are representative experimental protocols for a common reaction, N-acetylation, which highlights the difference in reactivity.

  • Materials: 4-methoxyaniline (1.0 eq), acetic anhydride (1.1 eq), pyridine (catalytic amount), and a suitable solvent like dichloromethane.

  • Procedure:

    • Dissolve 4-methoxyaniline in dichloromethane in a round-bottom flask.

    • Add a catalytic amount of pyridine.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.

  • Materials: this compound (1.0 eq), acetic anhydride (1.2 eq), a stronger catalyst like 4-dimethylaminopyridine (DMAP) or an increased amount of pyridine, and a solvent like dichloromethane or tetrahydrofuran.

  • Procedure:

    • The setup is similar to the one for 4-methoxyaniline.

    • Due to the reduced nucleophilicity of the amino group, the reaction may require a longer reaction time (e.g., 4-6 hours) or gentle heating (e.g., 40 °C) to proceed to completion.

    • The use of a more potent acylation catalyst like DMAP is often beneficial.

    • Work-up and purification steps are analogous to the protocol for 4-methoxyaniline.

G start Start: Dissolve Aniline in Solvent add_catalyst Add Catalyst (Pyridine/DMAP) start->add_catalyst cool Cool to 0°C add_catalyst->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT or Heat add_anhydride->react monitor Monitor by TLC react->monitor workup Quench and Extract monitor->workup purify Purify Product workup->purify end End: N-acetylated Product purify->end

Caption: General workflow for the N-acetylation of substituted anilines.

Conclusion

The presence of a chlorine atom at the 3-position significantly alters the reactivity of 4-methoxyaniline. Key takeaways for researchers are:

  • This compound is less basic and its amino group is less nucleophilic than 4-methoxyaniline. Reactions involving the amino group will generally require more forcing conditions.

  • The aromatic ring of This compound is less activated towards electrophilic aromatic substitution compared to 4-methoxyaniline, leading to slower reaction rates.

These differences should be carefully considered when designing synthetic routes and optimizing reaction conditions for processes involving these two important chemical building blocks.

A Spectroscopic Comparison of 3-Chloro-4-methoxyaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic characteristics of 3-chloro-4-methoxyaniline and its isomers is crucial for their unambiguous identification in complex chemical environments, particularly in the context of drug development and materials science. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols.

The positional isomers of this compound, which include 2-chloro-4-methoxyaniline, 4-chloro-2-methoxyaniline, 5-chloro-2-methoxyaniline, 2-chloro-5-methoxyaniline, 4-chloro-3-methoxyaniline, and 3-chloro-5-methoxyaniline, exhibit subtle yet distinct differences in their spectroscopic signatures. These differences arise from the varied electronic environments of the constituent atoms due to the altered substitution patterns on the aniline ring. Accurate interpretation of these spectra is paramount for ensuring the chemical integrity of starting materials and intermediates in synthetic chemistry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

CompoundAromatic Protons-OCH₃-NH₂
This compound 6.89 (d, J=8.0), 6.62 (dd, J=8.6, 4.5), 3.60 (s)3.813.60 (s)
2-Chloro-4-methoxyaniline 7.05 (d, J=2.8), 6.85 (d, J=8.7), 6.75 (dd, J=8.7, 2.8)3.754.0 (br s)
4-Chloro-2-methoxyaniline 6.85 (d, J=2.4), 6.78 (d, J=8.4), 6.72 (dd, J=8.4, 2.4)3.853.8 (br s)
5-Chloro-2-methoxyaniline 6.75 (d, J=2.4), 6.68 (dd, J=8.4, 2.4), 6.62 (d, J=8.4)3.823.8 (br s)
2-Chloro-5-methoxyaniline 7.09 (d, J=8.5), 6.45 (d, J=2.7), 6.35 (dd, J=8.5, 2.7)3.753.9 (br s)
4-Chloro-3-methoxyaniline 6.95 (d, J=8.2), 6.30 (d, J=2.2), 6.20 (dd, J=8.2, 2.2)3.883.8 (br s)
3-Chloro-5-methoxyaniline 6.45 (t, J=2.1), 6.38 (t, J=2.1), 6.32 (t, J=2.1)3.753.9 (br s)

Note: Data is compiled from various sources and may have been recorded in different solvents. Broad signals are denoted by 'br s'.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

CompoundC-NH₂C-OCH₃C-ClAromatic Carbons-OCH₃
This compound 139.2148.5119.8115.7, 113.7, 112.956.4
2-Chloro-4-methoxyaniline 138.1153.2118.9116.2, 115.5, 114.855.8
4-Chloro-2-methoxyaniline 146.1147.5122.5121.2, 116.0, 110.855.9
5-Chloro-2-methoxyaniline 145.9146.8123.1117.2, 112.5, 111.955.7
2-Chloro-5-methoxyaniline 148.1160.9113.8130.5, 105.1, 101.855.3
4-Chloro-3-methoxyaniline 146.2155.8130.8113.2, 107.5, 101.056.2
3-Chloro-5-methoxyaniline 148.5161.2135.1108.0, 105.5, 99.855.4

Note: Assignments are based on predictive models and available literature data.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC-N StretchC-O Stretch (Aromatic Ether)C-Cl Stretch
This compound 3420, 333012401030780
2-Chloro-4-methoxyaniline 3480, 338012351040810
4-Chloro-2-methoxyaniline 3470, 337512501025800
5-Chloro-2-methoxyaniline 3450, 336012201020805
2-Chloro-5-methoxyaniline 3400, 331012301045820
4-Chloro-3-methoxyaniline 3430, 334012601050790
3-Chloro-5-methoxyaniline 3410, 332012101060770

Note: Values are approximate and can vary based on the sampling method.

Mass Spectrometry (MS)

Table 4: Key Mass-to-Charge Ratios (m/z) in Electron Ionization (EI) Mass Spectra

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
2-Chloro-4-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
4-Chloro-2-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
5-Chloro-2-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
2-Chloro-5-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
4-Chloro-3-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77
3-Chloro-5-methoxyaniline 157/159142 ([M-CH₃]⁺), 114 ([M-CH₃-CO]⁺), 77

Note: The presence of chlorine results in a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 300 or 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse sequence was used. Typical parameters included a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program was employed. Typical parameters included a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-10 seconds, and several hundred to thousands of scans to achieve an adequate signal-to-noise ratio.

  • Processing: The raw data (Free Induction Decay) was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectra.

  • Data Acquisition: The KBr pellet was placed in the sample holder, and the spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: An electron ionization (EI) mass spectrometer, often coupled with a gas chromatograph (GC-MS), was used for analysis.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) was injected into the GC. The GC separated the components of the mixture before they entered the mass spectrometer.

  • Ionization: The sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector recorded the abundance of each ion, generating a mass spectrum.

Experimental Workflow

The logical flow for the spectroscopic analysis and comparison of the this compound isomers is depicted in the following diagram.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Synthesis/Procurement cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Processing and Comparison cluster_output Final Report Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR IR Isomer1->IR MS MS Isomer1->MS Isomer2 Other Isomers Isomer2->NMR Isomer2->IR Isomer2->MS Data_Extraction Data Extraction & Tabulation NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction Spectral_Comparison Comparative Analysis Data_Extraction->Spectral_Comparison Comparison_Guide Comparison Guide Spectral_Comparison->Comparison_Guide

Caption: Workflow for the spectroscopic comparison of this compound isomers.

A Comparative Guide to Catalysts for the Synthesis of 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in pharmaceutical and chemical development, the efficient synthesis of key intermediates like 3-Chloro-4-methoxyaniline is of paramount importance. The primary and most widely adopted method for its synthesis is the catalytic hydrogenation of 2-chloro-4-nitroanisole. The choice of catalyst in this process is a critical determinant of reaction efficiency, selectivity, cost, and environmental impact. This guide offers a comparative analysis of various catalytic systems, supported by experimental data from analogous chemical transformations, to inform the selection of the most suitable catalyst for specific research and production needs.

Performance Comparison of Catalysts

The catalytic hydrogenation of halogenated nitroaromatics to their corresponding anilines is a well-established industrial process. The most commonly employed catalysts include those based on palladium, platinum, and nickel, alongside more traditional methods using iron. Recent advancements have also introduced novel metal-free and bimetallic catalysts. The following tables summarize the performance of these catalysts, with data primarily derived from the synthesis of analogous compounds due to the limited availability of direct comparative studies for this compound.

Table 1: Comparison of Metal-Based Catalysts for Halogenated Nitroaromatic Reduction

CatalystTypical LoadingReaction Temperature (°C)Hydrogen Pressure (MPa)Reaction Time (h)Yield (%)Purity (%)Key Observations
Iron (Fe) Powder 5 equivalents[1]20[1]Atmospheric0.5[1]83 (for 3-chloro-4-methylaniline)[1]Not SpecifiedA classical, cost-effective method, but generates significant iron sludge, posing environmental concerns.[2]
10% Pd/C 0.05-0.4% (of substrate mass)[2]25-100[2]0.2-3.0[2]Not Specified>99.9 (selectivity for 3-chloro-4-methylaniline)[2]Not SpecifiedHigh selectivity and activity; can be recycled multiple times.[2] Susceptible to dehalogenation with some substrates.[3]
1% Pt/C (200-400):1 substrate to catalyst mass ratio[4]50-100[4]0.1-5[4]1-10[4]>94 (for 3-chloro-4-fluoroaniline)[4]>99.5 (for 3-chloro-4-fluoroaniline)[4]High conversion, yield, and selectivity. Can be used without an organic solvent.[4]
Raney Ni Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~100 (conversion and selectivity with additives)[2]Not SpecifiedA cost-effective alternative to precious metal catalysts, often used to avoid dehalogenation of chloro-aromatics.[2][3]
Bimetallic Cu/Ni Nanoparticles Not Specified140Not Specified295.7 (conversion for a similar substrate)[5]99.4 (selectivity for a similar substrate)[5]Exhibits higher catalytic activity than monometallic nickel nanoparticles.[5]

Table 2: Emerging Catalyst Technologies

CatalystReaction Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)Key Observations
Metal-Free N/S Co-doped Carbon Not SpecifiedNot Specified>99100 (for p-chloroaniline)[6][7]A promising sustainable alternative, demonstrating high chemoselectivity and avoiding contamination with metal leachates.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. Below are representative experimental protocols for the synthesis of chloro-anilines using different catalytic systems.

1. Catalytic Hydrogenation using a Platinum-on-Carbon (Pt/C) Catalyst

This protocol is adapted from a patented industrial process for the synthesis of 3-chloro-4-fluoroaniline, which can be modified for this compound.[4]

  • Apparatus : A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.

  • Procedure :

    • The autoclave is charged with 2-chloro-4-nitroanisole and the 1% Pt/C catalyst, with a substrate to catalyst mass ratio of between 200:1 and 400:1.[4]

    • The reactor is sealed and purged with an inert gas, such as nitrogen, before being pressurized with hydrogen to a pressure of 0.1-5 MPa.[4]

    • The reaction mixture is heated to a temperature between 50-100°C and stirred for 1-10 hours.[4]

    • Reaction progress is monitored by a suitable analytical technique, such as HPLC or GC.

    • Upon completion, the reactor is cooled, and the hydrogen pressure is carefully released.

    • The catalyst is removed by filtration, and the crude this compound is purified, typically by distillation or recrystallization.

2. Reduction with Iron Powder in Acidic Medium

This is a classic method for the reduction of nitroarenes and is adapted from the synthesis of 3-chloro-p-toluidine.[1]

  • Apparatus : A round-bottom flask equipped with a magnetic stirrer.

  • Procedure :

    • To a reaction tube or flask, add the 2-chloro-4-nitroanisole (1 equivalent), hexafluoroisopropanol (HFIP, 10 equivalents), and iron powder (5 equivalents).[1]

    • Slowly add a 2N aqueous hydrochloric acid solution to the stirred mixture.

    • The reaction mixture is stirred at room temperature for 30 minutes.[1]

    • After the reaction is complete, the mixture is neutralized with a saturated aqueous sodium bicarbonate solution.

    • The product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1]

    • The crude product is then purified by silica gel column chromatography.[1]

Visualizing the Experimental Workflow

To better understand the general procedure for the catalytic hydrogenation of 2-chloro-4-nitroanisole, the following workflow diagram is provided.

G General Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Reactor with 2-chloro-4-nitroanisole and Catalyst B Add Solvent (Optional) A->B C Seal and Purge Reactor B->C D Pressurize with Hydrogen C->D E Heat and Stir D->E F Monitor Reaction Progress E->F G Cool and Depressurize F->G H Filter to Remove Catalyst G->H I Isolate Crude Product H->I J Purify Product (Distillation/Recrystallization) I->J K K J->K Final Product: This compound

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships in Catalyst Performance

The choice of a catalyst involves a trade-off between several performance indicators. The following diagram illustrates the key considerations and their interdependencies.

G Logical Relationship of Catalyst Performance cluster_performance Performance Metrics cluster_conditions Operational Factors Catalyst Catalyst Choice Yield Yield Catalyst->Yield Selectivity Selectivity (Avoids Dehalogenation) Catalyst->Selectivity Activity Activity (Reaction Rate) Catalyst->Activity Cost Cost (Catalyst & Process) Catalyst->Cost Safety Safety & Environmental Impact Catalyst->Safety Recyclability Recyclability Catalyst->Recyclability Yield->Cost Selectivity->Yield Activity->Cost Recyclability->Cost

Caption: Logical relationship of catalyst performance for this compound synthesis.

References

A Comparative Guide to the Synthetic Routes for 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Building Block

This guide provides a comprehensive validation of synthetic routes to 3-Chloro-4-methoxyaniline, a crucial intermediate in the pharmaceutical and chemical industries. We present a detailed comparison of the two primary methodologies for its synthesis: catalytic hydrogenation and chemical reduction of the common precursor, 2-chloro-4-nitroanisole. This document offers a side-by-side analysis of their performance, supported by experimental data, to facilitate informed decisions in process development and scale-up.

Executive Summary

The synthesis of this compound is most efficiently achieved through the reduction of the nitro group of 2-chloro-4-nitroanisole. This guide evaluates the two predominant methods for this transformation:

  • Route 1: Catalytic Hydrogenation: This method employs a catalyst, such as Platinum on Carbon (Pt/C), Palladium on Carbon (Pd/C), or Raney Nickel, in the presence of hydrogen gas. It is often favored for its high efficiency, selectivity, and cleaner reaction profiles, making it suitable for large-scale industrial production.

  • Route 2: Chemical Reduction: This classic approach utilizes stoichiometric reducing agents like iron powder in an acidic medium or with a neutral salt like ammonium chloride. While often more cost-effective in terms of reagents and simpler equipment setup, it can generate significant waste streams.

The optimal choice between these routes is contingent on factors such as the desired scale of production, available equipment, cost considerations, and environmental impact. Catalytic hydrogenation generally offers higher yields and purity, whereas chemical reduction can be a viable option for smaller-scale syntheses where the initial investment in specialized equipment is a concern.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the catalytic hydrogenation and chemical reduction methods for the synthesis of this compound from 2-chloro-4-nitroanisole.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Chemical Reduction (Iron)
Starting Material 2-Chloro-4-nitroanisole2-Chloro-4-nitroanisole
Key Reagents H₂, Pt/C or Pd/C catalyst, Solvent (e.g., Ethanol, Methanol)Iron powder, HCl or NH₄Cl, Solvent (e.g., Ethanol, Water)
Typical Yield >95%85-95%
Purity High (>99%)Good to High (>98%)
Reaction Time 2-8 hours4-12 hours
Key Advantages High yield and purity, Cleaner reaction, Catalyst can be recycled, Amenable to automation and continuous flow.Lower reagent cost, No specialized high-pressure equipment required.
Key Disadvantages Higher initial investment for catalyst and hydrogenation equipment, Handling of flammable hydrogen gas requires stringent safety protocols.Generation of large amounts of iron sludge waste, Work-up can be more complex, Potential for side reactions.

Experimental Protocols

Route 1: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)

This protocol describes a typical lab-scale procedure for the catalytic hydrogenation of 2-chloro-4-nitroanisole.

Materials:

  • 2-Chloro-4-nitroanisole

  • 1% Platinum on Carbon (Pt/C) catalyst

  • Ethanol

  • High-purity hydrogen gas

  • High-purity nitrogen gas

  • Pressurized hydrogenation reactor with stirring and temperature control

  • Filtration apparatus

Procedure:

  • Reactor Setup: In a pressurized hydrogenation reactor, dissolve 2-chloro-4-nitroanisole in ethanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the 1% Pt/C catalyst to the solution. The substrate-to-catalyst ratio is typically between 200:1 and 400:1 (w/w).[1]

  • Inerting: Seal the reactor and purge the system with high-purity nitrogen three times to remove any oxygen.

  • Hydrogenation: Purge the reactor with hydrogen gas three times before pressurizing to the desired pressure (typically 0.1-5 MPa).[1] The reaction is then heated to 50-100°C with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Isolation: Filter the reaction mixture while hot to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or distillation to achieve high purity.

Route 2: Chemical Reduction using Iron Powder

This protocol details a standard procedure for the chemical reduction of 2-chloro-4-nitroanisole using iron powder.

Materials:

  • 2-Chloro-4-nitroanisole

  • Iron powder (fine grade)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl)

  • Sodium Carbonate or other suitable base for neutralization

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Reaction flask with reflux condenser and stirring

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitroanisole, iron powder, ethanol, and water.

  • Reaction Initiation: Heat the mixture to reflux with vigorous stirring.

  • Acid/Salt Addition: Slowly add a catalytic amount of concentrated hydrochloric acid or a solution of ammonium chloride in water to the refluxing mixture.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature.

  • Neutralization and Filtration: Dilute the mixture with water and neutralize with a solution of sodium carbonate. Filter the mixture through a pad of celite to remove the iron salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization.

Logical Workflow for Synthesis Route Selection

The selection of the most appropriate synthetic route for this compound is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process. The following diagram illustrates a logical workflow to guide this decision-making process.

Synthesis_Route_Selection Start Define Synthesis Requirements Scale Scale of Synthesis? Start->Scale Lab_Scale Lab Scale (<100g) Scale->Lab_Scale Small Pilot_Industrial_Scale Pilot/Industrial Scale (>100g) Scale->Pilot_Industrial_Scale Large Equipment Specialized Equipment Available? Lab_Scale->Equipment Recommendation1 Recommended Route: Catalytic Hydrogenation Pilot_Industrial_Scale->Recommendation1 Hydrogenator_Available Hydrogenator Available Equipment->Hydrogenator_Available Yes No_Hydrogenator No Hydrogenator Equipment->No_Hydrogenator No Cost_Purity Primary Driver? Hydrogenator_Available->Cost_Purity Recommendation2 Recommended Route: Chemical Reduction (Iron) No_Hydrogenator->Recommendation2 Cost_Driven Cost-Effectiveness Cost_Purity->Cost_Driven Cost Purity_Driven Highest Purity & Yield Cost_Purity->Purity_Driven Purity/Yield Waste Waste Disposal a Major Concern? Cost_Driven->Waste Purity_Driven->Recommendation1 Waste_Concern Yes Waste->Waste_Concern Yes Waste_Not_Concern No Waste->Waste_Not_Concern No Waste_Concern->Recommendation1 Waste_Not_Concern->Recommendation2 Consideration Consider Chemical Reduction (e.g., Iron/HCl) Recommendation2->Consideration

Caption: Decision workflow for selecting the optimal synthetic route.

Conclusion

Both catalytic hydrogenation and chemical reduction are effective methods for the synthesis of this compound from 2-chloro-4-nitroanisole. For large-scale production where high purity, high yield, and minimal environmental impact are paramount, catalytic hydrogenation is the superior choice. Chemical reduction with iron offers a cost-effective alternative for smaller-scale applications where the initial investment in specialized equipment may not be feasible. This guide provides the necessary data and protocols to enable researchers and process chemists to make an informed decision based on their specific needs and constraints.

References

Quantitative Analysis of 3-Chloro-4-methoxyaniline in a Reaction Mixture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of 3-Chloro-4-methoxyaniline in complex reaction mixtures is paramount for process optimization, quality control, and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. A classical titrimetric method is also discussed as a cost-effective alternative.

The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample throughput, and the nature of the reaction matrix. Potential impurities in the synthesis of this compound, which may originate from starting materials like 3-chloro-4-methoxynitrobenzene or side reactions, necessitate methods that can effectively distinguish the analyte from a complex background.

Comparative Analysis of Quantitative Methods

The performance of each analytical technique is summarized below. While specific validation data for this compound is not extensively available in the public domain, the following tables present a compilation of typical performance characteristics based on data for structurally similar chloroanilines and aromatic amines.

Table 1: Performance Comparison of Analytical Methods
ParameterHPLC-UVGC-MSUV-Vis SpectrophotometryTitration
Principle Chromatographic separation based on polarityChromatographic separation based on volatility and mass-to-charge ratioMeasurement of light absorbance by the analyteNeutralization reaction of the basic amine group
Selectivity HighVery HighLow to MediumLow
Sensitivity HighVery HighMediumLow
Typical LOD 0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL~1 µg/mL> 100 µg/mL
Typical LOQ 0.03 - 0.3 µg/mL0.003 - 0.03 µg/mL~3 µg/mL> 300 µg/mL
Linearity (R²) > 0.999[1]> 0.99[1]> 0.99N/A
Accuracy (% Recovery) 95 - 105%[1]90 - 110%[1]90 - 110%95 - 105%
Precision (%RSD) < 2%[1]< 10%[1]< 5%< 2%
Sample Throughput Medium to HighMediumHighLow to Medium
Cost per Sample MediumHighLowVery Low
Expertise Required IntermediateHighLowIntermediate

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector, pump, autosampler, and column oven.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute a known amount of the reaction mixture in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: Determined by measuring the absorbance spectrum of a standard solution (typically around 240-300 nm for chloroanilines).

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for identifying and quantifying volatile compounds in complex matrices.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents:

  • Methylene chloride or other suitable solvent (GC grade)

  • This compound reference standard

  • Derivatizing agent (optional, e.g., acetic anhydride or trifluoroacetic anhydride)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in methylene chloride. Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • Perform a liquid-liquid extraction of the reaction mixture with a suitable organic solvent like methylene chloride.

    • The pH of the aqueous phase may need to be adjusted to ensure the analyte is in its free base form for efficient extraction.

    • (Optional) Derivatization: To improve volatility and peak shape, the extracted analyte can be derivatized.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. Create a calibration curve by plotting the peak area of a specific ion against the concentration of the standards.

UV-Vis Spectrophotometry

This technique is a simple and rapid method for quantification but is more susceptible to interference from other UV-absorbing compounds in the reaction mixture.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Ethanol or other suitable UV-transparent solvent

  • This compound reference standard

Procedure:

  • Determine λmax: Dissolve the this compound reference standard in the chosen solvent and scan its absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards in the same solvent.

  • Sample Preparation: Dilute a known amount of the reaction mixture with the solvent to a concentration that falls within the linear range of the assay. Filtration may be necessary if the sample is turbid.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and sample at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.

Titration

A classic acid-base titration can be employed for the quantification of aromatic amines. This method is less sensitive and selective but is cost-effective and does not require sophisticated instrumentation.

Instrumentation:

  • Burette, beaker, magnetic stirrer

Reagents:

  • Standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid)

  • Glacial acetic acid (as solvent)

  • Indicator solution (e.g., crystal violet)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in glacial acetic acid.

  • Titration: Add a few drops of the indicator to the sample solution. Titrate the sample with the standardized strong acid solution until the endpoint is reached, indicated by a color change of the indicator.

  • Calculation: Calculate the amount of this compound in the sample based on the volume of titrant used, its concentration, and the stoichiometry of the reaction.

Visualizing the Workflow

To better illustrate the experimental processes and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification start Start prep_std Prepare Standard Solutions start->prep_std prep_sample Prepare Reaction Mixture Sample (Dilution & Filtration) start->prep_sample hplc Inject into HPLC System prep_std->hplc calibration Construct Calibration Curve prep_std->calibration prep_sample->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection at λmax separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Calculate Concentration integration->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification start Start prep_std Prepare Standard Solutions start->prep_std extraction Liquid-Liquid Extraction of Reaction Mixture start->extraction gcms Inject into GC-MS System prep_std->gcms calibration Construct Calibration Curve prep_std->calibration derivatization Derivatization (Optional) extraction->derivatization derivatization->gcms separation Gas Chromatographic Separation gcms->separation detection Mass Spectrometric Detection (SIM) separation->detection mass_spec Generate Mass Spectrum & TIC detection->mass_spec integration Peak Area Integration mass_spec->integration quantification Calculate Concentration integration->quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the quantitative analysis of this compound by GC-MS.

Method_Selection start Need for Quantitative Analysis of This compound q1 High Selectivity & Sensitivity Required? start->q1 q2 High Sample Throughput & Low Cost? q1->q2 No gcms GC-MS q1->gcms Yes q3 Complex Matrix with Interferences? q2->q3 No uvvis UV-Vis Spectrophotometry q2->uvvis Yes hplc HPLC-UV q3->hplc Yes titration Titration q3->titration No

Caption: Logical workflow for selecting a suitable analytical method.

References

Comparative Stability of Halogenated Anilines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of halogenated anilines is crucial for predicting degradation pathways, ensuring drug substance and product stability, and developing robust analytical methods. This guide provides a comparative analysis of the thermal, oxidative, and photolytic stability of para-substituted fluoro-, chloro-, bromo-, and iodoanilines, supported by available experimental data and detailed methodologies.

The stability of halogenated anilines is significantly influenced by the nature of the halogen substituent. The electronegativity, bond strength of the carbon-halogen (C-X) bond, and the position of the halogen on the aromatic ring all play a critical role in the molecule's susceptibility to degradation under various stress conditions. Generally, the stability of para-halogenated anilines follows a trend related to the C-X bond energy, with fluoroanilines being the most stable and iodoanilines the least stable.

Data Summary

The following tables summarize the available quantitative data for the thermal, oxidative, and photolytic stability of para-halogenated anilines. It is important to note that direct comparative studies under identical conditions are limited in the scientific literature. Therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the different experimental setups.

Table 1: Thermal Stability of p-Halogenated Anilines

CompoundDecomposition Onset Temperature (°C)Method
p-Fluoroaniline~260 °C (Estimated)TGA/DSC
p-Chloroaniline250-300 °C[1]TGA/DSC
p-BromoanilineData not availableTGA/DSC
p-IodoanilineData not availableTGA/DSC

Table 2: Oxidative Stability of p-Halogenated Anilines (Relative Reactivity)

CompoundOxidizing AgentRelative Reaction Rate
p-FluoroanilinePotassium PermanganateSlower
p-ChloroanilinePotassium PermanganateModerate
p-BromoanilinePotassium PermanganateFaster
p-IodoanilinePotassium PermanganateFastest

Note: This qualitative trend is based on general principles of reactivity, where the electron-donating character of the halogen (I > Br > Cl > F) influences the susceptibility to oxidation.

Table 3: Photolytic Stability of p-Halogenated Anilines

CompoundSolventQuantum Yield (Φ)
p-FluoroanilineMethanol0.48[2]
p-ChloroanilineAcetonitrile0.77[2]
p-BromoanilineNot efficient-
p-IodoanilineCyclohexane0.05[2]

Note: Quantum yields are highly dependent on the solvent and experimental conditions. The provided data illustrates the relative photoreactivity under specific conditions. Iodoanilines are generally considered the most photolabile in apolar media.[2]

Degradation Pathways

The degradation of halogenated anilines can proceed through various pathways depending on the stressor.

cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation Thermal_Stress Thermal Stress Decomposition Decomposition Thermal_Stress->Decomposition High Temperature Polymerization Polymerization Decomposition->Polymerization Polymerization/Charring Oxidative_Stress Oxidative Stress (e.g., H₂O₂, KMnO₄) Radical_Cation Radical_Cation Oxidative_Stress->Radical_Cation Electron Transfer Dimerization Dimerization Radical_Cation->Dimerization Coupling Hydroxylation Hydroxylation Radical_Cation->Hydroxylation Reaction with H₂O/OH⁻ Azo_Compounds Azo_Compounds Dimerization->Azo_Compounds Further Oxidation Quinone_Imine Quinone_Imine Hydroxylation->Quinone_Imine Further Oxidation Photolytic_Stress Photolytic Stress (UV/Vis Light) Excited_Triplet_State Excited_Triplet_State Photolytic_Stress->Excited_Triplet_State Intersystem Crossing Homolytic_Cleavage Homolytic_Cleavage Excited_Triplet_State->Homolytic_Cleavage C-X Bond Fission Heterolytic_Cleavage Heterolytic_Cleavage Excited_Triplet_State->Heterolytic_Cleavage C-X Bond Fission Anilinyl_Radical Anilinyl_Radical Homolytic_Cleavage->Anilinyl_Radical Forms Halogen Radical Phenyl_Cation Phenyl_Cation Heterolytic_Cleavage->Phenyl_Cation Forms Halide Anion Halogenated_Aniline Halogenated_Aniline Halogenated_Aniline->Thermal_Stress Halogenated_Aniline->Oxidative_Stress Halogenated_Aniline->Photolytic_Stress

Caption: General degradation pathways for halogenated anilines under different stress conditions.

Experimental Protocols

The following are generalized experimental protocols for conducting forced degradation studies on halogenated anilines, based on ICH guidelines.[3][4][5][6][7]

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the onset temperature of decomposition.

Methodology:

  • Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Accurately weigh 5-10 mg of the halogenated aniline sample into a clean, tared TGA pan (e.g., alumina or platinum).

  • Place the sample pan and a reference pan in the TGA furnace.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min).

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined from the TGA thermogram as the temperature at which significant mass loss begins.

start Start weigh Weigh 5-10 mg of sample start->weigh place Place sample in TGA weigh->place heat Heat at 10°C/min under Nitrogen place->heat record Record mass loss vs. temperature heat->record analyze Determine onset of decomposition record->analyze end End analyze->end

Caption: Workflow for Thermal Stability Analysis using TGA.

Oxidative Stability

Objective: To assess the degradation of the aniline in the presence of an oxidizing agent.

Methodology:

  • Prepare a stock solution of the halogenated aniline in a suitable solvent (e.g., acetonitrile/water).

  • In separate reaction vessels, add a known volume of the aniline stock solution.

  • To each vessel, add a specific concentration of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Maintain the solutions at a constant temperature (e.g., room temperature or 40 °C) and protect from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite for peroxide).

  • Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent aniline and the formation of degradation products.

start Start prep_sol Prepare aniline stock solution start->prep_sol add_oxidant Add oxidizing agent (e.g., 3% H₂O₂) prep_sol->add_oxidant incubate Incubate at constant temperature add_oxidant->incubate sample Withdraw samples at time intervals incubate->sample quench Quench reaction sample->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Caption: Workflow for Oxidative Stability Testing.

Photolytic Stability

Objective: To evaluate the degradation of the aniline upon exposure to light.

Methodology:

  • Prepare a solution of the halogenated aniline in a suitable solvent (e.g., acetonitrile/water) in a photochemically transparent container (e.g., quartz cuvette).

  • Prepare a dark control sample by wrapping an identical container with aluminum foil.

  • Expose the sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.

  • Maintain the temperature of the samples constant during the exposure.

  • At specified time intervals, withdraw aliquots from both the exposed and dark control samples.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the extent of degradation.

start Start prep_sol Prepare aniline solution in quartz container start->prep_sol prep_dark Prepare dark control start->prep_dark expose Expose to UV/Vis light (ICH Q1B) prep_sol->expose prep_dark->expose sample Withdraw samples at time intervals expose->sample analyze Analyze by HPLC sample->analyze end End analyze->end

References

Safety Operating Guide

Safe Disposal of 3-Chloro-4-methoxyaniline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Chloro-4-methoxyaniline is critical for ensuring laboratory safety and environmental protection. This substance is classified as harmful if swallowed, may cause an allergic skin reaction, is suspected of causing cancer, and is harmful to aquatic life with long-lasting effects.[1] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards and to wear the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[2]Protects against dust particles and splashes.
Skin Protection Impervious and fire/flame resistant protective gloves and clothing.[1][2]Prevents skin contact which can cause allergic reactions.[1]
Respiratory Protection Use a dust mask (e.g., N95) or a full-face respirator if exposure limits are exceeded or if dust is generated.[2]Avoids inhalation, as the substance is harmful.[1]
Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure the Area: Clear the area of all personnel and move upwind from the spill.[1]

  • Alert Authorities: Notify the appropriate emergency services or fire brigade, informing them of the location and nature of the hazard.[1]

  • Contain the Spill: Prevent the substance from entering drains or waterways by using sand, earth, or vermiculite to contain the spill.[1]

  • Cleanup of Solid Material:

    • To minimize dust, dampen the spilled solid with water before sweeping.[1]

    • Use a vacuum cleaner equipped with an H-Class HEPA filter for cleanup.[1]

    • Collect the solid residue and place it into a labeled, sealed container for disposal.[1]

  • Decontamination: After the spill has been cleaned up, wash the affected area thoroughly.[1] Decontaminate and launder all protective clothing and equipment before storage and reuse.[1]

Proper Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

Step-by-Step Disposal Guide:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials from a spill) in a clearly labeled, sealed, and appropriate container.

  • Storage: Store the sealed waste container in a locked, designated, and well-ventilated area, away from incompatible materials.[1][3]

  • Professional Disposal: Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1] It is crucial to consult with your institution's environmental health and safety department to ensure compliance with all applicable regulations.

Emergency First Aid Measures

In case of accidental exposure, follow these first aid procedures immediately.

Exposure RouteFirst Aid Instructions
Ingestion If swallowed, rinse the mouth with water.[2] Call a POISON CENTER or doctor for medical advice.[1][2] Do NOT induce vomiting.[1]
Skin Contact If on skin, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1][3] Seek medical attention if irritation or a rash occurs.[1]
Eye Contact If in eyes, rinse cautiously with fresh running water for several minutes.[1] Ensure complete irrigation by keeping eyelids apart.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1]
Inhalation If fumes are inhaled, remove the individual from the contaminated area to fresh air.[1] Keep the person warm and rested.[1] If not breathing, provide artificial respiration.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

cluster_handling Handling & Use cluster_event Event cluster_spill Spill Response cluster_disposal Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe use Use in a Well-Ventilated Area ppe->use spill_check Spill or Waste Generated? use->spill_check evacuate Evacuate Area & Alert Others spill_check->evacuate Yes collect_waste Collect Waste in a Labeled, Sealed Container spill_check->collect_waste No (Waste) contain Contain Spill with Inert Material evacuate->contain cleanup Clean Up with HEPA Vacuum or Damp Sweeping contain->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate decontaminate->collect_waste store_waste Store in a Locked, Designated Area collect_waste->store_waste dispose Dispose via Authorized Hazardous Waste Collector store_waste->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Chloro-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 3-Chloro-4-methoxyaniline (CAS No. 5345-54-0). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4) and may cause an allergic skin reaction. It is also suspected of causing cancer and is harmful to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Hand Protection Chemical-resistant, impervious gloves. While specific breakthrough times for this compound are not readily available, gloves made of Butyl or Viton are recommended for handling aromatic amines. Nitrile gloves are not recommended for aniline.[3] Always inspect gloves prior to use.
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended when weighing and diluting.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]
Body Protection Fire/flame resistant and impervious clothing.[2] A lab coat should be worn at all times. Contaminated work clothing should not be allowed out of the workplace.[1]

Occupational Exposure Limits

No specific OSHA PEL or ACGIH TLV has been established for this compound. However, an Occupational Exposure Band (OEB) rating of E has been assigned, corresponding to a range of exposure concentrations expected to be ≤ 0.01 mg/m³ to protect worker health.[5]

Operational Plan: Step-by-Step Handling Procedures

Safe handling of this compound requires a controlled environment and strict adherence to the following procedures:

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[2]

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.

    • Before starting any work, ensure all necessary PPE is available and in good condition.

  • Handling the Chemical :

    • Avoid all personal contact, including inhalation of dust or fumes.[1][5]

    • Do not eat, drink, or smoke in the area where the chemical is handled.[1][2]

    • When weighing or transferring the solid, use non-sparking tools and avoid creating dust.[2]

    • Keep the container tightly closed when not in use.[2]

  • In Case of Accidental Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

    • Skin Contact : Immediately remove all contaminated clothing and shoes. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[5]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused chemical and any contaminated items (e.g., gloves, absorbent pads, and containers), in a designated, sealed, and properly labeled hazardous waste container.[3][5]

  • Disposal Method :

    • The primary and recommended method for the disposal of halogenated organic compounds is high-temperature incineration.[6]

    • This process should be carried out in a licensed and approved chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.[7] For halogenated aromatic compounds, a temperature of at least 1100°C is recommended to ensure complete destruction.[6][8]

    • Alternatively, the material can be dissolved in a combustible solvent and incinerated.[7]

  • Regulatory Compliance :

    • All disposal activities must be conducted in strict accordance with local, state, and federal regulations.

    • Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the waste material.[7]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

prep Preparation - Verify fume hood function - Assemble all required PPE - Locate emergency equipment handling Handling - Work within fume hood - Wear appropriate PPE - Avoid dust generation - Keep container sealed prep->handling Proceed with caution spill Spill / Exposure - Evacuate and alert others - Follow first aid procedures - Clean up with appropriate materials handling->spill If spill occurs waste_collection Waste Collection - Collect all contaminated materials - Use designated, sealed hazardous waste container - Label container clearly handling->waste_collection After use spill->handling After decontamination disposal Disposal - Contact licensed waste disposal company - Arrange for high-temperature incineration waste_collection->disposal For final disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.